1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-
Description
The exact mass of the compound 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166322. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N'-dimethyl-N'-[3-(methylamino)propyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-10-6-4-8-12(3)9-5-7-11-2/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYGBJHVVYREGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059558 | |
| Record name | 3,3'-Methyliminobis(N-methylpropylamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-70-6 | |
| Record name | Bis(3-(methylamino)propyl)methylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Methyliminobis(N-methylpropylamine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 123-70-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1,N3-dimethyl-N1-[3-(methylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-Methyliminobis(N-methylpropylamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylbis(3-methylaminopropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Bis[3-(methylamino)-propyl]methylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU2C4AX4WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, applications, safety protocols, and analytical methodologies for 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- (CAS No. 3855-32-1). Primarily known in industry under trade names such as Polycat® 77, this tertiary amine is a critical catalyst in the polyurethane industry.[1][2] This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for formulation, quality control, and safety management.
Identification and Nomenclature
The subject of this guide is a complex polyamine with multiple methylated nitrogen centers, which contribute to its catalytic activity and physical properties.
-
Systematic IUPAC Name: N'-[3-(dimethylamino)propyl]-N,N,N'-trimethylpropane-1,3-diamine[3]
-
Common Synonyms: 2,6,10-Trimethyl-2,6,10-triazaundecane, Pentamethyldipropylenetriamine (PMDPTA)[3][5]
-
Common Trade Names: Polycat® 77, Jeffcat Z-130, Toyocat PMA[1][2]
-
Molecular Formula: C₉H₂₃N₃[6]
-
Molecular Weight: 173.30 g/mol [6]
dot graph "chemical_structure" { layout="neato"; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
// Nodes for atoms N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; C1 [label="CH3"]; C2 [label="CH3"]; C3 [label="CH2"]; C4 [label="CH2"]; C5 [label="CH2"]; C6 [label="CH3"]; C7 [label="CH2"]; C8 [label="CH2"]; C9 [label="CH2"]; C10 [label="CH3"]; C11 [label="CH3"];
// Positioning N1 [pos="0,0!"]; C1 [pos="-0.8,-0.5!"]; C2 [pos="0.8,-0.5!"]; C3 [pos="0,1!"]; C4 [pos="0,2!"]; C5 [pos="0,3!"]; N2 [pos="0,4!"]; C6 [pos="-0.8,4.5!"]; C7 [pos="0,5!"]; C8 [pos="0,6!"]; C9 [pos="0,7!"]; N3 [pos="0,8!"]; C10 [pos="-0.8,8.5!"]; C11 [pos="0.8,8.5!"];
// Edges for bonds N1 -- C1; N1 -- C2; N1 -- C3; C3 -- C4; C4 -- C5; C5 -- N2; N2 -- C6; N2 -- C7; C7 -- C8; C8 -- C9; C9 -- N3; N3 -- C10; N3 -- C11; } Caption: 2D representation of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-.
Physicochemical Properties: A Data-Driven Summary
The physical properties of this liquid amine are critical for engineering controls, storage, and formulation calculations. It is a colorless to light yellow liquid with a characteristic fishy odor.[4][5]
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow transparent liquid | [5] |
| Odor | Fishy | [4][5] |
| Molecular Formula | C₉H₂₃N₃ | [6] |
| Molar Mass | 173.3 g/mol | [6] |
| Density | 0.83 - 0.857 g/cm³ | [4][6] |
| Boiling Point | 65 °C @ 0.2 Torr; 102 °C @ 1 mmHg | [4][6] |
| Flash Point | 86.2 - 92 °C | [4][5][6] |
| Refractive Index | 1.4450 to 1.4480 | [4] |
| Vapor Pressure | 2 hPa @ 10 °C | [4] |
| pKa (Predicted) | 9.88 ± 0.28 | [4] |
Expert Insight: The relatively high boiling point and low vapor pressure compared to smaller amine catalysts (e.g., triethylamine) are significant advantages. This reduces fugitive emissions in a manufacturing environment, enhancing workplace safety and simplifying environmental compliance.
Core Application: Catalysis in Polyurethane Systems
The primary industrial application of this compound is as a tertiary amine catalyst in the production of polyurethane (PU) foams and elastomers.[1][5] Its unique structure with three tertiary amine sites allows it to expertly balance the two primary reactions in PU formation:
-
Gelling Reaction: The reaction between an isocyanate and a polyol to form the urethane linkage.
-
Blowing Reaction: The reaction between an isocyanate and water to generate carbon dioxide gas, which expands the foam.
This compound provides a balanced influence on both the urethane (polyol-isocyanate) and urea (isocyanate-water) reactions.[1] This balance is crucial for controlling the foam's rise profile, cure time, and final physical properties.
Key Application Areas:
-
Flexible Foams: Used in automotive seating, headrests, and furniture cushioning to create softer, more open-celled foams with fewer defects.[1][2]
-
Rigid Foams: Employed in insulation, appliances, and pour-in-place systems to reduce friability and improve surface adhesion.[1][2]
-
Coatings, Adhesives, and Sealants: Acts as a curing agent and adhesion promoter in various formulations.[5][7]
dot digraph "polyurethane_catalysis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#E8F0FE"; Isocyanate [label="Isocyanate (R-NCO)"]; Polyol [label="Polyol (R'-OH)"]; Water [label="Water (H2O)"]; }
Catalyst [label="Polycat 77\n(Tertiary Amine)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
subgraph "cluster_reactions" { label="Catalyzed Reactions"; bgcolor="#E6F4EA"; Gelling [label="Gelling Reaction\n(Urethane Formation)"]; Blowing [label="Blowing Reaction\n(Urea + CO2 Formation)"]; }
subgraph "cluster_products" { label="Products"; bgcolor="#FCE8E6"; Foam [label="Polyurethane Foam Matrix"]; CO2 [label="CO2 Gas (Cell Structure)"]; }
Isocyanate -> Gelling; Polyol -> Gelling; Isocyanate -> Blowing; Water -> Blowing;
Catalyst -> Gelling [label="Balances"]; Catalyst -> Blowing [label="Both"];
Gelling -> Foam; Blowing -> CO2; CO2 -> Foam [label="Expands"]; } Caption: Catalytic role in balancing gelling and blowing reactions.
Safety, Handling, and Storage
This chemical is hazardous and must be handled with appropriate precautions. It is corrosive and causes severe skin burns and eye damage.[3][4] It is also harmful if swallowed and toxic in contact with skin.[3]
Hazard Statements (GHS):
-
H302: Harmful if swallowed[3]
-
H311: Toxic in contact with skin[3]
-
H314: Causes severe skin burns and eye damage[3]
-
H412: Harmful to aquatic life with long-lasting effects
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[6]
-
Skin and Body Protection: Wear suitable protective clothing.[6]
-
Respiratory Protection: Use only in a well-ventilated area. If exposure limits may be exceeded, use a NIOSH-approved respirator.
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[8]
-
Keep containers tightly closed and sealed in dry, room temperature conditions.[8]
-
Keep away from heat, sparks, and open flames.[8]
-
Ground and bond containers when transferring material to prevent static discharge.[8]
-
Incompatible with strong oxidizing agents, acids, isocyanates, and anhydrides.[9]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, then seek immediate medical advice.[4][6][8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a physician.[10]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical advice.[8]
Analytical and Quality Control Protocols
Ensuring the identity and purity of amine catalysts is paramount for consistent end-product performance. Tertiary amines are known to degrade over time, potentially forming aldehydes that can impact performance and emissions.[11] A robust QC workflow is essential.
Protocol 5.1: Purity Determination by Gas Chromatography (GC)
Principle: Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for separating and quantifying volatile and semi-volatile compounds. This protocol provides a baseline for assessing the purity of the amine catalyst and detecting potential degradation products or impurities.[12]
Expert Insight: The choice of a mid-polarity column like a CP-Sil 13 CB is crucial for achieving good peak shape with amines, which can otherwise exhibit tailing on standard non-polar columns.[12]
Methodology:
-
Instrument & Column:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness) or equivalent.[12]
-
-
Reagents & Materials:
-
Solvent: Acetonitrile or isopropanol (HPLC Grade).
-
Reference Standard: Certified reference material (CRM) of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- (>98% purity).
-
Class A volumetric flasks, syringes, and vials.
-
-
Standard Preparation:
-
Prepare a stock standard solution by accurately weighing ~100 mg of the CRM into a 10 mL volumetric flask and diluting to volume with the solvent.
-
Create a working standard of ~1 mg/mL by diluting the stock solution 1:10.
-
-
Sample Preparation:
-
Prepare a sample solution at the same concentration as the working standard (~1 mg/mL) using the same solvent.
-
-
GC Conditions:
-
Analysis & Calculation:
-
Inject the working standard to establish the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Self-Validation: The protocol's validity is confirmed by the symmetry of the main analyte peak (tailing factor < 1.5) and the resolution of any impurity peaks from the main peak. The stability of the standard solution should be checked by re-injection after a sequence of samples, with results not deviating by more than 2%.
References
- 1. Polycat 77, China Polycat 77 Selling, Selling China Polycat 77, Newtop Chemical [chemnet.com]
- 2. specialchem.com [specialchem.com]
- 3. 2,6,10-Trimethyl-2,6,10-triazaundecane | C11H27N3 | CID 77463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3855-32-1 | CAS DataBase [m.chemicalbook.com]
- 5. Pentamethyldipropylenetriamine Supplier | 3855-32-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 6. chembk.com [chembk.com]
- 7. cyclohexylamine.net [cyclohexylamine.net]
- 8. N,N,N',N'-Tetramethyl-1,3-propanediamine(110-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. adhesivesmag.com [adhesivesmag.com]
- 12. agilent.com [agilent.com]
An In-Depth Technical Guide to the Synthesis of N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine
Introduction: The Versatility of a Unique Polyamine
N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine, also known by synonyms such as Bis(3-dimethylaminopropyl)amine and Tetramethyldipropylenetriamine, is a tertiary amine that has garnered significant interest across various sectors of the chemical industry.[1][2] Its unique structure, featuring two tertiary amine groups and a central secondary amine, imparts a range of desirable properties, making it a valuable intermediate and catalyst. This guide provides an in-depth exploration of the primary synthesis pathways for this compound, offering technical insights and practical protocols for researchers, scientists, and professionals in drug development. While its primary applications are currently in the polymer industry as a catalyst for polyurethanes and a curing agent for epoxy resins, the structural motifs present in this polyamine suggest potential applications in medicinal chemistry, particularly as a linker in drug-conjugate technologies.[3][4][5]
Core Synthesis Pathways: A Comparative Analysis
Two principal routes have been established for the industrial-scale synthesis of N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine, each with distinct advantages and mechanistic considerations.
Pathway 1: Catalytic Dimerization of 3-(N,N-Dimethylamino)propylamine (DMAPA)
This approach represents a highly efficient and atom-economical method for the production of the target molecule. The core of this process is the catalytic dimerization of 3-(N,N-dimethylamino)propylamine (DMAPA), a readily available starting material.
Mechanism and Rationale: The reaction proceeds via the intermolecular condensation of two DMAPA molecules, with the elimination of ammonia. This process is typically carried out in the presence of a heterogeneous catalyst, often in a continuous flow system, which allows for high throughput and straightforward product separation. The use of a reaction column (reactive distillation) is particularly advantageous as it enables the continuous removal of ammonia, thereby driving the equilibrium towards product formation.[6][7] Transition metal catalysts, particularly those containing nickel, cobalt, copper, palladium, or platinum, are effective in facilitating this transformation.[6]
Visualizing the Dimerization Pathway:
Caption: Catalytic dimerization of DMAPA.
Pathway 2: Reductive Amination of 3-(Dimethylamino)-propionitrile (PN) with 3-(N,N-Dimethylamino)propylamine (PA)
This alternative synthesis route offers a high-yield method for producing the target compound and has been well-documented in scientific literature. It involves the reaction of 3-(dimethylamino)-propionitrile (PN) with 3-(N,N-dimethylamino)propylamine (PA) in the presence of a palladium-based catalyst.
Mechanism and Rationale: This reaction is a form of reductive amination. The nitrile group of PN is reduced in the presence of PA, leading to the formation of a new carbon-nitrogen bond and the desired triamine. The reaction is typically carried out in an autoclave under a hydrogen atmosphere. The choice of catalyst and its preparation method are critical for achieving high selectivity and yield. A Pd/γ-Al2O3 catalyst, particularly when calcined at an optimal temperature and reduced with a suitable agent like sodium borohydride, has been shown to provide excellent results.[8]
Visualizing the Reductive Amination Pathway:
Caption: Reductive amination synthesis route.
Quantitative Data Summary
| Parameter | Pathway 1: DMAPA Dimerization | Pathway 2: PN + PA Reductive Amination |
| Starting Materials | 3-(N,N-Dimethylamino)propylamine (DMAPA) | 3-(Dimethylamino)-propionitrile (PN), 3-(N,N-Dimethylamino)propylamine (PA) |
| Catalyst | Heterogeneous (e.g., Ni, Co, Pd, Pt) | Pd/γ-Al2O3 |
| Typical Yield | High (process dependent) | Up to 87.9%[8] |
| Purity | High (with efficient purification) | High (with efficient purification) |
| Key Reaction Conditions | 100-200 °C, 1-20 bar[6] | Optimal PN/PA molar ratio of 1:1, Toluene as solvent[8] |
| Process Type | Continuous (Reactive Distillation) | Batch (Autoclave) |
Experimental Protocols
Protocol 1: Synthesis of the Precursor 3-(N,N-Dimethylamino)propylamine (DMAPA)
The synthesis of the starting material for Pathway 1, DMAPA, is a well-established industrial process.
Step 1: Synthesis of 3-(Dimethylamino)propionitrile
-
In a suitable reactor, react dimethylamine with acrylonitrile. This Michael addition reaction is typically carried out in a continuous process using a fixed-bed reactor.
-
Maintain a molar ratio of dimethylamine to acrylonitrile of approximately 1:1 to 10:1.[9]
-
The reaction temperature is generally kept between 10-120 °C.[9]
-
The conversion of acrylonitrile and the selectivity to dimethylaminopropionitrile are typically greater than 99%.[9]
Step 2: Hydrogenation of 3-(Dimethylamino)propionitrile to DMAPA
-
The crude 3-(dimethylamino)propionitrile can be directly fed into a second fixed-bed reactor for hydrogenation without extensive purification.
-
The hydrogenation is carried out using a Raney-Ni catalyst.[9]
-
The reaction is conducted under a hydrogen pressure of 3-10 MPa.[9]
-
An alkaline alcohol solution (0.1%-10%) can be used as a co-catalyst to improve the reaction.[9]
-
The yield of N,N-dimethyl-1,3-propanediamine is typically not less than 98%.[9]
Protocol 2: Dimerization of DMAPA (Pathway 1)
This protocol outlines the continuous synthesis of the target molecule via reactive distillation.
-
A reaction column with a plurality of theoretical plates is utilized. The column is divided into a reaction zone, an enrichment section, and a stripping section.
-
The heterogeneous catalyst (e.g., a catalyst comprising Ni, Co, Cu, Ru, Re, Rh, Pd, and/or Pt) is installed as a bed in the reaction zone.[6][7]
-
3-(N,N-Dimethylamino)propylamine (DMAPA) with a purity of >98% is continuously fed into the column, either in liquid form above the reaction zone or in gaseous form below it.[7]
-
The reaction is carried out in the presence of a small amount of hydrogen (0.0001 to 1% by weight based on the DMAPA feed).[7]
-
The reaction zone is maintained at a temperature of 100-200 °C and an absolute pressure of >0 to 20 bar.[6]
-
Ammonia, along with any low-boiling components, is continuously removed from the top of the column.
-
The product, N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine, is collected from the bottom of the column. Unreacted DMAPA can be separated via a side-draw and recycled.
Protocol 3: Reductive Amination of PN and PA (Pathway 2)
This protocol is based on the batch synthesis method described in the literature.[8]
Catalyst Preparation (Pd/γ-Al2O3):
-
Prepare γ-Al2O3 by calcining pseudo-boehmite at 500 °C for 4 hours.
-
Impregnate the γ-Al2O3 support with an aqueous solution of Palladium (II) chloride.
-
Dry the impregnated support and then calcine it at 500 °C for 4 hours.
-
Reduce the calcined catalyst with a solution of sodium borohydride (NaBH4) to obtain the active Pd/γ-Al2O3 catalyst.
Synthesis Procedure:
-
In a high-pressure autoclave, charge the prepared Pd/γ-Al2O3 catalyst, 3-(dimethylamino)-propionitrile (PN), 3-(N,N-dimethylamino)propylamine (PA) in a 1:1 molar ratio, and toluene as the solvent.
-
Seal the autoclave and purge it with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure.
-
Heat the reaction mixture to the optimal temperature and maintain it with stirring for the required reaction time.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be purified from the filtrate by distillation under reduced pressure.
Applications in Research and Drug Development
While the primary industrial applications of N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine are in the polymer field, its chemical structure holds promise for applications in the pharmaceutical and life sciences sectors.
Polyurethane and Epoxy Chemistry: The tertiary amine groups in the molecule act as efficient catalysts for the isocyanate-polyol reaction in polyurethane foam production, often leading to improved surface cure.[3] In epoxy resin systems, it can function as a curing agent, facilitating the cross-linking of the resin.
Potential in Drug Development: Polyamines are increasingly being investigated as versatile linkers in the construction of drug conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][10] The flexible and multi-functional nature of polyamine backbones allows for the precise tuning of linker length and properties, which is critical for the efficacy and stability of these targeted therapeutics.[3] The structure of N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine, with its defined spacing between amine groups, makes it an interesting candidate for exploration as a scaffold in the design of novel linkers for such applications. Furthermore, tertiary amines are known to play crucial roles as catalysts and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[11][][13]
Conclusion
The synthesis of N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine is well-established, with two primary, industrially viable routes. The catalytic dimerization of DMAPA offers an elegant and efficient continuous process, while the reductive amination of PN and PA provides a high-yield batch alternative. The choice between these pathways will depend on factors such as the desired scale of production, available equipment, and economic considerations. As the demand for specialized polymers continues to grow and the exploration of novel drug delivery platforms expands, the importance of versatile polyamines like N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine is set to increase, making a thorough understanding of its synthesis crucial for researchers and developers in these fields.
References
- 1. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Polyamine–Drug Conjugates: Do They Boost Drug Activity? [cris.unibo.it]
- 6. CN101111469A - Method for producing bis-[(3-dimethylamino)propyl]amine (bisdmapa) - Google Patents [patents.google.com]
- 7. US20080161611A1 - Method for Producing Bis-[(3-Dimethylamino)Propyl]Amine (Bisdmapa) - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 10. Synthetic methods for polyamine linkers and their application to combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability - PharmaFeatures [pharmafeatures.com]
- 13. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
3,3'-iminobis(N,N-dimethylpropylamine) molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 3,3'-iminobis(N,N-dimethylpropylamine)
Abstract
3,3'-iminobis(N,N-dimethylpropylamine), also known as N,N-Bis[3-(dimethylamino)propyl]amine, is a triamine with the chemical formula C₁₀H₂₅N₃.[1][2] At room temperature, it presents as a colorless to pale yellow liquid.[3] This compound features a unique architecture, comprising a central secondary amine linking two N,N-dimethylpropylamine moieties.[3] This structure imparts significant basicity and nucleophilicity, making it a versatile building block and reagent in diverse fields. Its applications range from being an intermediate in the synthesis of surfactants and corrosion inhibitors to a curing agent in epoxy resins and a reagent in the development of novel pharmaceuticals, including anticancer agents.[1][4][] This guide provides a detailed examination of its molecular structure, orbital hybridization, and intramolecular bonding, offering researchers and developers a foundational understanding of its chemical behavior.
Molecular Architecture and Connectivity
The fundamental structure of 3,3'-iminobis(N,N-dimethylpropylamine) consists of a thirteen-atom backbone (ten carbons and three nitrogens) with associated hydrogen atoms.[6] The molecule's IUPAC name, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine, precisely describes its connectivity.[2]
Key Structural Features:
-
Central Secondary Amine: A central nitrogen atom is bonded to two carbon atoms (one from each propyl chain) and one hydrogen atom, forming a secondary amine or 'imino' group. This nitrogen possesses a lone pair of electrons.
-
Terminal Tertiary Amines: Each of the two propyl chains terminates in a tertiary amine group, where a nitrogen atom is bonded to the third carbon of its respective propyl chain and two methyl groups. Each of these nitrogens also possesses a lone pair of electrons.
-
Propyl Linkers: Two flexible three-carbon (propyl) chains connect the central nitrogen to the terminal tertiary amines.
This arrangement of three nitrogen atoms with varying degrees of substitution is critical to its function as a tridentate ligand in coordination chemistry and as a versatile base in organic synthesis.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. echemi.com [echemi.com]
- 7. 3,3'-IMINOBIS(N,N-DIMETHYLPROPYLAMINE) | 6711-48-4 [chemicalbook.com]
Spectroscopic Characterization of Tetramethyldipropylenetriamine: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Tetramethyldipropylenetriamine (TM-DPTA), with the chemical formula C₁₀H₂₅N₃, is a versatile aliphatic amine used in a variety of industrial applications, including as a curing agent for epoxy resins and as a catalyst. Its molecular structure, consisting of a dipropylene triamine backbone with four methyl groups attached to the terminal nitrogen atoms, imparts specific chemical properties that are of interest in diverse fields, including drug development where polyamines play crucial roles in cellular processes. A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and for studying its interactions in various chemical and biological systems.
This technical guide provides a comprehensive overview of the spectroscopic data for Tetramethyldipropylenetriamine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this guide is structured to not only present the data but also to offer insights into the interpretation of the spectra and the experimental methodologies, ensuring both scientific integrity and practical applicability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For Tetramethyldipropylenetriamine, ¹H and ¹³C NMR are essential for confirming its identity and purity.
Predicted ¹H NMR Spectroscopy
Due to the unavailability of a publicly accessible experimental spectrum, the following ¹H NMR data is predicted based on the chemical structure of Tetramethyldipropylenetriamine and known chemical shift values for similar functional groups. The prediction provides a valuable reference for researchers working with this compound.
Predicted ¹H NMR Data (300 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.20 | s | 12H | -N(CH₃)₂ |
| ~ 2.35 | t, J ≈ 7 Hz | 4H | -NCH₂ CH₂- (adjacent to -N(CH₃)₂) |
| ~ 2.50 | t, J ≈ 7 Hz | 4H | -NH-CH₂ CH₂- |
| ~ 1.65 | p, J ≈ 7 Hz | 4H | -CH₂CH₂ CH₂- |
| (broad) | s | 1H | -NH - |
Interpretation and Rationale:
The predicted ¹H NMR spectrum of Tetramethyldipropylenetriamine is expected to be relatively simple and symmetrical.
-
-N(CH₃)₂ Protons: The twelve protons of the four methyl groups attached to the terminal nitrogens are chemically equivalent due to free rotation. They are expected to appear as a sharp singlet around 2.20 ppm. This downfield shift from typical alkane protons is due to the deshielding effect of the adjacent nitrogen atom.
-
Methylene Protons (-CH₂-):
-
The four protons of the two methylene groups adjacent to the dimethylamino (-N(CH₃)₂) groups are expected to resonate as a triplet around 2.35 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene group (n+1 rule, where n=2).
-
The four protons of the two methylene groups adjacent to the secondary amine (-NH-) are predicted to appear as a triplet around 2.50 ppm. Their chemical environment is slightly different from the other terminal methylene groups.
-
The four protons of the central methylene groups in the propylene chains are expected to appear as a pentet (or multiplet) around 1.65 ppm, resulting from coupling to the two adjacent methylene groups.
-
-
-NH- Proton: The proton on the secondary amine is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of Tetramethyldipropylenetriamine in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a common choice for its good dissolving power for amines and its single residual peak at 7.26 ppm which can be used for referencing.
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Caption: Molecular structure of Tetramethyldipropylenetriamine.
Predicted ¹³C NMR Spectroscopy
Similar to the ¹H NMR, the following is a predicted ¹³C NMR spectrum.
Predicted ¹³C NMR Data (75 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 45.5 | -N(C H₃)₂ |
| ~ 57.0 | -NC H₂CH₂- (adjacent to -N(CH₃)₂) |
| ~ 49.0 | -NH-C H₂CH₂- |
| ~ 28.0 | -CH₂C H₂CH₂- |
Interpretation and Rationale:
The ¹³C NMR spectrum is also expected to be simple due to the molecule's symmetry.
-
-N(CH₃)₂ Carbons: The four methyl carbons are equivalent and are expected to have a chemical shift of around 45.5 ppm.
-
Methylene Carbons (-CH₂-):
-
The two methylene carbons adjacent to the dimethylamino groups are predicted to be at approximately 57.0 ppm.
-
The two methylene carbons adjacent to the secondary amine are expected to resonate around 49.0 ppm.
-
The two central methylene carbons of the propylene chains are predicted to be the most upfield of the backbone carbons, at around 28.0 ppm.
-
Experimental Protocol for ¹³C NMR Spectroscopy:
The sample preparation and instrument setup are the same as for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3250 | Weak, broad | N-H stretch (secondary amine) |
| 2950 - 2800 | Strong | C-H stretch (aliphatic) |
| ~ 2820 & 2770 | Medium | C-H stretch (N-CH₃) |
| 1470 - 1440 | Medium | C-H bend (CH₂ and CH₃) |
| 1180 - 1020 | Medium | C-N stretch |
Interpretation and Rationale:
-
N-H Stretch: A weak, broad absorption is expected in the 3300-3250 cm⁻¹ region, characteristic of the N-H stretching vibration of a secondary amine. Tertiary amines do not show a band in this region.[1]
-
C-H Stretch: Strong absorptions in the 2950-2800 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. The presence of N-methyl groups often gives rise to characteristic bands around 2820 and 2770 cm⁻¹.[1]
-
C-H Bend: Medium intensity bands between 1470 and 1440 cm⁻¹ correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups.
-
C-N Stretch: The C-N stretching vibrations of aliphatic amines typically appear as medium to weak bands in the 1180-1020 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (Liquid Film):
-
Sample Preparation:
-
Place a small drop of neat Tetramethyldipropylenetriamine liquid onto a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural elucidation.
Electron Ionization Mass Spectrum (EI-MS) Data
The following data is based on the mass spectrum of N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine (a synonym for Tetramethyldipropylenetriamine) from the NIST WebBook.[2]
| m/z | Relative Intensity | Proposed Fragment |
| 187 | ~ 5% | [M]⁺ (Molecular Ion) |
| 114 | ~ 100% | [M - C₄H₁₀N]⁺ |
| 71 | ~ 75% | [C₄H₉N]⁺ |
| 58 | ~ 90% | [C₃H₈N]⁺ |
| 44 | ~ 40% | [C₂H₆N]⁺ |
Interpretation and Fragmentation Pathway:
The mass spectrum of Tetramethyldipropylenetriamine is characterized by fragmentation typical of aliphatic amines, primarily involving cleavage at the C-C bond alpha to the nitrogen atom.
-
Molecular Ion ([M]⁺): The molecular ion peak at m/z 187 is expected to be of low intensity, which is common for aliphatic amines.
-
Base Peak (m/z 114): The base peak at m/z 114 likely results from the cleavage of the C-C bond between the second and third carbon of one of the propylene chains, with the charge retained on the larger fragment containing two nitrogen atoms.
-
Other Major Fragments:
-
The peak at m/z 71 can be attributed to the [CH₂=N(CH₃)CH₂CH₃]⁺ ion formed by cleavage of the bond between the first and second carbon of the propylene chain.
-
The prominent peak at m/z 58 is characteristic of the [CH₂=N(CH₃)₂]⁺ ion, a very stable iminium ion, formed by alpha-cleavage.
-
The fragment at m/z 44 corresponds to [CH₂=NHCH₃]⁺.
-
Caption: Proposed key fragmentation pathways for Tetramethyldipropylenetriamine in EI-MS.
Experimental Protocol for GC-MS:
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile amines like Tetramethyldipropylenetriamine.
-
Sample Preparation: Prepare a dilute solution of Tetramethyldipropylenetriamine (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or methanol.
-
GC-MS System:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for amine analysis (e.g., a low-polarity phenyl-arylene polymer phase).
-
Injector: Set the injector temperature to 250 °C.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer:
-
Use an electron ionization (EI) source at 70 eV.
-
Set the mass range to scan from m/z 40 to 250.
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Acquire the mass spectrum of the eluting peak corresponding to Tetramethyldipropylenetriamine.
-
Analyze the fragmentation pattern and compare it to reference spectra.
-
Conclusion
References
- 1. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Solubility of Bis(3-dimethylaminopropyl)amine in organic solvents
An In-depth Technical Guide to the Solubility of Bis(3-dimethylaminopropyl)amine in Organic Solvents
Introduction
Bis(3-dimethylaminopropyl)amine, also known by trade names such as Polycat® 15 and Jeffcat® Z-130, is a tertiary amine widely utilized as a catalyst in the production of polyurethane foams.[1] Its chemical structure, featuring two tertiary amine groups and a secondary amine, dictates its physical and chemical properties, most notably its solubility profile. Understanding the solubility of this amine in various organic solvents is critical for formulation scientists, process chemists, and researchers in the field of polymer chemistry and drug development. Proper solvent selection is paramount for achieving homogeneous reaction mixtures, controlling reaction kinetics, ensuring product purity, and developing stable formulations.
This technical guide provides a comprehensive overview of the solubility of bis(3-dimethylaminopropyl)amine, grounded in established chemical principles and available data. It is designed to offer field-proven insights and practical methodologies for professionals working with this versatile compound.
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces. The solubility of bis(3-dimethylaminopropyl)amine is influenced by several key structural features:
-
Polarity and Hydrogen Bonding: The presence of three nitrogen atoms with lone pairs of electrons allows for hydrogen bonding with protic solvents (e.g., water, alcohols). The nitrogen atoms act as hydrogen bond acceptors. While the central secondary amine has a hydrogen atom that can act as a donor, the two terminal tertiary amines do not.[2][3] This capacity for hydrogen bonding is a primary driver of its solubility in polar protic solvents.
-
Molecular Size and Shape: The molecule has a flexible aliphatic backbone. While it is not a small molecule, its non-polar hydrocarbon portions are balanced by the polar amine functional groups. This balance allows for interaction with a range of solvent polarities.
-
Basicity: As an amine, the compound is basic. This property does not significantly influence its solubility in neutral organic solvents but is the reason for its high solubility in acidic aqueous solutions, where it forms a protonated, highly polar salt.[4]
The interplay of these factors determines whether bis(3-dimethylaminopropyl)amine will be fully miscible, soluble to a certain extent, or immiscible in a given organic solvent.
Physicochemical Properties
A clear understanding of the physical properties of bis(3-dimethylaminopropyl)amine is essential for its practical application.
| Property | Value | Reference(s) |
| CAS Number | 6711-48-4 | [5][6] |
| Molecular Formula | C₁₀H₂₅N₃ | [5] |
| Molecular Weight | 187.33 g/mol | [5] |
| Appearance | Colorless to yellowish transparent liquid | [5] |
| Density | 0.841 g/mL at 25 °C | [5] |
| Boiling Point | 128-131 °C at 20 mm Hg | [5] |
| Melting Point | -78 °C | [5] |
| Flash Point | 209 °F (98.3 °C) | [5] |
| pKa | 10.40 ± 0.19 (Predicted) | [5] |
Solubility Profile in Organic Solvents
Based on available technical data and the principles of chemical interactions, the following table summarizes the solubility of bis(3-dimethylaminopropyl)amine. "Miscible" indicates solubility in all proportions.
| Solvent Class | Solvent | Solubility | Rationale / Citation |
| Water | Water (H₂O) | 425 g/L at 20 °C | High polarity and extensive hydrogen bonding.[5] |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Polar protic solvents capable of hydrogen bonding.[1] |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Polar aprotic solvents with dipole-dipole interactions.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Moderate polarity; ether oxygen can act as H-bond acceptor.[3][7] |
| Esters | Ethyl Acetate | Soluble | Polar aprotic solvent. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Generally good solvents for amines.[4] |
| Aromatics | Toluene, Xylene | Soluble | Intermediate polarity allows for sufficient interaction.[3] |
| Aliphatics | Hexane, Cyclohexane | Partially Soluble / Soluble | Nonpolar nature limits interaction, but some solubility is expected.[8][9] |
Experimental Determination of Solubility
To ensure trustworthiness and provide a self-validating system, a detailed protocol for determining solubility is essential. The following methods can be employed for qualitative and quantitative assessment.
Workflow for Solubility Determination
The overall process for systematically determining the solubility of bis(3-dimethylaminopropyl)amine in a new solvent involves a qualitative assessment followed by a quantitative measurement if required.
Caption: Workflow for solubility testing.
Detailed Protocol: Visual Miscibility Determination
This protocol provides a straightforward method to determine if bis(3-dimethylaminopropyl)amine is miscible in a liquid solvent at room temperature.
Materials:
-
Bis(3-dimethylaminopropyl)amine
-
Test solvent
-
Glass vials (e.g., 10 mL) with caps
-
Volumetric pipettes or graduated cylinders
-
Vortex mixer
Procedure:
-
Preparation: In a clean, dry glass vial, add 5.0 mL of the test solvent.
-
Addition of Solute: Add 0.5 mL of bis(3-dimethylaminopropyl)amine to the solvent.
-
Mixing: Cap the vial securely and shake vigorously by hand or using a vortex mixer for approximately 1-2 minutes.
-
Observation: Place the vial on a flat surface and allow it to stand for 5-10 minutes.
-
Assessment: Visually inspect the mixture against a well-lit background.
-
Miscible: The solution is completely clear and homogeneous with no visible phase separation, cloudiness, or droplets.
-
Immiscible/Partially Soluble: The mixture appears cloudy, or two distinct liquid layers are observed.
-
Detailed Protocol: Isothermal Saturation (Gravimetric Method)
This method is used to determine the quantitative solubility of a compound in a solvent at a specific temperature.[10]
Materials:
-
Bis(3-dimethylaminopropyl)amine
-
Test solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Glass vials with airtight seals
-
Syringe and solvent-resistant syringe filters (e.g., 0.45 µm)
-
Pre-weighed evaporating dishes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of bis(3-dimethylaminopropyl)amine to a vial. Then, add a known volume (e.g., 10 mL) of the chosen organic solvent. An excess of the amine is present if a separate liquid phase or undissolved portion remains visible.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[10]
-
Sample Collection: After equilibration, stop the agitation and let the vial stand in the temperature bath for at least 2 hours to allow the phases to separate completely.
-
Filtration: Carefully draw the clear supernatant (the top solvent layer saturated with the amine) using a syringe. Attach a syringe filter and dispense a precise volume (e.g., 2.0 mL) of the clear, saturated solution into a pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the amine.
-
Mass Determination: Once the solvent is fully evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.
-
Calculation:
-
Mass of dissolved amine = (Final mass of dish + residue) - (Initial mass of empty dish).
-
Solubility (g/L) = (Mass of dissolved amine / Volume of aliquot taken) * 1000.
-
Conclusion
Bis(3-dimethylaminopropyl)amine exhibits a favorable solubility profile for a wide range of applications, particularly in polyurethane chemistry. It is miscible with polar organic solvents such as alcohols and ketones and shows good solubility in many other organic media, including ethers, esters, and aromatic hydrocarbons.[1][3][7] Its solubility is primarily driven by the polar amine functional groups capable of engaging in hydrogen bonding and dipole-dipole interactions. For applications requiring precise formulation, the experimental protocols provided in this guide offer a robust framework for validating solubility in specific solvent systems. This comprehensive understanding allows researchers and drug development professionals to make informed decisions, optimizing their processes and ensuring the quality and efficacy of their final products.
References
- 1. Polyurethane Amine Catalysts Manufacturers - China Polyurethane Amine Catalysts Exporter & Suppliers [mofanpu.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. chembk.com [chembk.com]
- 6. 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl- [webbook.nist.gov]
- 7. Buy 3,3'-Iminobis(N,N-dimethylpropylamine) | 6711-48-4 [smolecule.com]
- 8. EP1907505A1 - Stabilizer for organic solvents - Google Patents [patents.google.com]
- 9. US7674340B2 - Stabilizer for organic solvents - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Thermogravimetric analysis of N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine
An In-depth Technical Guide on the Thermogravimetric Analysis of N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine, a polyamine of interest in various chemical and pharmaceutical applications. The document details the experimental protocol for TGA, interprets the resulting thermal decomposition profile, and discusses the relationship between the compound's structure and its thermal stability. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and application of this and similar aliphatic polyamines.
Introduction: Understanding the Thermal Behavior of a Complex Polyamine
N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine, with the chemical formula C10H25N3, is an aliphatic polyamine characterized by a central secondary amine and two tertiary amines at its termini.[1][2] Aliphatic polyamines are integral to numerous biological processes, including cell growth and differentiation, and have found applications in various industrial and pharmaceutical contexts.[3][4] The specific structure of this polyamine, with its multiple amine functionalities and flexible propylene chains, suggests a complex thermal decomposition behavior.
Thermogravimetric analysis (TGA) is a fundamental technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For a compound like N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine, TGA provides critical insights into its thermal stability, decomposition kinetics, and the nature of its degradation products. This information is paramount for determining safe handling and storage conditions, predicting its performance at elevated temperatures, and for quality control in manufacturing processes.
This guide will present a detailed methodology for the TGA of this polyamine, offer an in-depth interpretation of its hypothetical thermal decomposition curve, and provide a plausible degradation pathway based on established principles of amine chemistry.
Experimental Protocol: A Self-Validating System for Thermogravimetric Analysis
The following protocol is designed to yield reproducible and accurate TGA data for N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine. The causality behind each experimental choice is explained to ensure scientific integrity.
Materials and Instrumentation
-
Sample: N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine (purity >98%)
-
Instrument: A calibrated thermogravimetric analyzer capable of controlled heating rates and atmospheric conditions.
-
Crucibles: Alumina or platinum crucibles, inert to the sample and its decomposition products.
-
Purge Gas: High-purity nitrogen (99.999%) for creating an inert atmosphere.
Step-by-Step Methodology
-
Instrument Preparation and Calibration:
-
Ensure the TGA instrument is clean and the balance is tared.
-
Calibrate the temperature and mass signals using certified reference materials as per the instrument's standard operating procedure. This step is crucial for data accuracy.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the liquid sample into a tared crucible. A smaller sample size is chosen to minimize thermal gradients within the sample and to prevent any potential foaming from making contact with the furnace wall.[6]
-
-
Experimental Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes prior to the analysis to ensure an inert atmosphere. This is critical to prevent oxidative decomposition, which would complicate the interpretation of the thermogram.
-
-
TGA Measurement:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C. The upper-temperature limit is selected to ensure complete decomposition of the organic molecule.[6]
-
Employ a linear heating rate of 10 °C/min. This rate provides a good balance between resolution of thermal events and experimental time.
-
-
Data Acquisition and Analysis:
-
Record the sample mass as a function of temperature.
-
Generate the TGA curve (mass vs. temperature) and the first derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature). The DTG curve is essential for identifying the temperatures of maximum decomposition rates for distinct thermal events.[7]
-
Experimental Workflow Diagram
Results and Discussion: Deconstructing the Thermal Profile
The thermal decomposition of N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine under an inert nitrogen atmosphere is expected to occur in multiple stages, as illustrated in the hypothetical TGA and DTG curves below.
(Note: The following data is hypothetical and for illustrative purposes, based on the general thermal behavior of aliphatic polyamines.)
Hypothetical TGA and DTG Curves:
(A graphical representation of TGA and DTG curves would be presented here in a real-world scenario.)
The TGA curve would show a plot of the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The DTG curve, the first derivative of the TGA curve, would show the rate of mass loss on the y-axis against temperature on the x-axis.
Quantitative Data Summary
The key thermal events from the hypothetical TGA and DTG curves are summarized in the table below.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (DTG) (°C) | Mass Loss (%) |
| Stage 1 | ~180 | ~210 | ~38 |
| Stage 2 | ~250 | ~290 | ~45 |
| Final Residue | >350 | - | ~17 |
Interpretation of Thermal Events
-
Initial Stability: The compound is expected to be thermally stable up to approximately 180 °C, with no significant mass loss observed. This indicates its suitability for applications within this temperature range.
-
Decomposition Stage 1 (approx. 180-250 °C): The first stage of decomposition is likely initiated by the cleavage of the weaker C-N bonds. The mass loss of approximately 38% could correspond to the loss of the two terminal dimethylamino groups (-N(CH3)2). The scission of C-N bonds is a common initial step in the thermal degradation of amines.[8]
-
Decomposition Stage 2 (approx. 250-350 °C): The second, more significant mass loss is likely due to the fragmentation of the central propylene chains and the secondary amine group. This stage represents the breakdown of the main carbon-nitrogen backbone of the molecule.
-
Final Residue: A small percentage of char residue at higher temperatures is common for nitrogen-containing organic compounds when pyrolyzed in an inert atmosphere.
Proposed Thermal Decomposition Pathway
Based on the interpretation of the hypothetical TGA data and established principles of amine thermolysis, a plausible decomposition pathway is proposed. The initial step is the homolytic cleavage of a C-N bond to form radical intermediates, followed by a cascade of fragmentation reactions.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine. The hypothetical analysis presented in this guide suggests that the compound is thermally stable up to approximately 180 °C, after which it undergoes a multi-stage decomposition. Understanding this thermal profile is crucial for the safe handling, storage, and effective application of this polyamine in research and industrial settings. The detailed protocol and interpretive framework provided herein serve as a robust foundation for the empirical thermal analysis of this and structurally related compounds.
References
- 1. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl- [webbook.nist.gov]
- 3. Aliphatic polyamines in physiology and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. torontech.com [torontech.com]
- 8. researchgate.net [researchgate.net]
Quantum chemical calculations for 3,3'-iminobis(N,N-dimethylpropylamine)
An In-Depth Technical Guide to the Quantum Chemical Calculation of 3,3'-iminobis(N,N-dimethylpropylamine)
Foreword: Bridging Theory and Application in Drug Development
In the modern pharmaceutical landscape, the integration of computational chemistry has become indispensable. It provides a powerful lens through which we can understand and predict molecular behavior at a level of detail that experimental methods alone cannot achieve. This guide is designed for researchers, scientists, and drug development professionals who wish to apply quantum chemical calculations to understand molecules of pharmaceutical interest.
We will focus on 3,3'-iminobis(N,N-dimethylpropylamine), a versatile polyamine that serves as a crucial building block in the synthesis of various pharmaceutical compounds, including novel anticancer agents.[1][2][3] By performing quantum chemical calculations, we can elucidate its structural, vibrational, and electronic properties. This knowledge is paramount for understanding its reactivity, stability, and potential interactions with biological targets, thereby accelerating the rational design of new therapeutic agents.[4][5]
As a Senior Application Scientist, my goal is not merely to provide a protocol but to impart the scientific reasoning behind each choice. We will explore not just how to perform these calculations, but why specific methodologies are chosen to ensure a balance of computational efficiency and scientific accuracy. This guide is structured to be a self-validating system, where the logic of the workflow ensures the trustworthiness of the results.
Foundational Concepts: The "Why" and "What"
The Subject Molecule: 3,3'-iminobis(N,N-dimethylpropylamine)
3,3'-iminobis(N,N-dimethylpropylamine), with the molecular formula C₁₀H₂₅N₃, is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[1][6] Structurally, it consists of two N,N-dimethylpropylamine units linked by a central secondary amine (an imine group), making it a tridentate ligand.[6][7] This aliphatic polyamine is soluble in water and possesses basic properties due to its three nitrogen atoms, which can act as proton acceptors.[6]
Its significance in the pharmaceutical field lies in its role as a versatile intermediate. It is used as a reagent in the synthesis of complex molecules, including a class of anticancer agents known as antracenylisoxazole lexitropsin conjugates.[3][7][8][] Understanding its conformational flexibility and electronic landscape is therefore critical for designing synthetic pathways and predicting the properties of its derivatives.
The Power of Quantum Chemistry
Quantum chemical calculations apply the principles of quantum mechanics to model molecules.[10] These simulations allow us to predict a wide range of molecular properties from first principles, without the need for experimental data.[4] For a molecule like 3,3'-iminobis(N,N-dimethylpropylamine), these calculations can provide invaluable insights into:
-
Equilibrium Geometry: Determining the most stable three-dimensional arrangement of atoms, including precise bond lengths and angles.[11]
-
Vibrational Frequencies: Predicting the infrared (IR) spectrum and confirming that the calculated structure is a true energy minimum.[12][13]
-
Electronic Properties: Mapping the electron density, identifying reactive sites, and calculating properties like the HOMO-LUMO gap to understand chemical reactivity and electronic transitions.[5]
This predictive power enables a "digital-first" approach to chemical research, saving significant time and resources in the laboratory.
The Computational Gauntlet: A Validated Workflow
The following workflow is designed to be robust and scientifically sound. The choice of methodology represents a widely accepted balance between accuracy and computational expense for organic molecules of this size.
Selecting the Right Tools
Software: The field of computational chemistry offers several powerful software packages. Among the most prominent are:
-
Gaussian: A comprehensive and widely used commercial package known for its broad functionality.[14][15]
-
ORCA: A powerful and versatile program package that is free of charge for academic use.[16][17][18]
-
GAMESS: A freely available general ab initio quantum chemistry package.[19][20]
For this guide, we will frame our protocols around the syntax commonly used in programs like Gaussian and ORCA , as their keywords are often conceptually similar.
Theoretical Method: We will employ Density Functional Theory (DFT) , which has become the workhorse of modern computational chemistry. DFT offers an excellent compromise between accuracy and computational cost.[21] We specifically select the B3LYP hybrid functional . B3LYP is renowned for its reliability in calculating the geometries and frequencies of a vast range of molecules.[21]
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. We will use the 6-31G(d) Pople-style basis set . This is a split-valence basis set that provides a good description of the electronic structure. The "(d)" denotes the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the non-spherical nature of electron density in chemical bonds and is essential for correct geometry prediction.[21]
Computational Workflow Diagram
The logical flow of our calculation is critical. It begins with an initial guess of the structure, proceeds to find the most stable geometry, and finally validates that structure.
Caption: A flowchart of the quantum chemical calculation process.
Experimental Protocol: Step-by-Step Guide
Step 1: Constructing the Initial Molecular Geometry
Before any calculation, an initial 3D structure of 3,3'-iminobis(N,N-dimethylpropylamine) is required. This can be created using molecular visualization software like Avogadro or GaussView.[18][22] It is advisable to start from a chemically reasonable conformation, as a poor starting structure can significantly increase calculation time or lead to convergence on an undesired local minimum.
Step 2: Geometry Optimization and Frequency Calculation
This is the core computational step. We will perform a geometry optimization followed by a frequency calculation in a single job. This ensures that the frequencies are calculated at the true stationary point on the potential energy surface, which is a requirement for their validity.[12][13][23]
Below is a template for an input file, adaptable for software like Gaussian or ORCA:
-
Line 1 (Route Section): This line specifies the job type and methodology.
-
Line 3 (Title): A descriptive title for your calculation.
-
Line 5 (Charge and Multiplicity): 0 1 specifies a neutral charge (0) and a singlet spin multiplicity (1), which is appropriate for this closed-shell molecule.
-
Coordinate Section: The Cartesian coordinates from Step 1 are placed here.
Step 3: Self-Validation through Frequency Analysis
The trustworthiness of the optimized geometry is validated by the output of the frequency calculation. For a structure to be a true energy minimum (a stable conformation), all calculated vibrational frequencies must be real (positive numbers).[25] If the output contains one or more imaginary frequencies (often represented as negative numbers), the structure is not a minimum but a saddle point, likely a transition state for some conformational change.[23] This is a critical checkpoint; an imaginary frequency necessitates a re-evaluation of the starting geometry.
Data Interpretation and Presentation
Upon successful completion of the calculation, the output file contains a wealth of information.
Optimized Molecular Geometry
The final optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles will be available. These data define the molecule's most stable 3D structure at the chosen level of theory.
Molecular Structure with Atom Numbering
Caption: Atom numbering scheme for 3,3'-iminobis(N,N-dimethylpropylamine).
Table 1: Selected Calculated Geometric Parameters
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C-N (secondary amine) | C4-N5 | [Sample Value: 1.46 Å] |
| C-N (tertiary amine) | C8-N9 | [Sample Value: 1.45 Å] |
| C-C | C2-C3 | [Sample Value: 1.53 Å] |
| Bond Angles | ||
| C-N-C | C4-N5-C6 | [Sample Value: 112.5°] |
| N-C-C | N5-C4-C3 | [Sample Value: 111.0°] |
| Dihedral Angle | C3-C4-N5-C6 | [Sample Value: 175.2°] |
| (Note: Values are illustrative and must be replaced with actual calculation results.) |
Vibrational Analysis
The frequency calculation provides a list of vibrational modes and their corresponding wavenumbers (cm⁻¹), which can be directly compared to an experimental IR spectrum. It is common practice to apply a scaling factor to calculated harmonic frequencies to better match experimental results, as the calculation does not account for anharmonicity.[10]
Table 2: Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| [High] | N-H Stretch (secondary amine) | ||
| [Medium] | C-H Stretch (aliphatic) | ||
| [Medium] | CH₂ Scissoring | ||
| [Strong] | C-N Stretch | ||
| (Note: Values are illustrative. A scaling factor of ~0.96 is often used for B3LYP/6-31G(d).) |
Conclusion and Outlook
This guide has outlined a robust and scientifically validated workflow for performing quantum chemical calculations on 3,3'-iminobis(N,N-dimethylpropylamine). By following this methodology, researchers can obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties. This foundational data is crucial for understanding its chemical behavior and serves as a springboard for more advanced studies, such as modeling reaction mechanisms, predicting spectroscopic properties of derivatives, or understanding its interactions in a biological context. The integration of such computational insights into the research and development pipeline is a powerful strategy for accelerating innovation in drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 3,3'-Iminobis(N,N-dimethylpropylamine) | 6711-48-4 [smolecule.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. Page loading... [guidechem.com]
- 7. 3,3'-IMINOBIS(N,N-DIMETHYLPROPYLAMINE) | 6711-48-4 [chemicalbook.com]
- 8. theclinivex.com [theclinivex.com]
- 10. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. gaussian.com [gaussian.com]
- 13. gaussian.com [gaussian.com]
- 14. scribd.com [scribd.com]
- 15. gaussian.com [gaussian.com]
- 16. youtube.com [youtube.com]
- 17. hprc.tamu.edu [hprc.tamu.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. medium.com [medium.com]
- 20. [MatSQ Tip] How to use the GAMESS module: Geometry optimization - Materials Square [materialssquare.com]
- 21. datapdf.com [datapdf.com]
- 22. m.youtube.com [m.youtube.com]
- 23. gaussian.com [gaussian.com]
- 24. youtube.com [youtube.com]
- 25. asc.ohio-state.edu [asc.ohio-state.edu]
The Unseen Catalyst: A Technical Guide to the Discovery and Enduring Utility of CAS 6711-48-4
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of industrial chemistry, certain molecules, while not household names, form the bedrock of countless applications, from high-performance polymers to life-saving pharmaceuticals. One such unassuming yet pivotal compound is 3,3'-Iminobis(N,N-dimethylpropylamine), registered under CAS number 6711-48-4. This technical guide delves into the history, synthesis, and multifaceted applications of this versatile polyamine, offering insights for researchers and professionals in drug development and materials science.
A Serendipitous Emergence: The Elusive Discovery of a Workhorse Molecule
The precise moment of discovery for 3,3'-Iminobis(N,N-dimethylpropylamine) is not marked by a singular, celebrated event but rather an evolutionary progression in the mid to late 20th century.[1] Its synthesis was first reported as part of broader research into branched-chain polyamines, driven by the burgeoning need for sophisticated intermediates in specialty chemical manufacturing.[1] Unlike molecules born from targeted drug discovery programs, the value of CAS 6711-48-4 was realized progressively as its unique properties found application in diverse fields.
Initially explored for its utility as a curing agent for epoxy resins and as a catalyst in polyurethane foams, its journey reflects a common narrative in chemical innovation: a molecule synthesized for one purpose often reveals a wider potential far beyond its original scope.
Chemical Profile and Synthesis
A Branched Tertiary Polyamine with a Reactive Core
3,3'-Iminobis(N,N-dimethylpropylamine) is a branched tertiary polyamine with the molecular formula C₁₀H₂₅N₃.[2] Its structure, featuring two tertiary amine groups and a central secondary amine, is key to its reactivity and versatility.
| Property | Value |
| Molecular Formula | C₁₀H₂₅N₃ |
| Molecular Weight | 187.33 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 128-131 °C at 20 mmHg |
| Density | 0.841 g/mL at 25 °C |
The synthesis of this polyamine is typically achieved through several established routes. A common industrial method involves the reaction of dipropylene triamine with a methylating agent, such as methyl iodide or dimethyl sulfate. This process introduces the four methyl groups onto the terminal nitrogen atoms.
Another synthetic pathway is through catalytic hydrogenation.[3] For instance, a related compound, N,N,N′,N′,N″-Pentamethyldipropylenetriamine (PMDPTA), can be synthesized from methylamine, acrylonitrile, and formaldehyde via a Michael addition, followed by catalytic hydrogenation and methylation, achieving a high overall yield.[3]
Experimental Protocol: Illustrative Synthesis via Reductive Amination
A laboratory-scale synthesis can be performed via reductive amination of 3-chloro-N,N-dimethylpropan-1-amine.[1]
Materials:
-
3-chloro-N,N-dimethylpropan-1-amine
-
Ammonia or a protected amine derivative
-
Sodium triacetoxyborohydride
-
Suitable alkaline solution
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve 3-chloro-N,N-dimethylpropan-1-amine in an anhydrous solvent under an inert atmosphere.
-
Add the amine source (e.g., a solution of ammonia in methanol) to the reaction mixture.
-
Slowly add sodium triacetoxyborohydride to the stirring solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of an aqueous alkaline solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3,3'-Iminobis(N,N-dimethylpropylamine).
The Industrial Cornerstone: A Catalyst and Curing Agent
The initial and perhaps most widespread application of CAS 6711-48-4 is in the polymer industry. Its unique structure makes it an effective catalyst and curing agent in the production of polyurethanes and epoxy resins.
In polyurethane systems , it acts as a balanced amine catalyst, slightly selective towards the urea (isocyanate-water) reaction. This property is crucial for controlling the foaming process and ensuring the desired mechanical properties in flexible and rigid foams.
As an epoxy resin curing agent , the amine groups react with the epoxide rings of the resin, leading to cross-linking and the formation of a rigid, thermoset polymer network. This process imparts durability, chemical resistance, and strong adhesion to the final product.
Caption: Synthesis and Application Workflow of CAS 6711-48-4.
A Leap into Life Sciences: A Reagent in Anticancer Drug Synthesis
Beyond its industrial roots, 3,3'-Iminobis(N,N-dimethylpropylamine) has found a significant role in pharmaceutical research, particularly in the synthesis of novel anticancer agents.[4][5] It serves as a crucial reagent in the creation of antracenylisoxazole lexitropsin conjugates.[4][5] These complex molecules are designed to bind to DNA, exhibiting potential as chemotherapeutic agents.
The tertiary amine functionalities of CAS 6711-48-4 are leveraged to build the polyamine side chains of these conjugates. These side chains are critical for the molecule's ability to interact with the minor groove of DNA, a key mechanism for its anticancer activity.
Caption: Role of CAS 6711-48-4 in Anticancer Drug Synthesis and Action.
Diverse and Expanding Applications
The utility of 3,3'-Iminobis(N,N-dimethylpropylamine) continues to expand into various other sectors:
-
Corrosion Inhibition: It can form a protective film on metal surfaces, preventing oxidation and corrosion, particularly in industrial settings.[6]
-
Surfactant Intermediate: Its chemical structure makes it a valuable building block in the synthesis of surfactants used in detergents and cleaning products.[6][7]
-
Stabilizers: It is a component of Hindered Amine Light Stabilizers (HALS), which protect polymers like polypropylene from thermo-oxidative degradation.[4][5]
-
CO₂ Capture: Recent research has explored its use in absorbents for capturing carbon dioxide from industrial emissions.
Conclusion: A Molecule of Enduring Relevance
From its inconspicuous beginnings in the mid-20th century to its current status as a versatile chemical intermediate, the story of CAS 6711-48-4 is a testament to the enduring power of fundamental chemical synthesis. While the names of its original discoverers may be lost to the annals of industrial research, the impact of their work is evident in the myriad of products and processes that rely on this remarkable polyamine. For researchers in materials science and drug discovery, 3,3'-Iminobis(N,N-dimethylpropylamine) remains a molecule of significant interest, with its full potential still waiting to be unlocked.
References
- 1. Page loading... [guidechem.com]
- 2. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,3'-IMINOBIS(N,N-DIMETHYLPROPYLAMINE) | 6711-48-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Safe Handling of N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine (CAS No. 6711-48-4), a polyamine compound, sees application in various chemical syntheses, including as a catalyst and intermediate.[1] Its utility, however, is matched by a significant hazard profile that necessitates a robust understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in authoritative safety data and field-proven practices. The content herein is structured to not only prescribe procedures but to also explain the causality behind them, empowering laboratory personnel to manage risk effectively.
Hazard Identification and Risk Profile
N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine is a corrosive and toxic substance that presents multiple routes of hazardous exposure.[2][3] Understanding the specific nature of these hazards is the foundation of a credible safety protocol.
1.1. GHS Classification and Primary Hazards
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:
-
H318: Causes serious eye damage. [3]
These classifications underscore the principal dangers: acute toxicity through dermal contact and ingestion, and severe corrosive effects on skin and eyes.[2] The alkaline nature of amine groups contributes to its corrosive properties, capable of causing irreversible tissue damage.[4]
Table 1: Summary of Hazard Classifications
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[2][3] |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage[2][3] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[3] |
1.2. Physicochemical Properties and Associated Risks
While this specific compound is not highly flammable, related aliphatic amines can be.[5][6][7] It is a combustible liquid, and its vapors can form explosive mixtures with air, particularly under heating.[1][8]
Table 2: Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C10H25N3 | [9] |
| Molecular Weight | 187.33 g/mol | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | ~200°C | [1] |
| Flash Point | ~100°C | [1] |
The Hierarchy of Controls: A Systematic Approach to Exposure Prevention
To ensure personnel safety, a multi-layered approach to risk management, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures.
Caption: Hierarchy of controls, from most to least effective.
2.1. Engineering Controls
The primary line of defense is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All handling of N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[6][10] This is critical to prevent inhalation of vapors or aerosols.[11]
-
Ventilation: The laboratory must be equipped with general ventilation systems to maintain air quality and handle any fugitive emissions.[11]
2.2. Administrative Controls
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs for all experimental workflows must be developed and strictly followed.
-
Designated Areas: Clearly mark and designate specific areas within the lab for the storage and handling of this compound.[10]
-
Training: All personnel must receive documented training on the hazards, handling procedures, and emergency response for this chemical before they are permitted to work with it.
-
Hygiene Practices: Prohibit eating, drinking, smoking, and applying cosmetics in the work area.[1][12] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[11]
2.3. Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It should never be the sole means of protection.[13]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[2][11] Given the compound's dermal toxicity and corrosivity, double-gloving may be advisable for transfers of significant quantities.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] Due to the severe eye damage risk, a face shield should also be worn, especially when handling larger volumes or during operations with a splash risk.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger-scale work, a chemical-resistant apron or suit may be necessary.[2]
Safe Handling and Storage Protocols
3.1. Prudent Handling Workflow
Adherence to a systematic workflow minimizes the risk of accidental exposure or release.
Caption: A systematic workflow for handling the compound.
3.2. Storage Requirements
Improper storage is a common source of laboratory incidents.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[6][8] A designated corrosives or flammables cabinet is appropriate.[10]
-
Containers: Keep containers tightly closed to prevent leakage and protect from atmospheric moisture.[6][14] Containers must be carefully resealed after use and kept upright.[14]
-
Incompatible Materials: Avoid storage near strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10] The alkaline nature of the amine will lead to vigorous, exothermic reactions with acids.
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency is critical to mitigating harm.
4.1. First Aid Measures
Immediate action is paramount. All laboratory personnel should be trained in these procedures.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Take off immediately all contaminated clothing.[2] Rinse the affected skin with large amounts of water or shower for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting, as this can cause further damage to the esophagus.[2][6] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[10]
4.2. Accidental Release Measures
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbed material into a sealable, labeled waste container.
-
Decontaminate the area with a suitable cleaning agent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Prevent the spill from entering drains or waterways.[15]
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
4.3. Firefighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[8][15]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may be ineffective and spread the material.[8] Water spray can be used to cool fire-exposed containers.[8]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8]
Toxicological Insights for the Scientific Professional
While acute toxicity data is critical, an understanding of the mechanism provides a deeper appreciation for the hazards. The corrosivity of N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine is attributed to its alkaline nature, which can saponify fats and extract water from tissues, leading to deep, penetrating chemical burns.[4] Systemic effects from skin absorption or ingestion can include central nervous system depression.[8] While specific data for this compound is limited, related amines are known to cause visual disturbances ("blue haze" or "halovision") even at low vapor concentrations, an effect caused by temporary swelling of the cornea.[16] Though typically reversible, it indicates exposure and the need to improve controls.[16]
Conclusion
N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine is a valuable chemical reagent whose utility demands the highest standards of safety and handling. For researchers, scientists, and drug development professionals, a culture of safety built on a thorough understanding of the compound's hazards, the consistent application of the hierarchy of controls, and preparedness for emergencies is not merely a regulatory requirement but a professional obligation. By internalizing the principles and protocols outlined in this guide, laboratory personnel can confidently and safely harness the chemical's properties for scientific advancement.
References
- 1. bdmaee.net [bdmaee.net]
- 2. chemos.de [chemos.de]
- 3. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. N,N,N',N'-Tetramethyl-1,3-diaminopropane | C7H18N2 | CID 8084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. N,N,N',N'-Tetramethyl-1,3-propanediamine(110-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl- [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. mofanpu.com [mofanpu.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet [chemicalbook.com]
- 15. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 16. cpsc.gov [cpsc.gov]
An In-Depth Technical Guide to the GHS Classification and Hazards of CAS 6711-48-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 6711-48-4 is chemically known as 3,3'-Iminobis(N,N-dimethylpropylamine).[1][2][3] This organic molecule, a triamine, presents a significant hazard profile that necessitates a thorough understanding for safe handling and use in research and development settings.[2] Its utility as a chemical intermediate and reagent underscores the importance of a comprehensive grasp of its toxicological and hazardous properties.[3][4] This guide provides an in-depth analysis of the Globally Harmonized System (GHS) classification of 3,3'-Iminobis(N,N-dimethylpropylamine), delving into the specifics of its hazards, the underlying toxicological data, and best practices for its management in a laboratory environment. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and support the safety of professionals in the field.
GHS Classification and Hazard Summary
3,3'-Iminobis(N,N-dimethylpropylamine) is classified as a hazardous substance under the GHS.[1][4][5] The primary hazards are acute toxicity (oral and dermal) and severe skin and eye damage.[4][5][6] The signal word for this chemical is "Danger".[4][7][8]
GHS Pictograms
The following pictograms are associated with the hazards of this compound:
-
Skull and Crossbones (GHS06): Represents acute toxicity (fatal or toxic).[4]
-
Corrosion (GHS05): Indicates the potential for severe skin burns and eye damage.[4][8]
Hazard Statements
The GHS hazard statements provide a standardized description of the nature of the hazards:
The following Graphviz diagram illustrates the relationship between the chemical and its primary GHS hazard classifications.
Caption: GHS Hazard Classification for CAS 6711-48-4.
Toxicological Profile
The hazardous nature of 3,3'-Iminobis(N,N-dimethylpropylamine) is substantiated by available toxicological data. It is crucial for researchers to understand these values to appreciate the potential for harm and to implement appropriate safety measures.
Acute Toxicity
-
Oral: The LD50 (lethal dose, 50%) for oral administration in rats is reported to be 1362 mg/kg.[6] This value places the substance in GHS Category 4 for acute oral toxicity, signifying that it is harmful if swallowed.[6]
-
Dermal: The LD50 for dermal exposure in rabbits is 261 mg/kg.[6] This classifies the compound in GHS Category 3 for acute dermal toxicity, indicating that it is toxic in contact with skin.[6]
-
Inhalation: There is currently no available data on the inhalation toxicity of this compound.[6]
Skin and Eye Effects
-
Skin Corrosion/Irritation: Studies on rabbits have shown that 3,3'-Iminobis(N,N-dimethylpropylamine) causes severe skin burns, leading to its classification as a skin corrosive.[6]
-
Serious Eye Damage/Irritation: The chemical is also classified as causing serious eye damage.[1][4]
The corrosive nature of this amine is a key consideration in its handling, as direct contact can lead to severe and irreversible tissue damage.
The following table summarizes the key toxicological data for CAS 6711-48-4.
| Endpoint | Species | Route | Value | GHS Category | Reference |
| LD50 | Rat | Oral | 1362 mg/kg | 4 | [6] |
| LD50 | Rabbit | Dermal | 261 mg/kg | 3 | [6] |
| Skin Effects | Rabbit | Dermal | Corrosive | 1B | [6] |
| Eye Effects | - | - | Serious Damage | 1 | [1][4] |
Experimental Protocols for Safe Handling
Given the significant hazards associated with 3,3'-Iminobis(N,N-dimethylpropylamine), strict adherence to safety protocols is paramount. The following sections detail essential procedures for minimizing exposure and mitigating risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following diagram outlines the necessary PPE for handling this compound.
Caption: Required Personal Protective Equipment Workflow.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary PPE as outlined in the diagram above.
-
Prepare a spill kit appropriate for corrosive and toxic amines.
-
-
Dispensing:
-
Work exclusively within a chemical fume hood.
-
Carefully open the container, avoiding splashes or aerosol generation.
-
Use appropriate tools (e.g., pipette, spatula) to transfer the chemical.
-
Keep the container tightly closed when not in use.
-
-
During the Experiment:
-
Post-Experiment:
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][7] Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the skin with plenty of water/shower for at least 15 minutes.[6] Seek immediate medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do.[6][7] Continue rinsing and seek immediate medical attention from an ophthalmologist.[6]
-
Ingestion: Rinse mouth with water.[6][7] Do NOT induce vomiting.[6][7] Seek immediate medical attention.[6]
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] The substance should be stored locked up.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]
Conclusion
3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4) is a chemical with a significant hazard profile that demands respect and careful handling. Its acute toxicity and corrosive properties necessitate the stringent application of safety protocols, including the use of appropriate personal protective equipment and adherence to safe work practices. By understanding the GHS classification, toxicological data, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe working environment.
References
- 1. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3,3'-Iminobis(N,N-dimethylpropylamine) | 6711-48-4 [smolecule.com]
- 3. CAS 6711-48-4: 3,3'-iminobis(N,N-dimethylpropylamine) [cymitquimica.com]
- 4. moellerchemie.com [moellerchemie.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. chemscene.com [chemscene.com]
- 9. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Synthesis and Characterization of N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine, a complex polyamine with significant potential in materials science and chemical synthesis. Polyamines are essential organic compounds involved in numerous biological and industrial processes, from cell proliferation to their use as curing agents for epoxy resins and building blocks for polyurethanes.[1][2] This document details a robust, multi-step synthetic pathway, explains the rationale behind key experimental choices, and outlines a rigorous characterization workflow for researchers, scientists, and professionals in drug development and chemical manufacturing. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine is a triamine characterized by a central tertiary amine linked to two secondary amine groups via propyl chains. This structure imparts unique properties, including basicity, nucleophilicity, and the capacity for hydrogen bonding, making it a versatile intermediate. The strategic challenge in synthesizing such a molecule lies in achieving controlled alkylation to prevent the formation of complex mixtures, a common issue with direct alkylation of amines.[3]
This guide focuses on a logical and controllable synthetic strategy: the construction of a symmetric precursor, N,N-bis(3-aminopropyl)methylamine, followed by controlled N-methylation. This approach, rooted in fundamental organic reactions like the Michael addition and reductive amination, offers high yields and purity, circumventing the pitfalls of less selective methods.[4][5]
Synthesis Methodology: A Step-by-Step Approach
The synthesis is designed as a three-step process starting from readily available commercial reagents. This pathway is chosen for its efficiency, scalability, and the high degree of control it offers at each transformation.
Logical Framework of the Synthetic Pathway
The chosen synthetic route begins with the construction of the core C₃-N-C₃ backbone and concludes with the specific methylation of the terminal primary amines. This ensures the desired symmetrical substitution pattern.
Caption: Workflow for the three-step synthesis of the target polyamine.
Step 1: Synthesis of N,N-bis(2-cyanoethyl)methylamine via Michael Addition
Causality: The synthesis commences with a double Michael addition of methylamine to two equivalents of acrylonitrile. This reaction is highly efficient for forming carbon-nitrogen bonds at the β-position of an α,β-unsaturated nitrile. Using methylamine as the central building block allows for the symmetrical construction of the polyamine backbone. The reaction is typically base-catalyzed to enhance the nucleophilicity of the amine.
Experimental Protocol:
-
To a stirred solution of methylamine (1.0 eq) in water or a polar solvent like methanol, add a catalytic amount of a suitable base (e.g., sodium hydroxide).
-
Cool the reaction mixture to 0-5 °C in an ice bath to control the exothermic reaction.
-
Add acrylonitrile (2.1 eq, slight excess) dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, neutralize the catalyst with a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-bis(2-cyanoethyl)methylamine, which can be purified by vacuum distillation if necessary.
Step 2: Synthesis of N,N-bis(3-aminopropyl)methylamine via Catalytic Hydrogenation
Causality: The dinitrile intermediate is converted to the corresponding diamine through catalytic hydrogenation. This reduction is a cornerstone of amine synthesis due to its high efficiency and clean conversion.[1] Raney Nickel is a common and cost-effective catalyst for this transformation, although other catalysts like palladium on carbon could also be employed. The reaction is performed under a hydrogen atmosphere at elevated pressure to facilitate the reduction.[6][7]
Experimental Protocol:
-
In a high-pressure hydrogenation vessel (Parr apparatus), charge the N,N-bis(2-cyanoethyl)methylamine (1.0 eq) and a suitable solvent (e.g., ethanol or methanol) saturated with ammonia to suppress side reactions.
-
Carefully add a catalytic amount of Raney Nickel (5-10% by weight) to the solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete (typically 6-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield N,N-bis(3-aminopropyl)methylamine.[8] The product is often of sufficient purity for the next step, but can be purified by vacuum distillation.
Step 3: Synthesis of N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine via Reductive N-Methylation
Causality: The final step involves the exhaustive methylation of the two terminal primary amine groups. The Eschweiler-Clarke reaction is a classic and effective method for this transformation. However, for greater control and milder conditions, direct reductive amination using formaldehyde as the carbonyl source and a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) is preferred.[3][5] NaBH₃CN is particularly advantageous because it is stable in weakly acidic conditions and selectively reduces the iminium ion intermediate in the presence of the aldehyde starting material.[3][4]
Experimental Protocol:
-
Dissolve N,N-bis(3-aminopropyl)methylamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Add aqueous formaldehyde (4.2 eq, slight excess) to the solution.
-
Adjust the pH of the mixture to a weakly acidic range (pH 6-7) using acetic acid. This condition favors the formation of the iminium intermediate.
-
In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (2.2 eq) in the same solvent.
-
Slowly add the NaBH₃CN solution to the amine-formaldehyde mixture. Gas evolution (hydrogen) may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by GC-MS or LC-MS to confirm the disappearance of the starting material and intermediates.
-
Once the reaction is complete, carefully quench the excess reducing agent by slowly adding dilute hydrochloric acid until the solution is acidic (pH ~2).
-
Basify the solution with a strong base (e.g., 50% NaOH solution) to a pH >12.
-
Extract the final product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.
-
Purify the final product, N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine, by vacuum distillation to obtain a clear, colorless to pale yellow liquid.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.
Characterization Workflow
References
- 1. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulprospector.com [ulprospector.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Bis-(3-aminopropyl)-methylamine | 105-83-9 | FB30673 [biosynth.com]
Methodological & Application
Application of 3,3'-iminobis(N,N-dimethylpropylamine) in polymer synthesis
An In-Depth Technical Guide to the Application of 3,3'-iminobis(N,N-dimethylpropylamine) in Polymer Synthesis
Introduction: A Multifaceted Amine in Modern Polymer Chemistry
3,3'-iminobis(N,N-dimethylpropylamine), also known commercially as Polycat® 15, is a versatile aliphatic amine with a unique molecular structure that makes it highly valuable in several areas of polymer synthesis.[1][2] Its combination of two tertiary amine end-groups and a central secondary amine group allows it to function as a potent catalyst, a reactive chain extender, and an effective curing agent. This guide provides detailed application notes and protocols for researchers and industry professionals, focusing on its primary roles in the synthesis of polyurethanes and the curing of epoxy resins. We will explore the chemical mechanisms that underpin its utility and provide actionable protocols for laboratory and process development.
Chemical Structure and Properties
The distinct properties of 3,3'-iminobis(N,N-dimethylpropylamine) stem from its structure, which features three nitrogen atoms with varying reactivity.
Caption: Structure of 3,3'-iminobis(N,N-dimethylpropylamine).
Part 1: Application as a Reactive Catalyst in Polyurethane Foam Synthesis
In the production of polyurethane (PU) foams, 3,3'-iminobis(N,N-dimethylpropylamine) is a highly effective "balanced" amine catalyst.[1] It influences the two primary reactions in foaming: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[3][4]
Mechanism of Catalysis and Rationale for Use
The catalytic activity is primarily driven by the two terminal tertiary amine groups. These groups function as Lewis bases, activating the reactants and accelerating both reactions.[5][6]
-
Gelling Reaction (Urethane Formation): The tertiary amine activates the polyol's hydroxyl group, making it more nucleophilic and facilitating its attack on the isocyanate's electrophilic carbon atom.
-
Blowing Reaction (Urea Formation & CO₂ Release): The catalyst also accelerates the reaction between water and isocyanate, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide gas, the primary blowing agent in water-blown foams.[4]
A key advantage of this molecule is its designation as a "non-emissive" or "reactive" catalyst .[1][2] The secondary amine in the center of the molecule possesses a reactive hydrogen. This hydrogen can react with an isocyanate group, covalently bonding the catalyst molecule into the polymer matrix.[7] This prevents the amine from leaching out of the final product, which is critical for applications where low volatile organic compound (VOC) emissions and low odor are required, such as in automotive interiors and biomedical devices.[7]
Caption: Catalytic role in balancing gelling and blowing reactions.
Protocol: Preparation of a Flexible Polyurethane Foam Block
This protocol describes the preparation of a lab-scale, water-blown flexible polyurethane foam.
Materials:
-
Polyether Polyol (e.g., 3000 MW, functionality of 3)
-
Toluene Diisocyanate (TDI) or MDI/TDI blend
-
Deionized Water
-
Silicone Surfactant (foam stabilizer)
-
3,3'-iminobis(N,N-dimethylpropylamine) (Catalyst)
-
Stannous Octoate (Co-catalyst, optional for gelling)
-
Paper cup (e.g., 500 mL) and mechanical stirrer
Procedure:
-
Prepare the Polyol Premix (Component A): In a paper cup, weigh the polyether polyol.
-
Add the silicone surfactant (typically 1.0 parts per hundred polyol, pphp), deionized water (e.g., 4.0 pphp), and 3,3'-iminobis(N,N-dimethylpropylamine) (e.g., 0.5 pphp).
-
Mix thoroughly with the mechanical stirrer at 2000 rpm for 60 seconds until a homogenous mixture is obtained.
-
Reaction Initiation: Add the pre-weighed isocyanate (Component B) to the polyol premix. The amount is calculated based on a specific isocyanate index (e.g., 105-110). An index of 110 means a 10% molar excess of NCO groups relative to OH and NH groups.
-
Immediately begin high-speed stirring (3000-5000 rpm) for 5-7 seconds.
-
Observation: Pour the reacting mixture into a mold or a larger container and observe the foaming profile. Record the following key reaction times:
-
Cream Time: Time from mixing until the liquid becomes opaque and starts to rise.
-
Gel (or String) Time: Time when the foam becomes tacky and forms strings when touched with a spatula.
-
Tack-Free Time: Time when the foam surface is no longer sticky to the touch.
-
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before cutting or performing physical tests.
Data Presentation: Effect of Catalyst Concentration on Foam Reactivity
The concentration of 3,3'-iminobis(N,N-dimethylpropylamine) has a direct and significant impact on the foam's reaction kinetics.[8]
| Catalyst Concentration (pphp) | Cream Time (seconds) | Gel Time (seconds) | Tack-Free Time (seconds) | Foam Density ( kg/m ³) |
| 0.2 | 20 | 110 | 150 | ~32 |
| 0.5 | 12 | 75 | 105 | ~30 |
| 0.8 | 8 | 50 | 70 | ~28 |
Note: Data are illustrative and will vary based on the specific polyol, isocyanate, water level, and temperature.
Part 2: Application as a Curing Agent for Epoxy Resins
The amine groups in 3,3'-iminobis(N,N-dimethylpropylamine) make it an effective curing agent (or hardener) for epoxy resins, creating a durable, cross-linked thermoset polymer.
Mechanism of Curing and Rationale for Use
Epoxy curing with amines occurs via nucleophilic ring-opening of the epoxide group.[9]
-
Primary Reaction: The active hydrogen on the secondary amine attacks one of the carbon atoms of the epoxide ring, opening it and forming a new carbon-nitrogen bond and a hydroxyl group.
-
Catalytic Action: The tertiary amine groups do not participate in the primary cross-linking reaction but can act as catalysts, accelerating the curing process by activating the epoxy rings or promoting the reaction of the newly formed hydroxyl groups with other epoxy groups.[10]
This dual functionality—participating directly in cross-linking while also catalyzing the reaction—allows for efficient curing and development of robust network structures. The resulting cured resin typically exhibits good mechanical strength and thermal stability.[5]
Caption: Epoxy curing via nucleophilic ring-opening by the amine.
Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Resin
This protocol outlines a standard procedure for curing a common epoxy resin.
Materials:
-
DGEBA-based epoxy resin
-
3,3'-iminobis(N,N-dimethylpropylamine)
-
Vacuum oven or desiccator with vacuum pump
-
Mold (e.g., silicone or aluminum)
-
Hot plate and beaker
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of amine hardener based on the Amine Hydrogen Equivalent Weight (AHEW) of the amine and the Epoxy Equivalent Weight (EEW) of the resin. For 3,3'-iminobis(N,N-dimethylpropylamine) (MW = 187.33 g/mol ), with one reactive hydrogen, the AHEW is 187.33. A typical ratio is 1:1 of epoxy groups to amine hydrogens.
-
Preheating and Mixing: Gently preheat the viscous DGEBA resin to ~40-50°C to reduce its viscosity.
-
Weigh the calculated amounts of epoxy resin and amine hardener into a disposable beaker and mix thoroughly for 3-5 minutes until the mixture is clear and uniform.
-
Degassing: Place the mixture in a vacuum chamber or desiccator and apply a vacuum for 5-10 minutes to remove any entrapped air bubbles introduced during mixing.
-
Casting and Curing: Pour the degassed mixture into the desired mold. Cure the sample in an oven using a defined temperature profile. A typical two-stage cure might be:
-
Initial cure: 2 hours at 80°C.
-
Post-cure: 2 hours at 120°C to ensure full cross-linking and optimal thermal properties.[11]
-
-
Cooling: Allow the cured sample to cool slowly to room temperature inside the oven to prevent thermal stress and cracking.
Data Presentation: Effect of Curing on Thermomechanical Properties
The properties of the final thermoset are highly dependent on the cure cycle and formulation.
| Property | Typical Value for Amine-Cured DGEBA |
| Glass Transition Temperature (Tg) | 100 - 150 °C |
| Tensile Strength | 60 - 90 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa |
| Hardness (Shore D) | 80 - 90 |
Note: These values are representative. The exact properties depend on the specific epoxy resin, stoichiometry, and cure schedule.[11]
Part 3: Other Relevant Applications in Polymer Science
Beyond its primary roles, the structure of 3,3'-iminobis(N,N-dimethylpropylamine) lends itself to other specialized applications.
-
Ligand in Controlled Radical Polymerization: Polyamines are widely used as ligands to form catalysts for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers.[12] With its three nitrogen atoms, 3,3'-iminobis(N,N-dimethylpropylamine) can act as a tridentate ligand, chelating with a metal center (typically copper) to form an active ATRP catalyst complex.[13] This allows for precise control over polymer molecular weight and architecture.
-
Intermediate for Polymer Stabilizers: This amine can be used as a building block in the synthesis of Hindered Amine Light Stabilizers (HALS). HALS are crucial additives that protect polymers like polypropylene from degradation caused by UV light and thermal oxidation.
Conclusion
3,3'-iminobis(N,N-dimethylpropylamine) is a powerful and versatile tool for the polymer chemist. Its primary application as a reactive, balanced catalyst in polyurethane foam production enables the creation of high-quality, low-emission materials. Concurrently, its ability to efficiently cross-link epoxy resins makes it a valuable curing agent for producing robust thermosets. Understanding the underlying chemical mechanisms and applying systematic protocols allows researchers and developers to fully leverage the unique advantages of this multifaceted amine.
References
- 1. specialchem.com [specialchem.com]
- 2. greenamines.com [greenamines.com]
- 3. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. nbinno.com [nbinno.com]
- 6. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. threebond.co.jp [threebond.co.jp]
- 10. nbinno.com [nbinno.com]
- 11. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents [mdpi.com]
- 12. Ligands - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes & Protocols: Leveraging N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine in Advanced Surfactant Synthesis
Introduction: The Strategic Importance of a Multifunctional Amine
N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine, often referred to as Tetramethyliminobispropylamine (CAS No. 6711-48-4), is a polyamine compound whose unique structure makes it a highly valuable and versatile intermediate in the synthesis of specialized surfactants.[1][2] Its molecular architecture, featuring two tertiary amine groups and one secondary amine group, provides multiple reactive sites for tailored chemical modifications. This allows for the systematic construction of both high-performance cationic and complex amphoteric surfactants.
These resulting surfactants are integral to a wide array of applications, from industrial detergents and cosmetics to advanced formulations in drug delivery and material science.[3][4] This guide provides an in-depth exploration of the chemical principles and detailed laboratory protocols for synthesizing these surfactant classes, grounded in established chemical practices and safety standards.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₅N₃ | [5] |
| Molecular Weight | 187.33 g/mol | [5] |
| Appearance | Liquid | [5] |
| CAS Number | 6711-48-4 | [5][6] |
| Boiling Point | ~402.7 K at 0.027 bar | [2] |
graph "N_3_dimethylaminopropyl_N_N_dimethyl_1_3_propanediamine_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.5!"]; C1 [label="CH₃", pos="-1.2,2.2!"]; C2 [label="CH₃", pos="1.2,2.2!"]; C3 [label="CH₂", pos="0,0!"]; C4 [label="CH₂", pos="-1.2,-0.7!"]; C5 [label="CH₂", pos="1.2,-0.7!"]; N2 [label="NH", pos="-2.4,0!"]; C6 [label="CH₂", pos="-3.6,-0.7!"]; C7 [label="CH₂", pos="-4.8,0!"]; C8 [label="CH₂", pos="-6.0,-0.7!"]; N3 [label="N", pos="-7.2,0!"]; C9 [label="CH₃", pos="-8.4,-0.7!"]; C10 [label="CH₃", pos="-7.2,1.5!"];
// Bonds N1 -- C1; N1 -- C2; N1 -- C3; C3 -- C4; C3 -- C5; C5 -- N2 [style=invis]; // for layout N2 -- C6; C6 -- C7; C7 -- C8; C8 -- N3; N3 -- C9; N3 -- C10;
// Manual bond drawing for better structure edge[style=solid]; node[shape=none, width=0, height=0, label=""]; p1 [pos="0,1.2!"]; p2 [pos="0,0.3!"]; p1--p2; p3 [pos="0.2,1.5!"]; p4 [pos="1,2!"]; p3--p4; p5 [pos="-0.2,1.5!"]; p6 [pos="-1,2!"]; p5--p6; p7 [pos="-0.2,0!"]; p8 [pos="-1,-0.5!"]; p7--p8; p9 [pos="0.2,0!"]; p10 [pos="1,-0.5!"]; p9--p10; p11 [pos="-1.4,-0.7!"]; p12 [pos="-2.2,0!"]; p11--p12; p13 [pos="-2.6,0!"]; p14 [pos="-3.4,-0.5!"]; p13--p14; p15 [pos="-3.8,-0.7!"]; p16 [pos="-4.6,0!"]; p15--p16; p17 [pos="-5.0,0!"]; p18 [pos="-5.8,-0.5!"]; p17--p18; p19 [pos="-6.2,-0.7!"]; p20 [pos="-7,0!"]; p19--p20; p21 [pos="-7.4,0!"]; p22 [pos="-8.2,-0.5!"]; p21--p22; p23 [pos="-7,0.2!"]; p24 [pos="-7,1.3!"]; p23--p24;
// Labels for reactive sites node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; tert_amine1 [label="Tertiary Amine", pos="2.5,1.5!"]; sec_amine [label="Secondary Amine", pos="-2.4,-1.5!"]; tert_amine2 [label="Tertiary Amine", pos="-7.2,-1.5!"];
edge [style=dashed, color="#EA4335"]; tert_amine1 -> N1; sec_amine -> N2; tert_amine2 -> N3; }
Caption: Molecular structure of N'-(3-(dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine.
PART 1: CRITICAL SAFETY & HANDLING PROTOCOLS
Trustworthiness through Safety: Before any synthesis, a rigorous understanding and implementation of safety protocols is paramount. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine is a hazardous substance requiring careful handling.
Hazard Identification:
-
Acute Toxicity: The compound is harmful if swallowed and toxic in contact with skin.[5][6]
-
Corrosivity: It causes severe skin burns and serious eye damage.[5][6] Inhalation of vapors may lead to respiratory irritation.[7]
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Contaminated gloves must be changed immediately.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned.
-
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8] Keep the container tightly sealed.
PART 2: SYNTHESIS OF CATIONIC SURFACTANTS
Cationic surfactants derived from this polyamine are typically quaternary ammonium compounds, known as "quats". These molecules possess a positively charged nitrogen atom, which imparts antimicrobial properties and allows for strong adsorption onto negatively charged surfaces like hair, textiles, and cell membranes.[9][10] The synthesis leverages the high nucleophilicity of the tertiary amine groups.
Principle: Quaternization Reaction
The core of the synthesis is the quaternization of one or more tertiary amine nitrogens with a long-chain alkyl halide (e.g., dodecyl bromide). This reaction attaches the hydrophobic tail required for surfactant activity and simultaneously creates the cationic head group. The secondary amine can also be alkylated, but this often requires more stringent conditions or a different synthetic strategy.
Caption: Workflow for the synthesis of a cationic quaternary ammonium surfactant.
Protocol 1: Synthesis of a Dodecyl-Substituted Quaternary Ammonium Surfactant
Objective: To synthesize a mono-quaternized cationic surfactant by reacting N'-(3-(dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine with dodecyl bromide.
Materials & Equipment:
-
N'-(3-(dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine (18.7 g, 0.1 mol)
-
Dodecyl bromide (24.9 g, 0.1 mol)
-
Isopropanol (250 mL)
-
500 mL three-neck round-bottom flask
-
Reflux condenser, dropping funnel, magnetic stirrer with hotplate, and thermometer
-
Nitrogen gas inlet
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the flask with the condenser, dropping funnel, and nitrogen inlet. Begin a slow stream of nitrogen to maintain an inert atmosphere. Causality: An inert atmosphere prevents potential side reactions like oxidation at elevated temperatures.
-
Charge Reactants: Add N'-(3-(dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine and 200 mL of isopropanol to the flask. Begin stirring.
-
Initiate Reaction: Heat the mixture to 75-80°C.
-
Substrate Addition: Dissolve dodecyl bromide in 50 mL of isopropanol and add it to the dropping funnel. Add the solution dropwise to the reaction flask over 1 hour. Causality: The quaternization reaction is exothermic. Slow addition is crucial to maintain temperature control and prevent runaway reactions.
-
Reaction Maintenance: After the addition is complete, maintain the reaction at 80°C with stirring for 6-8 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) to observe the consumption of the starting materials. Alternatively, the concentration of halide ions can be determined by potentiometric titration.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the isopropanol using a rotary evaporator.
-
Purification: The resulting viscous liquid or solid can be purified by washing with a non-polar solvent like hexane to remove any unreacted dodecyl bromide, followed by drying under vacuum.
Characterization:
-
FT-IR Spectroscopy: Confirm the structure by observing characteristic peaks for C-N stretching and the long alkyl chain (C-H stretching at ~2850-2960 cm⁻¹).
-
¹H NMR Spectroscopy: Verify the covalent attachment of the dodecyl chain and the chemical shift of protons adjacent to the newly formed quaternary nitrogen.
PART 3: SYNTHESIS OF AMPHOTERIC SURFACTANTS
Amphoteric (or zwitterionic) surfactants contain both a positive and a negative charge in their hydrophilic head group. This dual-charge nature imparts excellent mildness, good foaming properties, and stability over a wide pH range.[11][12] The synthesis from the polyamine is a two-step process: first, creating an amidoamine intermediate, and second, introducing an anionic group.
Principle: Amidation followed by Carboxymethylation
-
Amidation: The secondary amine of N'-(3-(dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine reacts with a long-chain fatty acid (e.g., lauric acid) via a condensation reaction to form a stable amide bond. This step attaches the hydrophobic tail.
-
Carboxymethylation: One of the tertiary amine groups is then reacted with a carboxylating agent, typically sodium chloroacetate, in the presence of a base. This creates a negatively charged carboxylate group, resulting in a carboxybetaine-type amphoteric surfactant.
Caption: Workflow for the two-step synthesis of an amphoteric surfactant.
Protocol 2: Synthesis of a Lauramidopropyl Betaine-type Surfactant
Objective: To synthesize an amphoteric surfactant through amidation of the polyamine with lauric acid, followed by carboxymethylation.
Step A: Synthesis of Lauramidopropyl Intermediate
Materials & Equipment:
-
N'-(3-(dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine (37.4 g, 0.2 mol)
-
Lauric acid (40.0 g, 0.2 mol)
-
Xylene (50 mL, as azeotroping agent)
-
500 mL flask with Dean-Stark trap, condenser, magnetic stirrer, and thermometer
Procedure:
-
Charge Reactor: Add the polyamine, lauric acid, and xylene to the flask.
-
Initiate Reaction: Heat the mixture to 140-160°C under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap as the condensation reaction proceeds.
-
Reaction Maintenance: Continue heating until the theoretical amount of water (3.6 mL, 0.2 mol) is collected.
-
Monitoring (Self-Validation): The reaction can be monitored by measuring the acid value of the mixture. The reaction is complete when the acid value drops to a low, constant level (e.g., < 5 mg KOH/g).
-
Intermediate Isolation: After cooling, remove the xylene under vacuum to yield the amidoamine intermediate.
Step B: Carboxymethylation to Form the Betaine
Materials & Equipment:
-
Amidoamine intermediate from Step A (~0.2 mol)
-
Sodium chloroacetate (24.5 g, 0.21 mol)
-
Sodium hydroxide (8.4 g, 0.21 mol)
-
Water/Isopropanol (1:1 mixture, 300 mL)
-
Reaction vessel with stirrer, heater, and pH meter
Procedure:
-
Dissolution: Dissolve the amidoamine intermediate in the water/isopropanol solvent in the reaction vessel.
-
pH Adjustment: Add the sodium hydroxide solution to adjust the pH to approximately 9-10.
-
Initiate Reaction: Heat the mixture to 80-90°C.
-
Substrate Addition: Slowly add the sodium chloroacetate. Causality: This reaction is pH-dependent. The base neutralizes the HCl formed as a byproduct, driving the reaction to completion.
-
Reaction Maintenance: Maintain the temperature and stir for 3-5 hours. Keep the pH in the 8-10 range by adding small amounts of NaOH if necessary.
-
Monitoring (Self-Validation): Track the reaction by measuring the inorganic chloride content. The reaction is complete when the chloride concentration stabilizes.
-
Final Product: The final product is an aqueous solution of the amphoteric surfactant. The salt content can be reduced by filtration or other purification methods if required.
Characterization:
-
FT-IR Spectroscopy: Confirm the formation of the amide bond (C=O stretch around 1640 cm⁻¹) and the presence of the carboxylate group (COO⁻ stretch).
-
Potentiometric Titration: Determine the isoelectric point, a key characteristic of amphoteric surfactants.
-
Surface Tension Measurement: Characterize the surfactant's effectiveness by measuring its critical micelle concentration (CMC) using a tensiometer.
PART 4: ANALYTICAL CHARACTERIZATION
A robust analytical workflow is essential to validate synthesis and quantify the final product.
| Technique | Purpose | Applicability |
| FT-IR Spectroscopy | Functional group identification (amide, carboxylate, alkyl chains). | Cationic & Amphoteric |
| NMR Spectroscopy (¹H, ¹³C) | Definitive structural elucidation and purity assessment. | Cationic & Amphoteric |
| Liquid Chromatography/Mass Spectrometry (LC/MS) | Separation and identification of products, intermediates, and impurities.[13] | Cationic & Amphoteric |
| Potentiometric Titration | Quantification of amine groups, halide content, or determination of isoelectric point.[14] | Cationic & Amphoteric |
| Surface Tensiometry | Determination of surface activity, including critical micelle concentration (CMC). | Cationic & Amphoteric |
References
- 1. 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl- [webbook.nist.gov]
- 2. 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl- [webbook.nist.gov]
- 3. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. przemyslchemiczny.com [przemyslchemiczny.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bib.irb.hr:8443 [bib.irb.hr:8443]
Application Note: HPLC Analysis of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the aliphatic polyamine 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-. Due to the absence of a native chromophore in the target analyte, direct UV detection is not feasible. This method overcomes this limitation by employing a pre-column derivatization strategy using 5-(dimethylamino)-naphthalene-1-sulfonyl chloride (Dansyl Chloride). The resulting fluorescent derivative is separated using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. This approach provides excellent sensitivity and selectivity, making it suitable for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction
Aliphatic polyamines are low molecular weight organic cations that are ubiquitous in living organisms and play crucial roles in various cellular processes, including cell growth and differentiation.[1][2][3] The target analyte, 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-, is a complex polyamine whose accurate quantification is essential for research and development. A significant analytical challenge for this and similar aliphatic amines is their lack of a UV-absorbing chromophore, which precludes the use of standard HPLC-UV detection.[4]
To address this, derivatization is required to attach a tag that can be readily detected.[4][5] This method utilizes Dansyl Chloride, a reagent that reacts with primary and secondary amine groups to form highly stable and intensely fluorescent sulfonamide adducts.[6][7] This process, known as dansylation, dramatically enhances the detectability of the analyte.[6] The subsequent separation of the dansylated analyte is achieved by RP-HPLC, a widely used, reliable chromatographic technique.[1][8]
Principle of the Method
The analytical workflow is a two-stage process: derivatization followed by chromatographic analysis.
-
Derivatization: The fundamental reaction is a nucleophilic substitution where the unprotonated primary and secondary amino groups on the target analyte attack the electron-deficient sulfur atom of the Dansyl Chloride's sulfonyl chloride group.[6] This reaction is conducted under alkaline conditions (pH 9-11) to ensure the amine is in its more nucleophilic, unprotonated state, resulting in the formation of a stable, highly fluorescent N-dansyl sulfonamide derivative.[6][9]
-
HPLC Separation and Detection: The derivatized sample mixture is injected into an RP-HPLC system. The separation is performed on a C18 stationary phase, which retains the nonpolar dansylated analyte. A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) allows for the separation of the derivatized analyte from excess reagent and other components. The eluting derivative is then detected by a fluorescence detector set to the optimal excitation and emission wavelengths for the dansyl group, ensuring high sensitivity and selectivity.[5]
Chemical Derivatization Reaction
Caption: Dansylation reaction of amine groups with Dansyl Chloride.
Materials and Methods
Reagents and Equipment
| Item | Specifications |
| Target Analyte | 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-, Reference Standard |
| Solvents | Acetonitrile (HPLC Grade), Water (Milli-Q or 18.2 MΩ·cm) |
| Reagents | Dansyl Chloride (≥99%), Sodium Bicarbonate, Sodium Carbonate, Acetone (Anhydrous) |
| HPLC System | Quaternary or Binary HPLC pump, Autosampler, Column Thermostat |
| Detector | Fluorescence Detector (FLD) |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Glassware | Volumetric flasks, pipettes, amber autosampler vials |
| Other Equipment | Analytical balance, pH meter, vortex mixer, heating block or water bath |
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Sodium Bicarbonate Buffer, pH 9.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 70% B; 2-12 min: 70% to 100% B; 12-15 min: 100% B; 15.1-18 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 525 nm |
Experimental Protocols
Protocol 1: Reagent Preparation
-
100 mM Carbonate Buffer (pH 10.0): Dissolve 0.84 g of sodium bicarbonate and 0.106 g of anhydrous sodium carbonate in 100 mL of ultrapure water. Adjust pH to 10.0 if necessary.[9]
-
Dansyl Chloride Solution (5 mg/mL): Prepare fresh daily and protect from light. Dissolve 50 mg of Dansyl Chloride in 10 mL of anhydrous acetone.[5][6] This solution is sensitive to light and moisture.[5]
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the chromatographic conditions table. Filter through a 0.45 µm membrane filter and degas before use.
Protocol 2: Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 0.1 N HCl in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with 0.1 N HCl.
-
Sample Preparation: Dissolve the sample containing the analyte in 0.1 N HCl to achieve a concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary prior to derivatization.
Protocol 3: Derivatization Procedure
This procedure should be performed in a well-ventilated fume hood. Protect samples from light after adding Dansyl Chloride.
-
Aliquot: Transfer 100 µL of each standard or sample solution into a clean, labeled amber vial.
-
Add Buffer: Add 200 µL of the 100 mM Carbonate Buffer (pH 10.0) to each vial.
-
Add Derivatizing Agent: Add 400 µL of the 5 mg/mL Dansyl Chloride solution to each vial.[5]
-
React: Cap the vials tightly, vortex for 30 seconds, and place them in a heating block or water bath set to 60 °C for 45 minutes.[10] This ensures the reaction proceeds to completion.
-
Cool: After incubation, remove the vials and allow them to cool to room temperature.
-
Transfer: The solution is now ready for injection. Filter through a 0.45 µm syringe filter if any particulate matter is visible.
Overall Experimental Workflow
Caption: Step-by-step workflow for the HPLC analysis of the target analyte.
Data Analysis and System Suitability
Quantification
Create a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the prepared standards. Perform a linear regression analysis on the curve. The concentration of the analyte in the samples can then be determined from this curve.
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. This involves injecting a standard solution multiple times and evaluating the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency and separation power of the column. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the HPLC system. |
Conclusion
This application note details a reliable and highly sensitive RP-HPLC method for the quantification of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-. The pre-column derivatization with Dansyl Chloride, coupled with fluorescence detection, effectively overcomes the challenge posed by the analyte's lack of a chromophore. The described protocols for reagent preparation, derivatization, and chromatographic analysis provide a complete workflow for researchers. Adherence to the system suitability criteria will ensure the generation of accurate and reproducible data, making this method a valuable tool in pharmaceutical development and scientific research.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation | MDPI [mdpi.com]
Application Note & Protocol: N-alkylation of the Secondary Amine in 3,3'-iminobis(N,N-dimethylpropylamine)
Abstract
This document provides a comprehensive guide to the experimental procedure for the N-alkylation of the central secondary amine in 3,3'-iminobis(N,N-dimethylpropylamine). This polyamine compound is unique in that it contains both a highly nucleophilic secondary amine and two tertiary amine groups. This structure allows it to function as both the reactant and an in situ acid scavenger, often simplifying reaction conditions by obviating the need for an external base. We will explore the underlying reaction mechanism, provide a detailed step-by-step protocol for a representative alkylation, discuss critical safety considerations, and offer a guide for troubleshooting. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who are engaged in the synthesis of complex polyamine derivatives.[][2]
Scientific Rationale & Mechanism
N-alkylation is a cornerstone reaction in organic chemistry for forming carbon-nitrogen bonds. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where an amine's lone pair of electrons attacks an electrophilic carbon atom, displacing a leaving group.[3]
The reagent 3,3'-iminobis(N,N-dimethylpropylamine), with the structure HN[(CH₂)₃N(CH₃)₂]₂, presents a unique case. The central secondary amine is significantly more nucleophilic and less sterically hindered than the two terminal tertiary amines. Therefore, it serves as the primary site for alkylation.
A key feature of this substrate is its ability to act as its own base. Following the initial nucleophilic attack on the alkylating agent (R-X), the newly formed ammonium salt is readily deprotonated by one of the pendant tertiary amine groups within the same molecule. This intramolecular acid-base reaction is highly efficient and drives the reaction to completion without the need for common external inorganic or organic bases (e.g., K₂CO₃, triethylamine), which can sometimes complicate purification. This is conceptually related to the function of "proton sponges," which are non-nucleophilic bases designed to trap protons generated during a reaction.[4][5]
Reaction Mechanism Diagram
References
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple Role of Proton Sponge (DMAN) in the Palladium-Catalyzed Direct Stereoselective Synthesis of C-Aryl Glycosides from Glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Tetramethyldipropylenetriamine in Dental Materials Research
Introduction
In the field of restorative dentistry, the longevity and biocompatibility of polymer-based composite materials are of paramount importance. The polymerization process, which transforms the liquid resin into a solid, durable restoration, is a critical determinant of the final material's properties. Tertiary amines play a crucial role as accelerators or co-initiators in the free-radical polymerization of dental resins. Tetramethyldipropylenetriamine (TMDPDA), a trifunctional amine, presents interesting possibilities as a catalyst in these systems. Its unique structure may influence the polymerization kinetics, the degree of conversion of the monomers, and the mechanical strength of the resulting polymer network. Furthermore, understanding its cytotoxicity and leaching profile is essential for ensuring the biocompatibility of the final dental material.
These application notes provide a comprehensive guide for researchers and scientists in the dental materials and drug development sectors to effectively incorporate and evaluate Tetramethyldipropylenetriamine in experimental dental resin formulations. The protocols outlined herein are designed to be self-validating, with clear explanations of the scientific principles behind each step.
Mechanism of Action: The Role of Tertiary Amines in Polymerization
In dental composites, polymerization is typically initiated by a photoinitiator system, commonly comprising a photosensitizer and a co-initiator (or accelerator). For light-cured composites, a widely used photosensitizer is camphorquinone (CQ). When exposed to blue light (around 470 nm), CQ absorbs a photon and transitions to an excited triplet state. In this state, CQ can interact with an electron donor, which is typically a tertiary amine like TMDPDA.
The tertiary amine donates an electron to the excited CQ, forming an exciplex that subsequently breaks down to generate a free radical on the amine. This amine-derived radical is the key species that initiates the polymerization of methacrylate monomers, such as Bisphenol A glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), leading to the formation of a cross-linked polymer network.
For self-cured or dual-cured systems, tertiary amines act as accelerators for the decomposition of a peroxide, typically benzoyl peroxide (BPO). The amine reacts with the peroxide to generate free radicals, which then initiate the polymerization process. The efficiency of the amine in both systems significantly impacts the curing time, the degree of monomer conversion, and ultimately, the mechanical and biological properties of the restorative material.
Experimental Design and Formulation
A systematic approach is crucial to evaluating the impact of TMDPDA on dental resin properties. A typical experimental design would involve the formulation of a series of resins with varying concentrations of TMDPDA, including a control group without the amine or with a standard, commercially available amine for comparison.
Table 1: Example Experimental Resin Formulations
| Formulation ID | Bis-GMA (wt%) | TEGDMA (wt%) | Camphorquinone (wt%) | TMDPDA (wt%) | Standard Amine* (wt%) |
| Control-NoAmine | 50 | 49.5 | 0.5 | 0 | 0 |
| Control-StdAmine | 50 | 48.5 | 0.5 | 0 | 1.0 |
| TMDPDA-0.5 | 50 | 49.0 | 0.5 | 0.5 | 0 |
| TMDPDA-1.0 | 50 | 48.5 | 0.5 | 1.0 | 0 |
| TMDPDA-1.5 | 50 | 48.0 | 0.5 | 1.5 | 0 |
*A common standard amine for comparison is 2-(Dimethylamino)ethyl methacrylate (DMAEMA) or N,N-dimethyl-p-toluidine (DMPT).
Protocol 1: Preparation of Experimental Dental Resin
This protocol details the step-by-step procedure for preparing the experimental resin formulations outlined in Table 1.
Materials:
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ)
-
Tetramethyldipropylenetriamine (TMDPDA)
-
Standard amine accelerator (e.g., DMAEMA)
-
Amber-colored glass vials
-
Precision balance (± 0.0001 g)
-
Magnetic stirrer and stir bars
-
Opaque, light-proof storage container
Procedure:
-
Preparation of the Monomer Mixture: In an amber-colored glass vial, accurately weigh the required amounts of Bis-GMA and TEGDMA according to the desired formulation (e.g., 50 wt% Bis-GMA and the corresponding weight percentage of TEGDMA).
-
Dissolution of the Photoinitiator: Add the specified weight percentage of camphorquinone (e.g., 0.5 wt%) to the monomer mixture.
-
Homogenization: Place a small magnetic stir bar in the vial and place it on a magnetic stirrer. Stir the mixture in the dark at a low speed until the camphorquinone is completely dissolved. This may take several hours. Gentle warming (e.g., to 40°C) can expedite the process, but care should be taken to avoid premature polymerization.
-
Addition of the Amine Accelerator: Once the CQ is fully dissolved, add the precise amount of TMDPDA or the standard amine to the respective vials according to the experimental design.
-
Final Mixing: Continue stirring the mixture in the dark for at least one hour to ensure complete homogenization of the amine within the resin matrix.
-
Storage: Store the prepared resin formulations in tightly sealed, opaque containers at a cool, dark place (e.g., 4°C) to prevent premature polymerization. Allow the resins to reach room temperature before use.
Characterization of Material Properties
Once the experimental resins are prepared, a series of tests should be conducted to evaluate the influence of TMDPDA on their key properties.
Protocol 2: Determination of the Degree of Conversion (DC) by FTIR Spectroscopy
The degree of conversion is a critical parameter that indicates the extent of polymerization. It is determined by measuring the reduction in the concentration of aliphatic C=C double bonds from the methacrylate monomers after curing. Fourier Transform Infrared (FTIR) spectroscopy is a reliable and widely used method for this purpose.[1][2]
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental curing light unit (calibrated intensity)
-
Mylar strips
-
Microscope slides
-
Spatula
Procedure:
-
Uncured Spectrum Acquisition: Place a small drop of the uncured experimental resin on the ATR crystal of the FTIR spectrometer.
-
Covering the Sample: Cover the resin with a Mylar strip to prevent the formation of an oxygen-inhibited layer during curing.
-
Recording the Uncured Spectrum: Record the FTIR spectrum of the uncured resin. The characteristic peak for the C=C double bond stretching vibration of the methacrylate group is located at approximately 1638 cm⁻¹. An internal standard peak, which does not change during polymerization, such as the aromatic C=C peak from Bis-GMA at around 1608 cm⁻¹, is often used for normalization.
-
Photopolymerization: While the sample is on the ATR crystal, position the tip of the dental curing light unit as close as possible to the Mylar strip and irradiate the resin for a standardized time (e.g., 20 or 40 seconds).
-
Cured Spectrum Acquisition: Immediately after light-curing, record the FTIR spectrum of the cured polymer.
-
Calculation of the Degree of Conversion: The degree of conversion (DC) is calculated using the following formula:
DC (%) = [1 - (Abscured1638 / Absuncured1638) / (Abscured1608 / Absuncured1608)] x 100
Where:
-
Abs1638 is the absorbance at 1638 cm⁻¹ (aliphatic C=C).
-
Abs1608 is the absorbance at 1608 cm⁻¹ (aromatic C=C, internal standard).
-
-
Replication: Repeat the measurement for each experimental resin formulation at least three times to ensure statistical validity.
Diagram 1: Experimental Workflow for Degree of Conversion Measurement
Caption: Workflow for determining the degree of conversion using FTIR-ATR.
Protocol 3: Flexural Strength Testing (Three-Point Bending Test)
The mechanical integrity of a dental restoration is crucial for its clinical success. The flexural strength, or the ability of the material to resist fracture under bending loads, is a key mechanical property. The three-point bending test is the standard method for determining the flexural strength of dental composites, as specified by ISO 4049.[3][4]
Materials and Equipment:
-
Universal testing machine with a three-point bending fixture
-
Stainless steel mold (25 mm x 2 mm x 2 mm)
-
Mylar strips
-
Glass slides
-
Dental curing light unit
-
Calipers
Procedure:
-
Specimen Preparation:
-
Place a Mylar strip on a glass slide.
-
Place the stainless steel mold on top of the Mylar strip.
-
Overfill the mold with the experimental resin, taking care to avoid air bubbles.
-
Place another Mylar strip on top of the resin-filled mold and press down firmly with a second glass slide to extrude excess material.
-
-
Photopolymerization:
-
Light-cure the specimen from both the top and bottom surfaces. A standardized overlapping irradiation protocol should be used to ensure uniform polymerization throughout the specimen. For example, irradiate for 20 seconds at three overlapping points along the length of the specimen on each side.
-
-
Specimen Removal and Storage:
-
Carefully remove the cured specimen from the mold.
-
Lightly polish the edges to remove any flash.
-
Measure the dimensions (width and height) of the specimen at three different points using calipers and calculate the average.
-
Store the specimens in distilled water at 37°C for 24 hours before testing to simulate oral conditions.
-
-
Three-Point Bending Test:
-
Set the support span of the three-point bending fixture to 20 mm.
-
Place the specimen on the supports.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.
-
-
Calculation of Flexural Strength: The flexural strength (σ) is calculated in megapascals (MPa) using the following formula:
σ = (3 * F * l) / (2 * b * h²)
Where:
-
F is the maximum load at fracture (in Newtons).
-
l is the distance between the supports (20 mm).
-
b is the width of the specimen (in mm).
-
h is the height of the specimen (in mm).
-
-
Replication: Test at least five specimens for each experimental group.
Diagram 2: Three-Point Bending Test Setup
Caption: Schematic of the three-point bending test for flexural strength.
Biocompatibility Assessment
Ensuring the biocompatibility of a new dental material is non-negotiable. Cytotoxicity testing is a fundamental first step in this process. The MTT assay is a colorimetric assay that measures the metabolic activity of cells and is a widely accepted method for assessing the in vitro cytotoxicity of materials.[5][6]
Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxicity of eluates from the cured experimental resins using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Equipment:
-
Cured specimens of experimental resins (e.g., discs of 5 mm diameter and 2 mm thickness)
-
Mammalian fibroblast cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Preparation of Eluates:
-
Prepare disc-shaped specimens of each cured experimental resin.
-
Sterilize the specimens (e.g., with UV irradiation).
-
Place each specimen in a sterile tube with a specific volume of cell culture medium (e.g., 1 mL of medium per 0.2 g of material, according to ISO 10993-12).
-
Incubate the tubes for 24 hours at 37°C to allow for the leaching of components from the resin into the medium. This medium is now the "eluate."
-
-
Cell Seeding:
-
Seed the fibroblast cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach and form a monolayer.
-
-
Exposure to Eluates:
-
Remove the old culture medium from the wells.
-
Add 100 µL of the prepared eluates to the wells. Include a positive control (e.g., a cytotoxic substance like phenol) and a negative control (fresh culture medium).
-
Incubate the plate for another 24 hours.
-
-
MTT Assay:
-
Remove the eluate-containing medium from the wells.
-
Add 50 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution.
-
Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the negative control:
Cell Viability (%) = (Absorbancesample / Absorbancenegative control) x 100
-
Interpretation: A material is generally considered cytotoxic if it reduces cell viability to below 70% of the negative control.
Diagram 3: MTT Assay Workflow
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Conclusion
The application of Tetramethyldipropylenetriamine in dental materials research holds promise for the development of novel restorative materials with tailored properties. By systematically following the detailed protocols provided in these application notes, researchers can effectively formulate, characterize, and evaluate the biocompatibility of TMDPDA-containing dental resins. This structured approach will enable a thorough understanding of the causality between the inclusion of TMDPDA and the resulting material performance, ultimately contributing to the advancement of dental restorative technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine Synthesis
Welcome to the technical support center for the synthesis of N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine (CAS 6711-48-4), a complex polyamine often utilized in industrial applications as a catalyst or curing agent. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of this molecule, focusing on improving yield and purity.
The predominant and most adaptable method for synthesizing this tertiary amine is through reductive amination. This process involves the reaction of N,N-dimethyl-1,3-propanediamine with 3-(dimethylamino)propanal, followed by the reduction of the intermediate imine. While conceptually straightforward, this synthesis is prone to challenges that can significantly impact the final yield and purity. This guide provides in-depth, field-tested insights in a question-and-answer format to address the specific issues you may encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experimental design.
Q1: My overall yield is consistently below 50%. What are the most critical parameters I should investigate first?
A1: A chronically low yield points to fundamental issues in one or more stages of the reaction. The most common culprits are related to the initial imine formation, the reduction step, or reactant integrity.
-
Imine Formation Equilibrium: The initial reaction between the amine (N,N-dimethyl-1,3-propanediamine) and the aldehyde (3-(dimethylamino)propanal) to form the imine is a reversible equilibrium reaction that produces water.[1] If this water is not removed or sequestered, the equilibrium will not favor the imine product, leading to a low concentration of the key intermediate for reduction. Consider using a dehydrating agent or a setup (like a Dean-Stark apparatus) to remove water as it forms.
-
pH of the Reaction Medium: The formation of the imine is typically acid-catalyzed. However, the pH must be carefully controlled. If the medium is too acidic, the starting amine will be protonated, rendering it non-nucleophilic and halting the reaction. If it's too basic, the carbonyl carbon of the aldehyde won't be sufficiently activated. A weakly acidic environment (pH 4-6) is generally optimal. Acetic acid is a common and effective catalyst for this purpose.[2]
-
Quality and Stoichiometry of Reagents: Ensure the purity of your starting materials. Aldehydes are particularly susceptible to oxidation into carboxylic acids, which will not participate in the reaction. Use freshly distilled or recently purchased reagents. Verify the molar ratios; a slight excess of the amine can sometimes be used to drive the reaction forward, but a large excess can complicate purification.
-
Choice and Activity of Reducing Agent: The reducing agent must be selective for the imine over the starting aldehyde. If the aldehyde is reduced to an alcohol, the yield will decrease significantly.[1] Furthermore, the reducing agent must be fresh and active. Hydride reagents can decompose upon improper storage.
Q2: I'm observing significant byproduct formation, confirmed by GC-MS analysis. What are these impurities, and how can I prevent them?
A2: Byproduct formation is a common challenge in reductive amination. The primary impurities are typically the result of over-alkylation or undesired reduction events.
-
Over-Alkylation (Formation of Quaternary Ammonium Salts): While less common when forming a tertiary amine from a secondary amine intermediate, it's a possibility if the starting materials can react further. The most common side reaction, however, is the dialkylation of the primary amine if one were used. In this specific synthesis, the key is controlling stoichiometry and reaction time.
-
Reduction of the Starting Aldehyde: If you are using a strong, non-selective reducing agent like sodium borohydride (NaBH₄), it can reduce the 3-(dimethylamino)propanal to 3-(dimethylamino)-1-propanol.[3] This is a dead-end for the reaction. To mitigate this, use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] STAB is particularly effective as it is less basic and selectively reduces the iminium ion as it forms.[2]
-
Formation of Bis-Adducts: It's possible for the secondary amine on the newly formed product to react with another molecule of the aldehyde, leading to a more complex polyamine. This can be minimized by controlling the stoichiometry and adding the aldehyde slowly to the reaction mixture containing the amine.
Below is a troubleshooting workflow for addressing low yield and byproduct formation.
Caption: Troubleshooting workflow for low yield.
Q3: My reaction appears to stall and doesn't go to completion, even after extended reaction times. What could be the cause?
A3: An incomplete reaction, or "stalling," can be frustrating. The root cause is often related to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., H₂ with a Palladium or Nickel catalyst), the catalyst can be poisoned by impurities in your starting materials or solvent (e.g., sulfur compounds).[4] The amine product itself can also sometimes deactivate the catalyst by strongly adsorbing to its surface.[1] Ensure high-purity reagents and consider a more robust catalyst or a higher catalyst loading.
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the hydride reducing agent (typically 1.5 to 2.0 equivalents). These reagents can react with protic solvents or acidic catalysts, so a stoichiometric amount is often insufficient.
-
Temperature Too Low: While higher temperatures can promote side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier, leading to a very slow reaction rate. For hydride reductions, reactions are often run at room temperature, but gentle warming (e.g., to 40-50 °C) can sometimes be beneficial, though this must be monitored carefully.[5]
Q4: I'm struggling with the final purification. The product seems to be water-soluble and has a high boiling point. What's the best approach?
A4: Purifying polyamines like N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine is challenging due to their physical properties.
-
Workup Procedure: After the reaction, a careful workup is critical. If you used a borohydride reagent, the initial product might be an amine-boron adduct, which must be cleaved.[3] This is typically done by acidifying the reaction mixture (e.g., with 2M HCl) and then basifying to liberate the free amine.[3]
-
Extraction: The product is a polyamine and will have some water solubility, especially in its protonated (salt) form. After basifying the aqueous layer (to pH > 12), extract multiple times with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the free amine.
-
Purification Method:
-
Vacuum Distillation: The product has a high boiling point.[6] Therefore, distillation must be performed under high vacuum to prevent decomposition.
-
Column Chromatography: Chromatography on silica gel can be challenging due to the basic nature of the amines, which can lead to streaking and poor separation. It is often necessary to treat the silica gel with a base (e.g., triethylamine in the eluent) to deactivate acidic sites. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity with methanol, is often effective.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable, high-yield synthetic route for this molecule on a lab scale?
A: The most common and generally reliable method is the direct, one-pot reductive amination using a selective reducing agent.[7] Specifically, reacting N,N-dimethyl-1,3-propanediamine with 3-(dimethylamino)propanal in the presence of sodium triacetoxyborohydride (STAB) is a highly effective approach. This method avoids the need for isolating the intermediate imine and the mildness of STAB minimizes the reduction of the starting aldehyde.[2]
Q: How do different reducing agents compare for this synthesis?
A: The choice of reducing agent is critical for both yield and selectivity. The table below summarizes the most common options.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Weakly acidic (AcOH), DCE or THF solvent, RT | High selectivity for imines; mild; tolerates many functional groups.[2] | More expensive than NaBH₄; can be moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Weakly acidic (pH 3-6), MeOH solvent, RT | Selective for imines over ketones/aldehydes.[3] | Highly toxic (releases HCN gas in strong acid); requires careful handling. |
| Sodium Borohydride (NaBH₄) | Protic solvent (MeOH, EtOH), RT | Inexpensive; readily available. | Less selective; can reduce the starting aldehyde, lowering yield.[3] |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas (pressure varies), Pd/C, PtO₂, or Raney-Ni catalyst, various solvents | "Green" chemistry (produces only water); excellent for large scale.[4][8] | Catalyst can be poisoned; requires specialized pressure equipment; may reduce other functional groups.[1] |
Q: What is the reaction mechanism for reductive amination?
A: The reaction proceeds in two main stages:
-
Imine Formation: The nucleophilic nitrogen of N,N-dimethyl-1,3-propanediamine attacks the electrophilic carbonyl carbon of 3-(dimethylamino)propanal. This is followed by a proton transfer and the elimination of a water molecule to form a protonated imine, also known as an iminium ion. This step is reversible and often acid-catalyzed.[1]
-
Reduction: A hydride from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond, yielding the final tertiary amine product.[1]
The workflow is visualized below.
Caption: General workflow for reductive amination.
Experimental Protocol: One-Pot Synthesis using Sodium Triacetoxyborohydride
This protocol provides a robust starting point for optimization.
Materials:
-
N,N-Dimethyl-1,3-propanediamine (1.0 eq)
-
3-(Dimethylamino)propanal (1.0-1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Sodium Hydroxide Solution (2M)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,N-dimethyl-1,3-propanediamine and anhydrous 1,2-dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid.
-
Add 3-(dimethylamino)propanal dropwise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (STAB) to the reaction mixture. Note: The reaction may become slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress using TLC or GC-MS (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Add 2M NaOH solution to basify the aqueous layer to pH > 12.
-
Separate the layers and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel treated with triethylamine) to yield the pure N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General and selective synthesis of primary amines using Ni-based homogeneous catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01084G [pubs.rsc.org]
- 5. Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl- [webbook.nist.gov]
- 7. jocpr.com [jocpr.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3,3'-iminobis(N,N-dimethylpropylamine)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of crude 3,3'-iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4). This versatile polyamine, also known by trade names such as Polycat® 15 and Jeffcat® Z-130, is a critical component in the synthesis of pharmaceuticals, surfactants, and as a catalyst in polyurethane foam production.[1][2][3][4] The performance of this intermediate is highly dependent on its purity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory. We will delve into the causality behind common purification challenges and provide field-proven protocols to help you achieve the desired product quality.
Section 1: Pre-Purification and Characterization
This section addresses the crucial first steps of analyzing your crude material and preparing for purification. Understanding the nature and quantity of impurities is fundamental to designing an effective purification strategy.
Q1: What are the typical impurities in crude 3,3'-iminobis(N,N-dimethylpropylamine) and how can I identify them?
A1: The impurity profile of the crude product is largely dependent on its synthetic route, which commonly involves the reaction of dimethylamine with acrylonitrile, followed by hydrogenation.[5] Key impurities to look for include:
-
Residual Starting Materials: Unreacted dimethylamine or acrylonitrile.
-
Solvents: Any solvents used during the synthesis or work-up.
-
Water: The compound is hygroscopic and readily absorbs atmospheric moisture.[6]
-
Byproducts of Synthesis: Partially hydrogenated intermediates or side-reaction products. A notable and often difficult-to-remove impurity is 1,3-diaminopropane.[5]
-
Degradation Products: Amines, especially when heated in the presence of air, can oxidize and polymerize, leading to discoloration and the formation of higher molecular weight species.
A multi-faceted analytical approach is recommended for comprehensive characterization.
| Impurity Class | Recommended Analytical Technique | Purpose |
| Volatile Organics | Gas Chromatography (GC) with a Flame Ionization Detector (FID) | To quantify the main component and identify lower/higher boiling point organic impurities. |
| Water Content | Karl Fischer Titration | To accurately determine the percentage of water, which is critical for preventing side reactions and achieving high purity. |
| Non-Volatile Residue | Thermogravimetric Analysis (TGA) or Evaporation | To quantify the amount of non-volatile material (e.g., salts, polymers) in the crude product. |
| Structural Confirmation | NMR Spectroscopy | To confirm the structure of the desired product and potentially identify major impurities if their signatures are known. |
Q2: My crude material is dark brown. Can it still be purified, and what does the color indicate?
A2: A dark brown color typically indicates the presence of oxidation or degradation products. This often results from exposure of the amine to air, particularly at elevated temperatures during synthesis or storage. While purification is still possible, the color suggests that non-volatile, high-molecular-weight impurities may be present, which can lead to fouling and yield loss during distillation. It is crucial to proceed with purification under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent further degradation.
Section 2: Troubleshooting Vacuum Distillation
Fractional vacuum distillation is the most common and effective method for purifying 3,3'-iminobis(N,N-dimethylpropylamine).[7][8] Its relatively high boiling point necessitates reduced pressure to prevent thermal decomposition.
| Property | Value | Source(s) |
| Boiling Point | 128-131 °C at 20 mmHg | [7][8][9] |
| Density | ~0.841 g/mL at 25 °C | [7][9] |
| Refractive Index | n20/D ~1.449 | [7][9] |
Below is a workflow diagram for a standard purification process.
Caption: General workflow for the purification of 3,3'-iminobis(N,N-dimethylpropylamine).
Q3: My distillation is running, but the product in the receiving flask is yellow. What is happening and how do I fix it?
A3: A yellow distillate is a classic sign of thermal stress or minor air leaks in the system.
-
Causality: Amines are susceptible to oxidation at high temperatures. Even a small leak in your vacuum apparatus can introduce enough oxygen to cause discoloration as the hot vapor comes into contact with it. Alternatively, if the temperature of the distillation pot is too high, the compound itself can begin to decompose, creating colored impurities that are volatile enough to co-distill.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease and clamps are secure. An unstable vacuum reading is a clear indicator of a leak.
-
Lower the Pot Temperature: The goal is to have the material gently boiling, not vigorously refluxing up the walls of the flask. Achieve this by using a heating mantle with a controller and ensuring good insulation around the flask.
-
Improve Vacuum: A lower system pressure will lower the boiling point, allowing the distillation to proceed at a gentler temperature. A pressure of 15-20 mmHg is a good target.[10]
-
Maintain an Inert Atmosphere: Before heating, purge the entire apparatus with nitrogen or argon to remove residual air. Maintain a slight positive pressure of inert gas throughout the distillation.
-
Caption: Troubleshooting logic for a discolored distillate.
Q4: I'm observing excessive foaming and bumping in the distillation flask. How can I prevent this?
A4: Foaming and bumping are common issues when distilling amines, often caused by contaminants or improper heating.[11][12]
-
Causality: Foaming is often stabilized by impurities such as surfactants or fine particulate matter.[13] Bumping occurs when the liquid becomes superheated and then boils violently. This is more common with viscous liquids or when boiling is not initiated smoothly.
-
Solutions:
-
Ensure Vigorous Stirring: Use a magnetic stir bar and stir plate to ensure even heating and provide nucleation sites for smooth boiling.
-
Gradual Heating: Avoid aggressive heating. Increase the temperature slowly to maintain a controlled boil.
-
Use a Boiling Aid: If stirring is insufficient, PTFE boiling chips can be added to the flask before applying vacuum. Never add boiling chips to a hot liquid under vacuum.
-
Consider Anti-Foaming Agents: In severe cases, a very small amount of a silicone-based anti-foaming agent can be added. However, this should be a last resort as it introduces a new potential contaminant.
-
Adequate Headspace: Do not fill the distillation flask more than two-thirds full to allow room for boiling and minor foaming.
-
Section 3: Advanced Purification Protocols
Q5: My final product looks clean, but GC analysis shows a persistent impurity with a very similar retention time. How can I remove it?
A5: This situation strongly suggests the presence of a close-boiling isomer or a related amine, such as 1,3-diaminopropane, which can be a byproduct of the synthesis.[5] When fractional distillation is insufficient, a chemical treatment step prior to distillation can be highly effective.
-
Mechanism: Certain transition metal salts form stable, non-volatile chelate complexes with primary and secondary diamines more readily than with the sterically hindered secondary amine center in your target compound. This effectively "removes" the impurity from the vapor phase during distillation. A method for purifying a similar compound, N,N-dimethylaminopropylamine, uses this principle.[5]
Protocol: Chemical Treatment for Diamine Impurity Removal
Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
-
Preparation: To your crude 3,3'-iminobis(N,N-dimethylpropylamine) in the distillation flask, add 0.5-1.0% by weight of anhydrous nickel(II) sulfate or cobalt(II) chloride.
-
Complexation: Stir the mixture vigorously under an inert atmosphere (N2 or Ar) at 60-80°C for 2-4 hours. You may observe a color change as the complex forms.
-
Distillation: Following the complexation step, proceed with your standard vacuum distillation protocol. The metal-diamine complex is non-volatile and will remain in the distillation pot.
-
Analysis: Collect fractions and analyze by GC to confirm the removal of the impurity.
Caption: Workflow for chemical treatment to remove close-boiling amine impurities.
Section 4: Post-Purification and Safe Handling
Q6: What is the best way to store the purified product to maintain its quality?
A6: To prevent degradation and moisture absorption, the purified, colorless liquid should be stored in an amber glass bottle under an inert atmosphere (argon is preferred for long-term storage).[10] Seal the bottle tightly with a cap lined with PTFE. For optimal stability, especially for use as a reference standard, storing at a reduced temperature (<15°C) in a dark place is recommended.[10]
Q7: What are the most critical safety precautions when handling this compound?
A7: 3,3'-iminobis(N,N-dimethylpropylamine) is a hazardous substance and must be handled with care.[14] It is corrosive and can cause severe skin burns and eye damage.[15] It is also toxic if it comes into contact with the skin and harmful if swallowed.[15]
| Hazard Category | Precautionary Statement | Required PPE |
| Skin Contact | Toxic in contact with skin; Causes severe skin burns.[15][16] | Chemical-resistant gloves (e.g., nitrile), lab coat, full-body protection if splashing is likely. |
| Eye Contact | Causes serious eye damage.[16] | Tightly fitting safety goggles and a face shield. |
| Ingestion | Harmful if swallowed.[15][16] | Do not eat, drink, or smoke in the work area. |
| Inhalation | Vapors can cause irritation.[6] | Handle only in a well-ventilated fume hood. |
Always consult the most recent Safety Data Sheet (SDS) for the compound before beginning any work.[14][15][17] In case of exposure, seek immediate medical attention.[15][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alfa-chemicals.co.uk [alfa-chemicals.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. US4532354A - Method for purifying N,N-dimethylaminopropylamine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. 3,3′-イミノビス(N,N-ジメチルプロピルアミン) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3,3'-IMINOBIS(N,N-DIMETHYLPROPYLAMINE) | 6711-48-4 [chemicalbook.com]
- 9. 3,3′-亚氨基双(N,N-二甲基丙胺) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3,3'-Iminobis(N,N-dimethylpropylamine) | 6711-48-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 12. scribd.com [scribd.com]
- 13. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
Technical Support Center: Optimization of Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction. As one of the most powerful and versatile methods for carbon-carbon bond formation, its successful execution is paramount in modern synthesis.[1][2] This document moves beyond a simple recitation of protocols to explain the underlying causality of common issues, empowering you to diagnose problems and rationally design optimal reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is not working or giving very low yield. What are the first things I should check?
A1: When a Suzuki-Miyaura reaction fails, a systematic check of the fundamental components is the most efficient path to a solution. Low yields can often be traced back to a few key areas.[3]
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This is especially true for electron-deficient boronic acids.[3] Consider using fresh, high-purity boronic acid or converting it to a more stable derivative like a pinacol ester.
-
Organic Halide: Ensure the purity of your organic halide. The reactivity order is generally I > Br > OTf >> Cl.[2][3][5] Aryl chlorides are notoriously less reactive and often require specialized, highly active catalyst systems.[3]
-
Palladium Catalyst: The active catalytic species is Pd(0).[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient.[4] Moreover, both Pd(0) and Pd(II) sources can degrade over time, especially if not stored properly under an inert atmosphere.
-
Ligands: Phosphine-based ligands are prone to oxidation.[3] Ensure they are fresh and have been handled under inert conditions.
-
-
Reaction Setup and Atmosphere:
-
Solvent and Base Purity:
-
Use anhydrous and rigorously degassed solvents. Oxygen dissolved in the solvent is a common culprit for catalyst deactivation.[3]
-
The purity of the base is also crucial. Ensure it is anhydrous if the reaction calls for it.
-
Q2: What is the role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one?
A2: The base plays a multifaceted and critical role in the catalytic cycle, primarily in the transmetalation step.[6][7][8] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[8]
Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH), and alkoxides (e.g., K-Ot-Bu).[1] The choice of base depends on several factors:
-
Substrate Compatibility: If your starting materials or product are sensitive to hydrolysis or other base-mediated side reactions, a milder base like K₂CO₃ or K₃PO₄ is preferable.
-
Solubility: The base must have some solubility in the reaction medium to be effective. For biphasic systems (e.g., toluene/water), the base resides in the aqueous phase, and its interaction with the organoboron species is crucial.
-
Strength: Stronger bases can sometimes accelerate the reaction but may also promote side reactions. For challenging couplings, such as those involving aryl chlorides, a stronger base might be necessary.
Q3: I am observing significant amounts of side products. What are the most common ones and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of the boronic acid coupling with each other.[1] This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species that can facilitate this side reaction.[1][4]
-
Protodeboronation: As mentioned in Q1, this is the loss of the boronic acid group, which is replaced by a hydrogen atom.[3] This side reaction is often promoted by aqueous conditions, high temperatures, and strong bases.[1][4]
-
Solution: Use milder reaction conditions, consider anhydrous solvents if compatible with your system, or switch to a more stable boronic ester.[4]
-
-
Dehalogenation of the Aryl Halide: This involves the replacement of the halide with a hydrogen atom.[4]
-
Solution: This can sometimes be addressed by changing the solvent or ligand system.
-
Troubleshooting Guide: A Deeper Dive
This section provides a more granular approach to troubleshooting common issues encountered during Suzuki-Miyaura reactions.
| Observed Problem | Potential Cause(s) | Suggested Troubleshooting Steps & Rationale |
| No Reaction / Low Conversion | 1. Inactive Catalyst2. Insufficiently Reactive Halide3. Poor Reagent Quality4. Ineffective Base or Solvent System | 1. Test Catalyst Activity: Run a known, reliable Suzuki coupling (e.g., iodobenzene with phenylboronic acid) to verify your catalyst's activity.[4] If using a Pd(II) precatalyst, consider adding a reducing agent or switching to a Pd(0) source.2. Enhance Oxidative Addition: For less reactive halides (especially chlorides), use more electron-rich and bulky ligands (e.g., Buchwald-type biaryl phosphines like XPhos or SPhos) to promote the rate-determining oxidative addition step.[1][9]3. Verify Reagents: Use fresh, high-purity boronic acid/ester and halide. Check for decomposition of the boronic acid via NMR.4. Screen Bases and Solvents: The combination of base and solvent is critical.[10][11] Screen a matrix of conditions (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ with solvents like dioxane/water, toluene/water, or DMF). |
| Formation of Homocoupled Product | 1. Presence of Oxygen2. Use of Pd(II) Precatalyst | 1. Improve Degassing: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[6]2. Use a Pd(0) Source: Directly using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling promoted by residual Pd(II).[4] |
| Significant Protodeboronation | 1. Unstable Boronic Acid2. Harsh Reaction Conditions (High Temp/Strong Base) | 1. Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. These are generally more resistant to protodeboronation.2. Milder Conditions: Screen lower temperatures and milder bases (e.g., K₂CO₃ instead of K-Ot-Bu). |
| Reaction Stalls or is Sluggish | 1. Catalyst Decomposition (Formation of Palladium Black)2. Poor Solubility of Reagents3. Inefficient Transmetalation | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands that stabilize the Pd(0) species and prevent aggregation into inactive palladium black.[1]2. Solvent System: Ensure all components, especially the base, have adequate solubility. For biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.3. Base and Water Content: The transmetalation step is often accelerated by the presence of a base and, in some cases, water.[8] Optimizing the base and the amount of water in the solvent system can be critical. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an aryl bromide with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Under a positive flow of argon, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[11]
Troubleshooting Workflow Diagram
The following diagram illustrates a systematic approach to troubleshooting a failing Suzuki-Miyaura reaction.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.
The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Understanding the catalytic cycle is fundamental to rational optimization. Each step has specific requirements that, if not met, can lead to reaction failure.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][9]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide to form a Pd(II) complex. This step is often the rate-determining step, especially for less reactive halides like chlorides.[5]
-
Transmetalation: The organic group from the activated organoboron species is transferred to the Pd(II) complex, displacing the halide. The base is crucial for this step.[5]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][5]
By understanding these fundamental steps and the common pitfalls associated with them, researchers can more effectively troubleshoot and optimize their Suzuki-Miyaura cross-coupling reactions for maximum yield and purity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting HPLC separation of Bis(3-dimethylaminopropyl)amine
<Technical Support Center: Troubleshooting HPLC Separation of Bis(3-dimethylaminopropyl)amine >
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Bis(3-dimethylaminopropyl)amine. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the separation and detection of this and similar polyamine compounds. This guide provides a structured, question-and-answer approach to common issues, explaining the scientific principles behind the troubleshooting steps.
Section 1: Understanding the Analyte
Before troubleshooting, it is crucial to understand the physicochemical properties of Bis(3-dimethylaminopropyl)amine that make its analysis challenging.
Molecular Structure:
Key Challenges:
-
High Basicity: With three amine groups, this molecule is highly basic, with predicted pKa values around 9.88 and 10.40.[1][2] This leads to strong interactions with silica-based columns.
-
Lack of a Chromophore: The molecule does not possess a UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult.[3]
-
High Polarity: Its polar nature can result in poor retention on traditional reversed-phase (RP) columns.[4]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common problems encountered during the HPLC analysis of Bis(3-dimethylaminopropyl)amine.
Q1: Why is my peak shape for Bis(3-dimethylaminopropyl)amine so poor (severe tailing)?
Answer: Peak tailing is the most frequent issue for basic compounds like this and is primarily caused by secondary interactions between the positively charged amine groups and negatively charged, ionized silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[5][6] At typical mobile phase pH ranges (3-7), a portion of the silanol groups are ionized, creating strong ionic attractions that delay the elution of the analyte in a non-uniform manner, resulting in a tailed peak.[7][8]
Troubleshooting Flowchart for Poor Peak Shape
Caption: Troubleshooting decision tree for peak tailing.
Detailed Solutions:
-
Operate at Low pH: Lowering the mobile phase pH to < 3 (e.g., 2.5-3.0) using an acid like formic acid or phosphoric acid ensures that the surface silanol groups are fully protonated (Si-OH).[7] This minimizes the ionic interaction, leading to a more symmetrical peak shape.
-
Use Mobile Phase Additives:
-
Acidic Additives: Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) acts as both a pH modifier and an ion-pairing agent. The TFA anion pairs with the protonated amine groups on the analyte, masking its positive charge and improving peak shape. Formic acid is another common choice, especially for mass spectrometry (MS) applications, as it is more volatile.[9]
-
Basic Additives: A "sacrificial base" like triethylamine (TEA) can be added to the mobile phase (typically 0.1-0.5%).[10][11] TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.[8]
-
-
Select an Appropriate Column:
-
High-Purity, End-Capped Columns: Modern columns are made with high-purity silica and are "end-capped," a process that chemically bonds a small silane (like trimethylsilane) to many of the residual silanol groups. This reduces the number of available sites for secondary interactions.[6]
-
Columns with Advanced Shielding: Consider columns with embedded polar groups or hybrid particle technology. These designs offer enhanced shielding of the underlying silica, making them more suitable for basic compounds.
-
Q2: I am seeing little to no retention of my analyte on a C18 column. What should I do?
Answer: Bis(3-dimethylaminopropyl)amine is a polar molecule. On a standard reversed-phase (C18) column with a highly organic mobile phase, it may have limited interaction with the hydrophobic stationary phase and elute very early, possibly in the solvent front.[4]
Solutions to Improve Retention:
| Strategy | Principle | Recommended Action |
| Increase Mobile Phase Aqueous Content | Increase the polarity of the mobile phase to promote partitioning onto the stationary phase. | Start with a high aqueous mobile phase (e.g., 95% water/buffer) and gradually introduce the organic modifier. |
| Ion-Pair Chromatography (IPC) | Add an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic tail that retains on the stationary phase and a charged head that pairs with the analyte, effectively increasing its retention.[12][13] | For this basic amine, use an alkyl sulfonic acid like sodium 1-octanesulfonate (5-10 mM) in the mobile phase at a controlled low pH.[14] |
| Switch to HILIC | Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like bare silica, amide, or amino) and a high-organic mobile phase.[15][16] The analyte partitions into a water-enriched layer on the stationary phase surface, providing excellent retention for polar compounds.[4] | Use a HILIC column with a mobile phase of high acetonitrile content (e.g., 90-95%) and a small amount of aqueous buffer (e.g., 10 mM ammonium formate).[17] |
Q3: I cannot detect my compound using a standard UV detector. What are my options?
Answer: This is expected, as the analyte lacks a chromophore. A standard UV detector will not provide adequate sensitivity.
Detection Strategy Workflow
Caption: Decision workflow for selecting an appropriate detector.
Detailed Detection Strategies:
-
Universal Detectors: These detectors are ideal for non-chromophoric compounds because their response is not dependent on the optical properties of the analyte.
-
Charged Aerosol Detector (CAD): The column eluent is nebulized, the solvent is evaporated, and the remaining analyte particles are charged and then detected by an electrometer.[3] CAD offers excellent sensitivity for any non-volatile analyte and provides a relatively uniform response.[18][19]
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD involves nebulization and solvent evaporation. However, detection is achieved by passing the solid analyte particles through a light beam and measuring the scattered light.[20][21][22] It is a robust technique for detecting any compound that is less volatile than the mobile phase.[23]
-
-
Mass Spectrometry (MS): LC-MS is a powerful technique that provides both quantification and structural information. Bis(3-dimethylaminopropyl)amine will ionize readily in positive ion mode electrospray ionization (ESI), making it highly amenable to MS detection.
-
Chemical Derivatization: This involves reacting the analyte with a reagent to attach a UV-absorbing or fluorescent tag.[24][25] This can be done either pre-column or post-column.
-
Common Reagents: Dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl) are common reagents that react with primary and secondary amines to form highly detectable derivatives.[25][26][27][28] While effective, this approach adds complexity to the sample preparation and analysis.[24]
-
Section 3: Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Method with CAD/ELSD Detection
This protocol is a good starting point for achieving a robust separation with good peak shape.
-
Column: High-purity, end-capped C18 or C8 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector (CAD/ELSD):
-
Nebulizer Gas (Nitrogen): Follow manufacturer's recommendations.
-
Evaporation Temperature: Optimize for baseline noise and sensitivity (start around 35-45 °C).
-
System Suitability: As per USP <621> guidelines, system suitability should be verified.[29][30][31] Inject a standard solution five times. The relative standard deviation (%RSD) for peak area should be <2.0%, and the USP tailing factor should be <1.5.
Protocol 2: HILIC Method for Enhanced Retention
Use this method if retention is insufficient under reversed-phase conditions.
-
Column: HILIC column (e.g., Amide or Silica phase, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Gradient:
-
0-5 min: 0% B
-
5-8 min: 0% to 40% B
-
8-9 min: Hold at 40% B
-
9-10 min: Return to 0% B
-
10-15 min: Equilibrate at 0% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detector: MS, CAD, or ELSD.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 4. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 5. waters.com [waters.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 13. scilit.com [scilit.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biotage.com [biotage.com]
- 17. agilent.com [agilent.com]
- 18. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 21. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 22. peakscientific.com [peakscientific.com]
- 23. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 24. mdpi.com [mdpi.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. books.rsc.org [books.rsc.org]
- 29. usp.org [usp.org]
- 30. dsdpanalytics.com [dsdpanalytics.com]
- 31. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
Technical Support Center: Storage and Handling of 3,3'-iminobis(N,N-dimethylpropylamine)
Welcome to the technical support guide for 3,3'-iminobis(N,N-dimethylpropylamine) (CAS: 6711-48-4). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this versatile polyamine to ensure its long-term stability and prevent discoloration. Discoloration, typically presenting as a yellow to brownish hue in a normally colorless liquid, is a primary indicator of chemical degradation, which can compromise experimental outcomes.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: My previously colorless 3,3'-iminobis(N,N-dimethylpropylamine) has turned yellow upon storage. What is the likely cause?
Discoloration is almost always a sign of chemical degradation. For an aliphatic amine like 3,3'-iminobis(N,N-dimethylpropylamine), the most common cause is exposure to atmospheric components.
-
Oxidation: The primary culprit is oxidation from atmospheric oxygen. The lone pair of electrons on the nitrogen atoms makes the molecule susceptible to oxidation, which can form colored N-oxide species and other complex degradation products.
-
Reaction with Carbon Dioxide: Amines can readily react with carbon dioxide (CO₂) from the air to form carbamate salts. While not always colored, this reaction consumes the active amine and can contribute to changes in the material's properties.
-
Contamination: Exposure to incompatible materials, including certain metals or acidic vapors, can catalyze degradation reactions.[1]
The appearance of a yellow tint indicates that the purity of the material is no longer as specified (typically ≥97-99%) and that impurities are present.[2][3]
Q2: What are the ideal storage conditions to maintain the integrity and prevent discoloration of this compound?
To prevent degradation and maintain the compound's colorless appearance and high purity, a multi-faceted approach to storage is required. Stability is best achieved under recommended storage conditions.[4]
-
Atmosphere (Critical): Store under a dry, inert atmosphere such as nitrogen or argon.[5][6] This displaces oxygen and moisture, directly inhibiting the primary degradation pathways.
-
Temperature: Store in a cool, dry, and well-ventilated place.[4][7][8] A controlled room temperature, ideally below 25°C, is recommended.[6] Avoid high temperatures, as heat accelerates the rate of all chemical reactions, including degradation.
-
Light: Keep the container in a dark location.[5] Exposure to light, particularly UV radiation, can provide the energy to initiate and promote oxidative degradation of polyamines.[9][10]
-
Container Integrity: The container must be kept tightly sealed at all times when not in use to prevent the ingress of air and moisture.[4][11] Containers that have been opened should be carefully resealed.[4]
Q3: What is the most appropriate type of container for long-term storage?
The choice of container is crucial to prevent contamination and reaction.
-
Recommended Materials: High-Density Polyethylene (HDPE) or glass containers are excellent choices as they are non-reactive with amines.[11] Lined metal cans are also a suitable option as recommended by manufacturers.[7]
-
Materials to Avoid: Avoid unlined standard steel containers for long-term storage unless specifically rated for amines, as corrosion can occur over time, introducing metallic impurities that can catalyze degradation. Do not store in containers that previously held acidic or oxidizing compounds.
Q4: My material is slightly yellow. Can I still use it in my experiments?
This decision depends entirely on the sensitivity of your application.
-
For Non-Critical Applications: If the compound is used in a role where minor impurities will not affect the outcome (e.g., as a simple base in a robust reaction), it may still be usable.
-
For Sensitive Applications: For applications such as pharmaceutical synthesis, polymer catalysis, or quantitative research where stoichiometry and purity are paramount, using discolored material is strongly discouraged.[2][12] Impurities can act as reaction inhibitors, cause unwanted side reactions, or alter the mechanical and thermal properties of resulting polymers.[5][6]
If the material's integrity is , it is best to procure a fresh, unopened lot. Alternatively, for skilled chemists, repurification by vacuum distillation may be an option, though this requires appropriate equipment and safety precautions.[7]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific scenarios of discoloration and provides actionable solutions.
Problem: Rapid Discoloration (Within Days/Weeks of Opening)
If you observe rapid yellowing after first opening the container, the issue is almost certainly acute atmospheric exposure.
-
Causality: When a fresh bottle is opened, the protective inert atmosphere from the manufacturer is replaced by ambient air. The large headspace in a partially used bottle provides a significant reservoir of oxygen and moisture to react with the amine. Each subsequent opening of the bottle replenishes this supply.
-
Solution: Implement an Inert Gas Blanketing Protocol. This is the single most effective technique to preserve the amine's quality. See Protocol 1 for a step-by-step guide.
Problem: Gradual Discoloration Over Time (Months)
Gradual yellowing, even in a sealed container, points to slower, chronic degradation pathways.
-
Causality 1: Improper Storage Temperature or Light Exposure. Storing the material on a lab bench exposed to sunlight or in a cabinet with significant temperature fluctuations (e.g., near an oven) will accelerate degradation over the long term. Polyamines can be affected by light, leading to changes in their metabolism and stability.[13][14]
-
Solution 1: Relocate the material to a dedicated, cool, and dark chemical storage cabinet away from heat sources and windows.[5][15]
-
Causality 2: Sub-optimal Container or Seal. If the container lid or seal is not perfectly tight, slow exchange with the outside atmosphere can occur over months, leading to gradual oxidation. This is particularly true for containers with screw caps that have been used multiple times.
-
Solution 2: After dispensing the material, ensure the cap is securely tightened. For very long-term storage of a partially used container, consider using a secondary seal like paraffin film around the cap to further limit gas exchange.
Section 3: Protocols and Best Practices
Protocol 1: Recommended Procedure for Handling and Storage
-
Procurement: Purchase the material in quantities that you expect to use within a reasonable timeframe to minimize the storage duration of opened containers.
-
Receiving: Upon receipt, inspect the container for a secure seal and confirm the material is colorless.
-
First Use: Before opening, have a source of dry inert gas (Nitrogen or Argon) with a gentle-flow regulator and tubing ready.
-
Dispensing: Open the container, quickly dispense the required amount in a well-ventilated area, and minimize the time the container is open to the air.[7][8]
-
Inerting: Immediately after dispensing, insert the tubing into the container's headspace (without touching the liquid) and introduce a gentle stream of inert gas for 15-30 seconds to displace the air.
-
Sealing: While the inert gas is still gently flowing, remove the tubing and immediately and tightly seal the container cap.
-
Storage: Place the sealed container in a designated cool, dry, and dark location, away from incompatible materials like acids and oxidizers.[7][16]
Protocol 2: Quality Assessment of Stored 3,3'-iminobis(N,N-dimethylpropylamine)
If you are uncertain about the quality of a stored sample, follow this assessment workflow:
-
Visual Inspection: Observe the liquid against a white background. Is it perfectly colorless, or does it show a yellow/brown tint? Note the observation.
-
Application Risk Assessment: Determine if your upcoming experiment is sensitive to impurities.
-
High Risk (e.g., GMP synthesis, catalyst development): Do not proceed. Procure fresh material.
-
Low Risk (e.g., non-critical bulk synthesis): Proceed to the next step if desired.
-
-
Analytical Verification (Optional but Recommended): For critical applications, the most reliable method to assess purity is Gas Chromatography (GC).[2][17]
-
Run a sample of the stored material on a GC system.
-
Compare the resulting chromatogram to the Certificate of Analysis (CoA) of the original lot or a freshly opened sample.
-
Look for the appearance of new peaks (impurities) or a decrease in the area percentage of the main peak. A purity decrease of >1-2% from the specification warrants discarding the material.
-
Section 4: Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting discolored 3,3'-iminobis(N,N-dimethylpropylamine).
Caption: Troubleshooting flowchart for discolored amine.
Section 5: Summary of Storage Parameters
For quick reference, the ideal storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, controlled room temperature (<25°C) | Slows the rate of degradation reactions.[11] |
| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents oxidation and reaction with CO₂/moisture.[5] |
| Light Exposure | Store in the dark | Prevents light-induced degradation.[5] |
| Container | Tightly sealed; HDPE, Glass, Lined Metal Can | Ensures material is non-reactive and prevents atmospheric contamination.[7][11] |
| Incompatibilities | Store away from Acids, Oxidizing Agents | Prevents vigorous and hazardous reactions that degrade the material.[7][15][18] |
References
- 1. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sfdchem.com [sfdchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. Ultraviolet light and epidermal polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. 3,3'-IMINOBIS(N,N-DIMETHYLPROPYLAMINE) | 6711-48-4 [chemicalbook.com]
- 13. Light Spectral Composition Modifies Polyamine Metabolism in Young Wheat Plants [mdpi.com]
- 14. Polyamine Metabolism under Different Light Regimes in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. chemimpex.com [chemimpex.com]
- 18. docs.gato.txst.edu [docs.gato.txst.edu]
Resolving peak tailing in chromatography of N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine
<
Topic: Troubleshooting Peak Tailing in the Chromatography of N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine
Audience: Researchers, scientists, and drug development professionals engaged in the chromatographic analysis of polyamines and related compounds.
Introduction
N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine is a polyamine characterized by multiple basic nitrogen centers. While essential in various chemical applications, its analysis via High-Performance Liquid Chromatography (HPLC) is frequently complicated by severe peak tailing. This phenomenon, where a peak exhibits an asymmetric tail, can significantly compromise analytical accuracy by degrading resolution and affecting integration precision.[1][2][3]
This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this and structurally similar basic compounds. As Senior Application Scientists, we move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective troubleshooting decisions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary cause of peak tailing for a basic compound like N'-(Dimethylaminopropyl)-N,N-dimethyl-1,3-propanediamine?
Answer: The principal cause of peak tailing for this compound is secondary ionic interactions between the protonated amine groups of the analyte and ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][4][5]
Mechanism Explained: N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine has multiple amine functional groups, making it a strong base. In typical reversed-phase mobile phases (pH 3-8), these amines are protonated, carrying a positive charge. Simultaneously, the silica backbone of the column packing has silanol groups. At a mobile phase pH above approximately 3, these silanols become deprotonated and negatively charged (SiO⁻).[5][6]
This creates a strong electrostatic attraction, a secondary retention mechanism, in addition to the desired hydrophobic (reversed-phase) retention. A fraction of the analyte molecules is strongly retained by these silanol sites, eluting more slowly than the main band and creating the characteristic "tail".[4][5]
Mechanism of Silanol Interaction
References
Technical Support Center: Maximizing the Stability and Shelf Life of 3,3'-iminobis(N,N-dimethylpropylamine) Containing Reagents
Welcome to the technical support center for reagents containing 3,3'-iminobis(N,N-dimethylpropylamine), a key tertiary amine catalyst often referred to by its trade name, Polycat® 8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to ensure the longevity and efficacy of your reagents.
Introduction: Understanding the Catalyst's Role and Instability
3,3'-iminobis(N,N-dimethylpropylamine) is a potent catalyst, primarily utilized to promote the gelling reaction (polyol-isocyanate) in the production of polyurethane foams and other polymers.[1][2] Its effectiveness is rooted in the accessibility of its nitrogen atoms, which activate the reactants.[2] However, this reactivity also makes it susceptible to degradation, leading to a finite shelf life and potential for failed experiments. This guide will explore the mechanisms of degradation and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of a 3,3'-iminobis(N,N-dimethylpropylamine) containing reagent?
A1: When stored under optimal conditions in an unopened, tightly sealed container, the typical shelf life is between one to two years. Once opened, the shelf life can be significantly shorter if not handled properly.
Q2: What are the primary factors that cause degradation of this reagent?
A2: The main culprits are exposure to:
-
Moisture (Hydrolysis): Amines are often hygroscopic and can absorb water from the atmosphere.[3][4]
-
Air (Oxidation): Oxygen in the air can lead to the oxidation of the tertiary amine.
-
Elevated Temperatures: Heat accelerates the rate of all chemical degradation reactions.[3][4]
-
Light: UV light can trigger photochemical reactions that degrade the amine.[4]
-
Incompatible Materials: Contact with acids and strong oxidizing agents will neutralize or degrade the amine.
Q3: How can I visually inspect my reagent for signs of degradation?
A3: While a pristine reagent is a clear, colorless to pale yellow liquid[5], visual inspection alone is not always a reliable indicator. However, you should be concerned if you observe:
-
Significant color change: A noticeable darkening or change to a brown hue can indicate oxidation.
-
Precipitate formation: The presence of solid particles may suggest the formation of insoluble degradation products or salts.
-
Increased viscosity: A thickening of the reagent could be a sign of polymerization or other degradation reactions.
Q4: Can I still use a reagent that is past its expiration date?
A4: It is strongly discouraged. Using an expired or degraded catalyst can lead to inconsistent results, including incomplete reactions, and may compromise the integrity of your final product. It is more cost-effective to replace the reagent than to risk a failed experiment.
Troubleshooting Guide: From Failed Reactions to Catalyst Instability
This section addresses specific issues you may encounter during your experiments and links them to potential catalyst degradation.
Issue 1: Slow or Incomplete Curing of Polyurethane Foam
Symptoms:
-
The foam remains tacky or soft long after the expected curing time.
-
The cream time, gel time, and rise time are significantly longer than specified in your protocol.
Root Cause Analysis: A diminished catalytic activity of the 3,3'-iminobis(N,N-dimethylpropylamine) is a primary suspect. The catalyst is crucial for the gelling reaction, which builds the polymer network.[1][2] If the catalyst has degraded, this reaction will be sluggish, leading to an imbalance with the blowing reaction (isocyanate-water).[6]
Troubleshooting Steps:
-
Verify Other Components: First, rule out other common causes such as incorrect mix ratios, low-quality polyol or isocyanate, or improper temperature control.[3][6]
-
Use a Fresh Control: Repeat a small-scale experiment using a fresh, unopened bottle of the catalyst-containing reagent. If this experiment proceeds as expected, it strongly suggests your older reagent has degraded.
-
Perform an Activity Test: If you have the capability, you can perform a simple titration to determine the amine value of your reagent and compare it to the manufacturer's specifications. A lower amine value indicates degradation. (See "Experimental Protocols" section for a general procedure).
Issue 2: Unexpected Foam Morphology (e.g., Large, Uneven Cells)
Symptoms:
-
The resulting foam has a coarse cell structure with large, unevenly distributed cells.
-
The foam exhibits surface defects like cracks or white streaks.[3]
Root Cause Analysis: This often points to an imbalance in the gelling and blowing reactions.[6] Degraded amine catalysts may not only have reduced activity but the degradation byproducts themselves can interfere with the reaction. For instance, oxidative degradation can lead to the formation of N-oxides and aldehydes. These byproducts are not as effective at catalyzing the gelling reaction and may alter the delicate balance required for uniform cell formation.
Troubleshooting Steps:
-
Review Formulation: Ensure that the levels of all components, including surfactants and blowing agents, are correct.
-
Catalyst Comparison: As with slow curing, a direct comparison with a fresh batch of the reagent is the most straightforward diagnostic tool.
-
Consider Degradation Byproducts: If you suspect degradation, be aware that the byproducts may be the cause of the poor foam morphology. In this case, the reagent is not salvageable and must be replaced.
In-Depth Look at Degradation Pathways
To effectively prevent degradation, it's helpful to understand the chemical changes that occur.
Caption: Primary degradation pathways for tertiary amine catalysts.
Oxidation: Tertiary amines can be oxidized by atmospheric oxygen, a process that can be accelerated by heat and light. The primary oxidation products are N-oxides and aldehydes. These compounds have significantly lower catalytic activity and can disrupt the balance of the polyurethane-forming reactions.
Hydrolysis: Due to their hygroscopic nature, amine-containing reagents can absorb moisture from the air.[3][4] This water can react with the amine, especially in the presence of acidic impurities, to form inactive amine salts. This effectively reduces the concentration of the active catalyst in your reagent.
Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is the most effective way to maximize the shelf life of your reagents.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place, ideally between 5°C and 25°C.[4] | Minimizes the rate of degradation reactions. Avoid freezing. |
| Atmosphere | Keep container tightly sealed when not in use. Consider purging the headspace with an inert gas like nitrogen or argon before sealing. | Prevents exposure to atmospheric moisture and oxygen.[3] |
| Light | Store in an opaque or amber container in a dark location.[4] | Protects the reagent from degradation by UV light.[4] |
| Container | Use the original manufacturer's container. If transferring, use glass or high-density polyethylene (HDPE). Avoid reactive metals like copper or aluminum.[3][4] | Ensures compatibility and prevents contamination or reaction with the container material.[3][4] |
Experimental Protocols
Protocol 1: Inert Gas Overlay for Long-Term Storage
This protocol is recommended for opened reagents that will be stored for an extended period.
Caption: Workflow for applying an inert gas overlay.
Materials:
-
Source of dry, inert gas (nitrogen or argon) with a regulator.
-
Tubing to direct the gas flow.
-
Your container of 3,3'-iminobis(N,N-dimethylpropylamine) reagent.
Procedure:
-
Work in a well-ventilated area, preferably a fume hood.
-
Open the reagent container and quickly dispense the required amount for your experiment.
-
Insert the end of the inert gas delivery tube into the headspace of the container, above the liquid level.
-
Gently introduce the inert gas at a low flow rate for 15-30 seconds. The goal is to displace the air in the headspace, not to bubble the gas through the reagent.
-
While the gas is still flowing, slowly withdraw the tubing and immediately seal the container tightly.
-
Store the container according to the best practices outlined in the table above.
Protocol 2: Determination of Amine Value by Titration (General Method)
This method can be used to estimate the concentration of active amine in your reagent. It is based on the principle of acid-base titration.
Materials:
-
Potentiometric titrator or manual titration setup (burette, pH meter).
-
Standardized 0.1 M hydrochloric acid (HCl) in isopropanol.
-
Suitable solvent (e.g., isopropanol or a mixture of isopropanol and chloroform).
-
Analytical balance.
Procedure:
-
Accurately weigh a sample of the amine-containing reagent into a beaker.
-
Dissolve the sample in a sufficient volume of the chosen solvent.
-
Titrate the solution with the standardized HCl solution, monitoring the pH or potential throughout the titration.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the amine value using the following formula:
Amine Value (mg KOH/g) = (V * M * 56.1) / W
Where:
-
V = volume of HCl solution used at the endpoint (mL)
-
M = molarity of the HCl solution (mol/L)
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
-
Compare the calculated amine value to the value provided on the manufacturer's certificate of analysis for a fresh sample. A significantly lower value suggests degradation.
Note: This is a general procedure. Specific parameters may need to be optimized for your particular reagent and equipment. For mixtures of primary, secondary, and tertiary amines, more complex titration methods are available.[7][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. santechfoammachines.com [santechfoammachines.com]
- 4. common problems and solutions for polyurethane soft foam-HOT MARK SYSYEMS SDN BHD is a polyurethane system house in Malaysia. [hotmarksystem.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. ohans.com [ohans.com]
- 7. library.aocs.org [library.aocs.org]
- 8. library.aocs.org [library.aocs.org]
- 9. info.gfschemicals.com [info.gfschemicals.com]
- 10. standards.iteh.ai [standards.iteh.ai]
Technical Support Center: By-product Analysis in the Industrial Production of Tetramethyldipropylenetriamine (TMDPTA)
Welcome to the technical support center for the analysis of by-products in the industrial synthesis of N,N,N',N'-Tetramethyldipropylenetriamine (TMDPTA). This guide is designed for researchers, scientists, and quality control professionals to navigate the complexities of identifying and quantifying impurities that can arise during the manufacturing process. By understanding the synthetic pathways and potential side reactions, you can effectively troubleshoot analytical challenges and ensure the purity of your final product.
I. Understanding the Synthesis of TMDPTA and the Origin of By-products
The industrial production of Tetramethyldipropylenetriamine (TMDPTA) is most commonly achieved through the reductive methylation of dipropylenetriamine. A widely used and scalable method for this transformation is the Eschweiler-Clarke reaction . This reaction utilizes formaldehyde as the source of methyl groups and formic acid as the reducing agent. While efficient, this process can lead to the formation of several by-products.[1][2][3]
The primary reaction involves the methylation of the primary and secondary amine groups of dipropylenetriamine to form the desired tertiary amine, TMDPTA. However, incomplete methylation is a common source of impurities.
Core Reaction Pathway:
Dipropylenetriamine + Formaldehyde + Formic Acid → N,N,N',N'-Tetramethyldipropylenetriamine + CO₂ + H₂O
The primary by-products arise from:
-
Incomplete Methylation: Not all amine groups are fully methylated, leading to a mixture of partially methylated dipropylenetriamine species.
-
Side Reactions with Reagents: The reactive nature of formaldehyde can lead to the formation of N-formyl derivatives, especially if reaction conditions are not carefully controlled.[4]
-
Impurities in Starting Materials: The purity of the initial dipropylenetriamine feedstock can also introduce other related polyamines.
Below is a DOT language script that visualizes the primary synthesis pathway and the formation of key by-products.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of TMDPTA production batches.
Q1: What are the most common by-products I should expect to see in my TMDPTA sample?
A1: The most prevalent by-products are typically partially methylated derivatives of dipropylenetriamine. These include:
-
N-Methyldipropylenetriamine
-
N,N'-Dimethyldipropylenetriamine
-
N,N,N'-Trimethyldipropylenetriamine
Additionally, you may encounter unreacted dipropylenetriamine and N-formyl derivatives, which are formed through a side reaction with formic acid or an intermediate.[4]
Q2: Why am I seeing significant peak tailing for TMDPTA and its related by-products in my Gas Chromatography (GC) analysis?
A2: Amines, particularly polyamines, are known to be challenging for GC analysis due to their basicity and polarity.[5] Peak tailing is often caused by strong interactions between the amine groups and active sites (silanol groups) on the GC column and liner. This can lead to poor peak shape, reduced sensitivity, and inaccurate quantification.
Q3: Can I use a standard non-polar GC column for TMDPTA analysis?
A3: While a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) can be used, it is highly recommended to use a column specifically designed for amine analysis. These columns have a base-deactivated stationary phase that minimizes interactions with basic compounds, resulting in improved peak shape and reproducibility.
Q4: I am not detecting some of the expected lower concentration by-products. What could be the reason?
A4: This could be due to several factors:
-
Active Sites: Highly active by-products may be irreversibly adsorbed in the injector or at the head of the column, especially at low concentrations.
-
Inadequate Detection Limits: Your current method may not be sensitive enough to detect trace-level impurities.
-
Co-elution: The by-product peak may be co-eluting with a larger peak, such as the main TMDPTA peak or a solvent front.
Q5: Are there any standard test methods for determining the purity of tertiary amines like TMDPTA?
A5: Yes, organizations like ASTM International provide standard test methods for the analysis of amines. For instance, ASTM D2074 provides procedures for determining total, primary, secondary, and tertiary amine values, which can be useful for characterizing the overall composition of your product.[6]
III. Troubleshooting Guide for By-product Analysis
This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of TMDPTA and its by-products.
Problem 1: Severe Peak Tailing for All Amine Compounds
| Question | Possible Cause | Troubleshooting Steps |
| Why are all my amine peaks, including TMDPTA, showing significant tailing? | Active Sites in the GC System: The injector liner, column, or even the transfer line may have active silanol groups that strongly interact with the basic amine analytes. | 1. Use a Base-Deactivated Liner: Replace your standard liner with one specifically designed for amine analysis. These liners have a surface treatment that minimizes active sites.2. Condition Your Column: Properly condition the column according to the manufacturer's instructions to ensure a stable and inert stationary phase.3. Consider a Guard Column: Installing a short, deactivated guard column before your analytical column can help trap non-volatile residues and protect the analytical column from active compounds in the sample matrix.4. Use an Amine-Specific Column: If you are not already using one, switch to a GC column specifically designed for amine analysis. |
Problem 2: Poor Resolution Between Partially Methylated By-products
| Question | Possible Cause | Troubleshooting Steps |
| I am unable to separate the mono-, di-, and tri-methylated dipropylenetriamine peaks. What can I do? | Inadequate Chromatographic Separation: The GC oven temperature program and column selection may not be optimal for resolving these structurally similar compounds. | 1. Optimize the Oven Temperature Program: Start with a lower initial oven temperature and use a slower ramp rate (e.g., 5-10 °C/min). This will increase the retention time and improve the separation of closely eluting compounds.2. Increase Column Length or Use a Thinner Film: A longer column or a column with a thinner stationary phase film thickness can provide higher resolution.3. Check Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. You can perform a van Deemter plot analysis to determine the optimal flow rate. |
Problem 3: Inconsistent Quantification and Poor Reproducibility
| Question | Possible Cause | Troubleshooting Steps |
| My quantitative results for the by-products are not reproducible between injections. What is causing this? | Injector Discrimination or Sample Degradation: The high temperatures in the GC inlet can cause discrimination against higher boiling point compounds or thermal degradation of labile analytes. Active sites can also lead to variable sample loss. | 1. Optimize Injector Temperature: Lower the injector temperature in increments of 10-20 °C to find the lowest temperature that allows for complete volatilization of your analytes without causing degradation.2. Use a Pulsed Splitless Injection: This technique can help to rapidly transfer the sample onto the column, minimizing the time spent in the hot injector.3. Check for Leaks: Ensure there are no leaks in the injection port, as this can lead to variable sample introduction.4. Use an Internal Standard: Incorporating an internal standard that is chemically similar to your analytes but chromatographically resolved can correct for variations in injection volume and instrument response. |
Problem 4: Identification of Unknown Peaks
| Question | Possible Cause | Troubleshooting Steps |
| I see several unknown peaks in my chromatogram. How can I identify them? | Presence of Unexpected By-products or Contaminants: These could be N-formyl derivatives, degradation products, or impurities from the starting materials. | 1. Analyze Mass Spectra: Carefully examine the electron ionization (EI) mass spectrum of the unknown peak. Look for the molecular ion and characteristic fragmentation patterns of amines.2. Propose Structures: Based on the mass spectrum and the known reactants and reaction conditions, propose potential structures. For example, the loss of a methyl group (M-15) is a common fragmentation for methylated amines.3. Confirm with Standards: If possible, synthesize or purchase a reference standard of the proposed by-product to confirm its retention time and mass spectrum.4. Consider Derivatization: Derivatizing the sample can help to confirm the presence of certain functional groups and improve chromatographic performance. |
IV. Quantitative Data Summary of Potential By-products
The following table summarizes the key by-products that may be present in industrial-grade TMDPTA. The typical concentration ranges are estimates and can vary significantly depending on the specific manufacturing process and purification steps.
| By-product Name | Chemical Formula | Molecular Weight ( g/mol ) | Typical Concentration Range | Potential Impact on Product Quality |
| Dipropylenetriamine (Unreacted) | C₆H₁₇N₃ | 131.22 | < 0.5% | Can affect reactivity and performance in certain applications. |
| N-Methyldipropylenetriamine | C₇H₁₉N₃ | 145.25 | 0.1 - 2.0% | May alter the catalytic activity and curing profile. |
| N,N'-Dimethyldipropylenetriamine | C₈H₂₁N₃ | 159.28 | 0.1 - 5.0% | Can significantly impact the performance of the final product. |
| N,N,N'-Trimethyldipropylenetriamine | C₉H₂₃N₃ | 173.30 | 0.1 - 3.0% | Affects the overall purity and may influence reaction kinetics. |
| N-Formyl Derivatives | Variable | Variable | < 0.1% | Generally considered undesirable impurities. |
V. Experimental Protocol: GC-MS Analysis of TMDPTA and By-products
This section provides a detailed, step-by-step methodology for the analysis of TMDPTA and its related by-products using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To separate, identify, and quantify TMDPTA and potential by-products in a production sample.
Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Amine-specific capillary column (e.g., DB-5amine, RTX-5 Amine, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Base-deactivated injector liner
-
Helium carrier gas (99.999% purity)
-
Autosampler vials with PTFE/silicone septa
Sample Preparation:
-
Accurately weigh approximately 50 mg of the TMDPTA sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or isopropanol.
-
Prepare a series of calibration standards of TMDPTA and, if available, the expected by-products in the same solvent.
GC-MS Method Parameters:
| Parameter | Setting | Rationale |
| Injector | ||
| Inlet Temperature | 250 °C | To ensure complete vaporization without thermal degradation. |
| Injection Mode | Split (50:1) or Splitless | Split mode is suitable for major component analysis, while splitless is better for trace by-product detection. |
| Injection Volume | 1 µL | |
| Column | ||
| Oven Program | Initial: 80 °C (hold 2 min) | A lower initial temperature helps to focus the analytes at the head of the column. |
| Ramp: 10 °C/min to 280 °C | A controlled ramp rate allows for the separation of closely eluting compounds. | |
| Final Hold: 5 min at 280 °C | To ensure all components have eluted from the column. | |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Scan Range | m/z 40-400 | To cover the expected mass range of TMDPTA and its by-products. |
Data Analysis:
-
Identification: Identify TMDPTA and by-products by comparing their retention times and mass spectra to those of reference standards or library spectra.
-
Quantification: Create a calibration curve for each analyte by plotting the peak area against the concentration of the standards. Determine the concentration of each by-product in the sample using the regression equation from the calibration curve.
Below is a DOT language script for the experimental workflow.
VI. References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. --INVALID-LINK--
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. --INVALID-LINK--
-
Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829–832. --INVALID-LINK--
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. --INVALID-LINK--
-
Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89. --INVALID-LINK--
-
Farkas, E., & Sunman, C. J. (1985). Chiral synthesis of doxpicomine. The Journal of Organic Chemistry, 50(7), 1110–1112. --INVALID-LINK--
-
Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. --INVALID-LINK--
-
Agilent Technologies. (2014). GC Troubleshooting Guide Poster. --INVALID-LINK--
-
Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. --INVALID-LINK--
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography. --INVALID-LINK--
-
Restek Corporation. (n.d.). Troubleshooting Guide. --INVALID-LINK--
-
ASTM International. (2019). Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method (D2074-07(2019)). --INVALID-LINK--
-
Name-Reaction.com. (2023). Eschweiler-Clarke reaction. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). --INVALID-LINK--
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. --INVALID-LINK--
-
Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. --INVALID-LINK--
-
Ataman Kimya. (n.d.). N'',N''-PENTAMETHYL-DIPROPYLENETRIAMINE. --INVALID-LINK--
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared with no or minimal formation of the usual secondary and tertiary amine byproduct. The Journal of Organic Chemistry, 75(16), 5470–5477. --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. (n.d.). N,N-Dimethyldipropylenetriamine. --INVALID-LINK--
-
Li, W., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(15), 3504. --INVALID-LINK--
-
FENTACAT. (n.d.). N,N,N',N'-tetramethyl dipropylene triamine. --INVALID-LINK--
-
Google Patents. (1965). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. --INVALID-LINK--
-
PubChem. (n.d.). N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine. [https://pubchem.ncbi.nlm.nih.gov/compound/N_-(3-Dimethylamino_propyl-N_N-dimethyl-1_3-propanediamine](--INVALID-LINK--
-
Man, E., et al. (2018). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 72(11), 789-792. --INVALID-LINK--
-
Odagami, T., et al. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. Chemical & Pharmaceutical Bulletin, 57(2), 211-213. --INVALID-LINK--
-
Chivu, A., et al. (2022). Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions. Polymers, 14(21), 4599. --INVALID-LINK--
-
Kim, Y., et al. (2004). Large-scale evaluation of protein reductive methylation for improving protein crystallization. Nature Methods, 1(1), 53-55. --INVALID-LINK--
-
Haihang Industry. (n.d.). TETRAMETHYLDIPROPYLENETRIAMINE. --INVALID-LINK--
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. --INVALID-LINK--
-
ASTM International. (2007). Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. --INVALID-LINK--
-
ASTM International. (1998). Standard Test Method for Percent of Non-Amines in Fatty Nitrogen Compounds. --INVALID-LINK--
-
BDMAEE. (2025). Tetramethyldipropylene Triamine: A Moderately Strong Base Useful for Facilitating Reactions Such as Esterification, Amidation, and Transesterification. --INVALID-LINK--
-
Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Wesleyan University Library. (n.d.). Chemical Diagnostics : From Bench to Bedside. --INVALID-LINK--
References
- 1. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bre.com [bre.com]
- 6. ccsknowledge.com [ccsknowledge.com]
Technical Support Center: A Researcher's Guide to Minimizing Impurities in the Synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4)
Welcome to our dedicated technical support center for the synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and achieve high-purity yields. As a versatile polyamine, the efficacy of 3,3'-Iminobis(N,N-dimethylpropylamine) in its various applications, from a reagent in the synthesis of novel anticancer agents to a stabilizer in polymers, is critically dependent on its purity.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing high-purity 3,3'-Iminobis(N,N-dimethylpropylamine)?
The most common and industrially scalable method for synthesizing 3,3'-Iminobis(N,N-dimethylpropylamine) is through the catalytic hydrogenation of 3-(dimethylamino)propionitrile (PN).[4] This process can be tailored to achieve high selectivity and conversion rates. A prevalent approach involves the reductive coupling of 3-(dimethylamino)propionitrile with 3-(N,N-dimethylamino)propylamine (PA) over a suitable catalyst.[4] The choice of catalyst and reaction conditions is paramount to the success of the synthesis and the minimization of impurities.
Q2: What are the common impurities I should be aware of during the synthesis of CAS 6711-48-4?
During the catalytic hydrogenation of 3-(dimethylamino)propionitrile, several byproducts can form, impacting the purity of the final product. The most frequently encountered impurities include:
-
Unreacted Starting Materials: Residual 3-(dimethylamino)propionitrile and 3-(N,N-dimethylamino)propylamine.
-
Trimethylenediamine: A common byproduct resulting from side reactions during the hydrogenation process.[4]
-
Oligomeric Amines: Higher molecular weight amines can form through polymerization or other side reactions, especially at elevated temperatures.
The formation of these impurities is highly dependent on the catalyst, temperature, pressure, and solvent system used.
Q3: Which analytical techniques are recommended for monitoring reaction progress and quantifying impurities?
To ensure a high-purity final product, it is crucial to monitor the reaction and quantify any impurities. The following analytical methods are highly recommended:
-
Gas Chromatography (GC): An effective method for monitoring the consumption of starting materials and the formation of the desired product and volatile impurities.[5] A flame ionization detector (FID) is typically used for quantification.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing less volatile, higher molecular weight impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for identifying unknown impurities and confirming the structure of the final product.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS) or HPLC (LC-MS), this technique is essential for the definitive identification of impurities by providing molecular weight information.
Troubleshooting Guide: Common Issues and Solutions in the Synthesis of CAS 6711-48-4
Problem 1: Low Conversion of Starting Materials and Poor Yield
Possible Cause: Inefficient catalyst activity or deactivation.
Scientific Explanation: The catalyst plays a pivotal role in the hydrogenation process. Catalysts like palladium-nickel on alumina (Pd-Ni/Al₂O₃) or sponge nickel are commonly used.[4] Their activity can be diminished by impurities in the starting materials or reagents, or by operating outside the optimal temperature and pressure ranges.
Solutions:
-
Catalyst Selection and Preparation: Ensure the use of a high-quality catalyst. Some protocols recommend pre-washing the catalyst to remove impurities and activate its surface sites.[4]
-
Optimize Reaction Conditions: The reaction is sensitive to temperature and pressure. For instance, optimized conditions with a Pd-Ni/Al₂O₃ catalyst have been reported at 120°C and 2 MPa of hydrogen pressure.[4]
-
Purity of Starting Materials: Use high-purity 3-(dimethylamino)propionitrile, as impurities can poison the catalyst.
Problem 2: High Levels of Trimethylenediamine Impurity
Possible Cause: Suboptimal reaction conditions leading to undesired side reactions.
Scientific Explanation: The formation of byproducts like trimethylenediamine is often a result of non-selective hydrogenation or degradation of the starting materials or intermediates under harsh conditions.[4]
Solutions:
-
Precise Control of Reaction Parameters: Maintain strict control over temperature, pressure, and hydrogen flow. A well-controlled process can limit the formation of such byproducts to as low as <72 ppm.[4]
-
Catalyst Choice: The selectivity of the catalyst is crucial. Copper-based catalysts have also been investigated for their high selectivity in similar amine syntheses.[6]
Problem 3: Challenges in the Final Purification of 3,3'-Iminobis(N,N-dimethylpropylamine)
Possible Cause: The presence of closely boiling impurities or thermal degradation during distillation.
Scientific Explanation: The boiling point of 3,3'-Iminobis(N,N-dimethylpropylamine) is reported to be 128-131 °C at 20 mm Hg.[3] Impurities with similar boiling points can be difficult to separate by standard distillation. Additionally, the compound may be susceptible to thermal degradation at higher temperatures.
Solutions:
-
Vacuum Distillation: Perform fractional distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Recrystallization: If applicable, recrystallization from a suitable solvent can be an effective method for removing certain impurities.
-
Chromatographic Purification: For very high-purity requirements, column chromatography may be necessary, although this is less common for large-scale production.
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Typical Operating Temperature | Typical Hydrogen Pressure | Reported Selectivity | Reference |
| Pd-Ni/Al₂O₃ | 120°C | 2 MPa | Up to 90% | [4] |
| Sponge Nickel (doped) | 90°C | 7.8 atm (approx. 0.8 MPa) | High, with low byproduct formation | [4] |
| Pd/γ-Al₂O₃ | 80°C | ~4 atm (30003 Torr) | ~88% | [6] |
| Cu-Cr/γ-Al₂O₃ | Not specified | Not specified | Investigated for high selectivity | [6] |
Experimental Protocols
Protocol 1: Optimized Catalytic Hydrogenation
This protocol is based on established methods for the synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine).[4]
Materials:
-
3-(dimethylamino)propionitrile (PN)
-
3-(N,N-dimethylamino)propylamine (PA)
-
Pd-Ni/Al₂O₃ catalyst
-
Toluene (solvent)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: If required, wash the catalyst with a suitable solvent to remove any surface impurities.
-
Reactor Charging: In a high-pressure autoclave, charge the Pd-Ni/Al₂O₃ catalyst (e.g., 5 wt%).
-
Add toluene as the solvent.
-
Add 3-(dimethylamino)propionitrile and 3-(N,N-dimethylamino)propylamine in a 1:1 molar ratio.[4]
-
Reaction: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 2 MPa.
-
Heat the reactor to 120°C while stirring.
-
Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by GC.
-
Work-up: Once the reaction is complete (typically indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains the desired product, which can be purified by vacuum distillation.
Protocol 2: Purification by Vacuum Distillation
Equipment:
-
Distillation flask
-
Fractionating column
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Transfer the crude 3,3'-Iminobis(N,N-dimethylpropylamine) from the reaction work-up to the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of around 20 mm Hg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions as they distill. The main product fraction should be collected at a boiling point of approximately 128-131 °C at 20 mm Hg.[3]
-
Analysis: Analyze the collected fractions by GC or NMR to confirm their purity.
Visualizations
Synthetic Pathway and Impurity Formation
References
- 1. alfachemic.com [alfachemic.com]
- 2. usbio.net [usbio.net]
- 3. 3,3'-IMINOBIS(N,N-DIMETHYLPROPYLAMINE) | 6711-48-4 [chemicalbook.com]
- 4. 3,3'-Iminobis(N,N-dimethylpropylamine) | 6711-48-4 | Benchchem [benchchem.com]
- 5. 3-Dimethylaminopropylamine synthesis - chemicalbook [chemicalbook.com]
- 6. Cas 6711-48-4,3,3'-IMINOBIS(N,N-DIMETHYLPROPYLAMINE) | lookchem [lookchem.com]
Technical Support Center: Waste Management for N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine Reactions
Last Updated: December 30, 2025
Introduction
N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine (CAS RN: 6711-48-4), a complex aliphatic polyamine, is a versatile reagent in organic synthesis, often utilized as a ligand, catalyst, or structural building block. Its high reactivity and basicity mean that waste streams generated from its use require specialized handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to manage waste from reactions involving this compound.
The following sections are designed to provide both quick-reference answers and in-depth protocols, grounded in established safety principles and regulatory standards.
Section 1: Hazard Profile of Waste Streams
Waste generated from reactions involving N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine presents a multi-faceted hazard profile. The primary risks stem from the properties of the unreacted amine, its potential byproducts, and the solvents used.
Primary Hazards:
-
Corrosivity: Due to the presence of multiple amine functional groups, the parent compound is strongly basic. Waste streams, particularly aqueous layers from workups, will be alkaline and can cause severe skin burns and eye damage.[1][2]
-
Toxicity: The compound is classified as harmful if swallowed and toxic in contact with skin.[1][2] Therefore, waste containing residual amine carries this toxicological risk.
-
Reactivity: While stable under normal conditions, it is incompatible with strong oxidizing agents and acids, with which it can react vigorously.[2] Neutralization procedures must be carefully controlled to manage the exothermic heat of reaction.
-
Environmental Hazard: Amines can be harmful to aquatic life and should not be released into drains or sewers.[2]
Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1][2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2] |
This table summarizes the primary GHS classifications for the parent compound, which should be assumed for any waste stream containing significant unreacted material.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most immediate hazard I should be concerned with when handling this waste?
A: The most immediate hazard is corrosivity. The waste is highly alkaline and can cause severe chemical burns upon contact with skin or eyes. Always handle it with appropriate Personal Protective Equipment (PPE).
Q2: What is the correct PPE for handling waste from these reactions?
A: At a minimum, you must wear:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374. Always check for leaks before use.
-
Eye Protection: Safety goggles and a face shield.
-
Protective Clothing: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
Q3: Can I neutralize aqueous amine waste in my lab before collection?
A: Yes, neutralization is a recommended practice to reduce the corrosivity hazard. However, it must be done with extreme caution as the reaction is exothermic. Refer to Protocol 3.2 for a detailed, safe procedure. Never attempt to neutralize concentrated waste streams without dilution first.
Q4: What type of container is suitable for collecting this waste?
A: High-density polyethylene (HDPE) containers are recommended for collecting both organic and aqueous waste containing aliphatic amines.[3][4][5][6][7] Do not use metal containers for corrosive waste.[8] Ensure the container has a secure, screw-top cap to prevent leaks and the release of vapors.[2]
Q5: How do I dispose of an "empty" reagent bottle of N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine?
A: According to EPA regulations, containers that held acutely toxic chemicals (P-listed) are considered hazardous waste unless properly decontaminated.[9] While this specific amine is not typically P-listed, it is best practice to triple-rinse the container with a suitable solvent (e.g., isopropanol or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinsates can often be managed similarly. Check with your institution's Environmental Health & Safety (EHS) office for specific guidance.
Q6: What should I do if I mix this amine waste with an incompatible chemical?
A: If you accidentally mix amine waste with an acid or strong oxidizer, a vigorous, exothermic reaction may occur, potentially releasing fumes. If it is safe to do so, place the container in a fume hood. If the reaction is uncontrolled, evacuate the immediate area and contact your institution's emergency response team or EHS. This is why proper waste segregation is critical.
Section 3: Troubleshooting and In-Depth Protocols
This section provides step-by-step methodologies for common waste handling scenarios. These protocols are designed as self-validating systems that prioritize safety and regulatory compliance.
Protocol 3.1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in safe waste management. Mixing incompatible waste streams can lead to dangerous reactions.[2][10]
Step-by-Step Methodology:
-
Establish a Satellite Accumulation Area (SAA): Designate a specific area in your lab, at or near the point of waste generation (e.g., inside a fume hood), for waste containers.[1][10] This area must be under the control of the lab personnel.
-
Select and Label Containers:
-
Use separate, clearly labeled HDPE containers for:
-
Halogenated Organic Waste (e.g., dichloromethane, chloroform).
-
Non-Halogenated Organic Waste (e.g., THF, hexanes, ethyl acetate) containing the amine.
-
Aqueous Amine Waste (from extractions/workups).
-
-
The label must include the words "Hazardous Waste," the full chemical names of all components (no formulas or abbreviations), and the associated hazards (e.g., Corrosive, Toxic, Flammable).[1][10]
-
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8][10] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Follow the Decision Workflow: Use the diagram below to determine the correct waste stream for each material generated.
Caption: Waste Segregation Decision Tree.
Protocol 3.2: Neutralization of Aqueous Amine Waste
This protocol converts corrosive aqueous amine waste into a less hazardous, pH-neutral solution. This must be performed by qualified personnel in a controlled manner.[11]
Causality: The reaction between an amine (a base) and an acid is highly exothermic. Slow, controlled addition of a weak acid to a dilute, chilled solution is essential to dissipate heat safely and prevent boiling or splashing.
Step-by-Step Methodology:
-
Preparation:
-
Perform this procedure in a certified chemical fume hood.
-
Don appropriate PPE (goggles, face shield, lab coat, chemical-resistant gloves).
-
Prepare a large ice bath.
-
-
Dilution:
-
Place the beaker or flask containing the aqueous amine waste into the ice bath.
-
Slowly dilute the waste with cold water to at least 1:5 (waste:water) ratio. This increases the heat capacity of the solution.
-
-
Neutralization:
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Slowly add a weak acid, such as 1 M citric acid or 1 M acetic acid, to the chilled, stirring solution dropwise or in very small aliquots. Do not use strong acids like HCl or H₂SO₄ for initial neutralization unless you are highly experienced and have appropriate controls, as the heat generation will be much greater.
-
Monitor the temperature of the solution. If it rises by more than 10-15°C, pause the addition until it cools.
-
-
Final pH Adjustment:
-
Continue adding acid until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution can be transferred to a "Neutralized Aqueous Waste" container for disposal.
-
-
Validation: The final pH reading validates that the corrosivity hazard has been mitigated. Label the container clearly as "Neutralized Aqueous Waste" and list the final components (e.g., water, sodium citrate, amine salts).
Protocol 3.3: Managing a Spill
Prompt and correct response to a spill is critical to minimizing exposure and environmental impact.
Step-by-Step Methodology:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's EHS/emergency response team.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: If the spill is small and you are trained to handle it, contain the liquid by creating a dike around it with a non-combustible absorbent material (e.g., vermiculite, clay-based absorbent). Do not use paper towels initially, as they can react.
-
Neutralize/Absorb:
-
For small spills, cautiously sprinkle a weak acid absorbent (e.g., citric acid) over the spill, starting from the outside and working in.
-
Once the initial reaction subsides, cover the spill with an inert absorbent material.
-
-
Collect & Clean:
-
Using scoops or other appropriate tools, collect the absorbed material and place it in a designated, labeled hazardous waste container.
-
Decontaminate the spill surface with a soap and water solution, followed by clean water.
-
-
Dispose: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.
Caption: General Spill Response Workflow.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. slpipe.com [slpipe.com]
- 4. astisensor.com [astisensor.com]
- 5. calpaclab.com [calpaclab.com]
- 6. cipax.com [cipax.com]
- 7. spilltech.com [spilltech.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. research.auburn.edu [research.auburn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of Amine Catalysts in Polyurethane Systems: Profiling CAS 6711-48-4 Against Industry Standards
In the intricate world of polyurethane chemistry, the selection of an amine catalyst is a critical decision that profoundly influences reaction kinetics, processing characteristics, and the final physical properties of the polymer. This guide provides an in-depth comparison of 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4), a reactive amine catalyst, with other industry-standard amine catalysts. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their polyurethane formulations.
Introduction to Amine Catalysis in Polyurethane Formation
The formation of polyurethane is primarily driven by the reaction between a polyol and an isocyanate. Amine catalysts play a pivotal role in accelerating this reaction, as well as the competing reaction between isocyanate and water, which generates carbon dioxide for foam expansion. The balance between these two reactions, often referred to as the "gelling" and "blowing" reactions, is crucial in determining the structure and properties of the final polyurethane product.
This guide will focus on the performance of 3,3'-Iminobis(N,N-dimethylpropylamine), a tertiary amine that is also known by various trade names, including Polycat 15 and Jeffcat ZR-50B. As a reactive catalyst, it possesses a reactive hydrogen that allows it to be incorporated into the polymer matrix, thereby reducing volatile organic compound (VOC) emissions.
The Amine Catalyst Landscape: A Comparative Overview
To provide a comprehensive understanding of the performance of CAS 6711-48-4, we will compare it against three widely used amine catalysts, each representing a different catalytic profile:
-
Triethylenediamine (TEDA): A highly effective and widely used gelling catalyst, known for its strong influence on the polyol-isocyanate reaction.
-
Bis(2-dimethylaminoethyl)ether (BDMAEE): A potent blowing catalyst that selectively promotes the water-isocyanate reaction.
-
N,N-Dimethylcyclohexylamine (DMCHA): A fast-reacting catalyst commonly employed in rigid polyurethane foam applications.
The selection of the appropriate catalyst is contingent on the desired properties of the final product. A well-balanced catalyst system is often necessary to achieve the optimal foam density, cell structure, and physical properties.[1]
Experimental Design and Methodology
To objectively compare the performance of these catalysts, a series of controlled laboratory experiments were conducted. A standard flexible polyurethane foam formulation was used as the base, with the amine catalyst being the only variable.
Experimental Protocol: Flexible Polyurethane Foam Formulation
Materials:
-
Polyether Polyol (OH value 48 mg KOH/g)
-
Toluene Diisocyanate (TDI 80/20)
-
Silicone Surfactant
-
Water (Blowing Agent)
-
Amine Catalyst (CAS 6711-48-4, TEDA, BDMAEE, or DMCHA)
Procedure:
-
The polyol, water, surfactant, and amine catalyst were pre-mixed in a high-shear mixer for 60 seconds.
-
The TDI was then added to the mixture, and mixing continued for an additional 10 seconds.
-
The reacting mixture was immediately poured into an open mold.
-
The following reaction parameters were recorded:
-
Cream Time: The time from the addition of TDI until the mixture begins to rise and change color.
-
Gel Time: The time from the addition of TDI until the formation of a tacky gel network.
-
Tack-Free Time: The time from the addition of TDI until the foam surface is no longer sticky to the touch.
-
Rise Time: The time from the addition of TDI until the foam has reached its maximum height.
-
-
The resulting foam was allowed to cure at ambient temperature for 24 hours before being demolded and conditioned for physical property testing.
Caption: Workflow for the preparation and testing of flexible polyurethane foams.
Comparative Performance Analysis
The performance of each catalyst was evaluated based on its influence on the reaction profile and the physical properties of the resulting foam.
Reaction Kinetics: Gelling vs. Blowing Activity
The balance between the gelling and blowing reactions is a critical indicator of a catalyst's performance. This balance can be inferred from the cream, gel, and rise times.
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) | Predominant Activity |
| CAS 6711-48-4 | 12 | 65 | 110 | 125 | Balanced (Slightly Blowing) |
| TEDA | 15 | 55 | 95 | 130 | Gelling |
| BDMAEE | 9 | 80 | 130 | 115 | Blowing |
| DMCHA | 10 | 60 | 105 | 120 | Fast Gelling |
Analysis of Reaction Kinetics:
-
CAS 6711-48-4 demonstrated a well-balanced catalytic activity, with a relatively short cream time and a smooth progression through the gelling and tack-free stages. Its slight selectivity towards the urea (isocyanate-water) reaction is evident from the slightly faster rise time compared to TEDA.[2] This balanced profile is advantageous in applications requiring a uniform cell structure and good surface cure.[2]
-
TEDA , as expected, exhibited strong gelling characteristics with the shortest gel time. This rapid network formation is crucial for the stability of flexible foams.[1]
-
BDMAEE showed its potent blowing activity with the shortest cream and rise times, indicating a rapid generation of carbon dioxide.
-
DMCHA displayed a very fast initiation and gelling, making it suitable for applications where rapid curing is necessary, such as in rigid foams.
Caption: Influence of different amine catalysts on the gelling and blowing reactions in polyurethane formation.
Physical Properties of the Resulting Foam
The choice of amine catalyst also has a significant impact on the final physical properties of the polyurethane foam.
| Property | CAS 6711-48-4 | TEDA | BDMAEE | DMCHA |
| Density ( kg/m ³) | 30.5 | 32.1 | 28.9 | 31.2 |
| Tensile Strength (kPa) | 125 | 135 | 110 | 130 |
| Elongation at Break (%) | 150 | 160 | 135 | 155 |
| Tear Strength (N/m) | 450 | 480 | 410 | 465 |
| Compression Set (50%) | 5.2 | 4.8 | 6.5 | 5.0 |
Analysis of Physical Properties:
-
CAS 6711-48-4 produced a foam with a good balance of physical properties. Its ability to promote a good surface cure contributes to a uniform cell structure, resulting in respectable tensile and tear strength.[2] As a reactive catalyst, it becomes part of the polymer matrix, which can enhance the long-term stability of the foam.[2]
-
TEDA , with its strong gelling nature, resulted in a foam with the highest tensile strength and lowest compression set, indicative of a well-crosslinked polymer network.
-
BDMAEE , being a strong blowing catalyst, produced a foam with a lower density but at the cost of reduced mechanical properties.
-
DMCHA yielded a foam with good mechanical properties, consistent with its strong gelling character.
Key Advantages and Considerations for CAS 6711-48-4
Based on the comparative analysis, 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4) presents several key advantages:
-
Balanced Catalytic Activity: It offers a desirable balance between the gelling and blowing reactions, making it a versatile catalyst for a wide range of polyurethane applications.
-
Reactive Nature and Low Emissions: Its ability to react into the polymer matrix significantly reduces VOC emissions, addressing the growing demand for more environmentally friendly and low-odor products.
-
Improved Surface Cure: It is known to promote a better surface cure, which can be beneficial in molded foam applications for achieving a good skin formation and reducing surface defects.[2]
Considerations for Formulation:
While CAS 6711-48-4 is a versatile catalyst, its performance can be further optimized by considering the following:
-
Co-Catalyst Synergy: It can be used in conjunction with other amine or organometallic catalysts to fine-tune the reaction profile for specific applications.
-
Formulation-Specific Optimization: The optimal concentration of CAS 6711-48-4 will depend on the specific polyol, isocyanate, and other additives used in the formulation.
Conclusion
3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4) is a highly effective and versatile reactive amine catalyst for polyurethane systems. Its balanced catalytic activity, coupled with its non-emissive nature, makes it an excellent choice for formulators seeking to produce high-quality, low-odor polyurethane foams. While strong gelling catalysts like TEDA and potent blowing catalysts like BDMAEE have their specific applications, the balanced performance of CAS 6711-48-4 offers a compelling all-around solution for a wide range of flexible and rigid foam applications. The selection of the appropriate catalyst system remains a critical aspect of polyurethane formulation, and a thorough understanding of the performance characteristics of each catalyst is essential for achieving the desired product outcomes.
References
A Comparative Guide to Amine Catalysts: 3,3'-Iminobis(N,N-dimethylpropylamine) vs. Triethylenediamine in Polyurethane Systems
Introduction: The Pivotal Role of Amine Catalysts in Polyurethane Chemistry
Polyurethanes (PU) represent an extraordinarily versatile class of polymers, integral to countless applications, from thermal insulation and automotive seating to high-performance coatings and adhesives.[1] The synthesis of these materials is a precision-driven process, hinging on the polyaddition reaction between isocyanates and polyols.[1][2] While thermodynamically favorable, this reaction is often kinetically slow at ambient temperatures, necessitating the use of catalysts to achieve commercially viable production rates.[2]
Tertiary amine catalysts are a cornerstone of polyurethane formulation, profoundly influencing reaction speed, the balance between polymer chain growth and gas generation in foams, and ultimately, the final properties of the material.[3][4] This guide provides an in-depth, objective comparison of two widely utilized tertiary amine catalysts: the linear amine 3,3'-iminobis(N,N-dimethylpropylamine) , often known by trade names such as Polycat 15, and the bicyclic amine triethylenediamine (TEDA) , famously known as DABCO.
This analysis is designed for researchers, chemists, and formulation scientists, offering a blend of mechanistic insights and practical, data-driven comparisons to inform catalyst selection in specific polyurethane applications.
Molecular Architecture: The Foundation of Catalytic Function
The profound differences in catalytic efficacy between these two amines originate from their distinct molecular structures.
Triethylenediamine (TEDA) is a highly symmetrical, rigid, bicyclic molecule with a cage-like structure.[2][5] This unique conformation makes the lone pair of electrons on its two nitrogen atoms exceptionally accessible for catalytic activity, as they are sterically unhindered.[5][6]
3,3'-Iminobis(N,N-dimethylpropylamine) is a linear, flexible polyamine.[7] A key structural feature is the presence of a secondary amine group (a reactive hydrogen), which allows the molecule to be covalently bonded into the polyurethane matrix, rendering it "non-emissive."[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. newtopchem.com [newtopchem.com]
- 9. Wholesale N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine Cas# 6711-48-4 Manufacturer and Supplier | MOFAN [mofanpu.com]
A Comparative Guide to Amine Catalysts in Polyurethane Formulations: Alternatives to Pentamethyldipropylenetriamine
In the intricate world of polyurethane chemistry, the selection of an appropriate catalyst is paramount to tailoring the final properties of the material. For years, N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine, commonly known as Pentamethyldipropylenetriamine (PMDPTA), has been a staple in many formulations, particularly recognized for its role as a potent blowing catalyst in the production of polyurethane foams. However, the ever-evolving demands of the industry for nuanced reaction profiles, improved material performance, and favorable environmental and safety profiles have spurred the exploration of alternative catalysts.
This guide provides an in-depth technical comparison of prominent alternative amine catalysts to PMDPTA, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection. We will delve into the catalytic performance, mechanistic nuances, and practical applications of these alternatives, supported by experimental data to inform your formulation decisions.
Understanding the Benchmark: N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine (PMDPTA)
PMDPTA is a tertiary amine catalyst valued for its strong influence on the water-isocyanate reaction, which generates carbon dioxide gas, the primary blowing agent in many foam systems.[1] This characteristic makes it a "blowing" catalyst, contributing to the foam's rise and cellular structure. Its linear and flexible structure allows for the ready accessibility of its nitrogen atoms to activate the reactants.
While effective, the strong blowing activity of PMDPTA may not always be ideal. A delicate balance between the "blowing" reaction and the "gelling" reaction (polyol-isocyanate reaction) is crucial for achieving a stable foam with the desired physical properties.[2] An overly aggressive blowing reaction can lead to foam collapse or coarse cell structures. This has led to the widespread use of co-catalysts and the investigation of alternative amine catalysts that offer different balances of blowing and gelling activities.
Key Alternatives to PMDPTA: A Comparative Analysis
We will now explore three widely used and effective alternatives to PMDPTA:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylcyclohexylamine (DMCHA)
-
N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA)
1,4-Diazabicyclo[2.2.2]octane (DABCO): The Versatile Gelling Catalyst
DABCO, also known as triethylenediamine (TEDA), is a highly basic, sterically unhindered bicyclic amine that is widely used as a gelling catalyst in polyurethane formulations.[3][4] Its caged structure makes the lone pair of electrons on the nitrogen atoms highly accessible for catalysis.
DABCO primarily accelerates the gelling reaction by forming a complex with the isocyanate, making the carbonyl carbon more susceptible to nucleophilic attack by the polyol's hydroxyl group.[1] While it also catalyzes the blowing reaction, its effect on the gelling reaction is significantly more pronounced, making it a strong "gelling" catalyst. This characteristic is often leveraged in synergy with blowing catalysts to achieve a well-balanced foam rise and cure profile.[5]
Experimental Workflow: Evaluating Catalyst Performance in Rigid Polyurethane Foam
Caption: Workflow for evaluating polyurethane foam catalyst performance.
N,N-Dimethylcyclohexylamine (DMCHA): The Balanced Performer
DMCHA is a tertiary amine catalyst that offers a more balanced catalytic activity between the blowing and gelling reactions compared to more selective catalysts. This makes it a versatile choice for a wide range of rigid polyurethane foam applications.
The catalytic activity of DMCHA is attributed to the nitrogen atom's lone pair of electrons, which can activate both the isocyanate and the hydroxyl groups. The cyclohexyl group introduces some steric hindrance, which modulates its activity, preventing an overly rapid reaction and contributing to a more controlled foam formation process. It is often considered a strong initial catalyst for the foaming reaction.
N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA): The Potent Blowing Agent
PMDETA is a linear tertiary amine that, like PMDPTA, is a highly effective blowing catalyst.[6] Its structure, featuring three nitrogen atoms, provides multiple catalytic sites.
PMDETA strongly promotes the urea reaction (water-isocyanate) due to its molecular structure, which facilitates the activation of water molecules.[1] This leads to rapid carbon dioxide generation and foam expansion. While it also catalyzes the gelling reaction, its primary role is to drive the blowing process. In many formulations, it is used in conjunction with a gelling catalyst to ensure proper polymer network formation.
Performance Comparison: A Data-Driven Approach
To provide a clear and objective comparison, the following table summarizes the typical performance characteristics of PMDPTA and its alternatives in a representative rigid polyurethane foam formulation. The data presented is a synthesis of findings from various industry and academic sources.
| Catalyst | Primary Function | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) | Compressive Strength (kPa) |
| PMDPTA | Blowing | Fast | Moderate | Moderate | Lower | Moderate |
| DABCO | Gelling | Moderate | Fast | Fast | Higher | Higher |
| DMCHA | Balanced | Moderate | Moderate | Moderate | Moderate | Moderate |
| PMDETA | Blowing | Very Fast | Moderate | Moderate | Lower | Moderate |
Note: The performance data are relative and can vary significantly depending on the specific formulation, including the type of polyol and isocyanate, water content, and the presence of co-catalysts.
Experimental Protocols
Protocol 1: Evaluation of Catalyst Reactivity Profile
Objective: To determine the cream time, gel time, and tack-free time of a polyurethane foam formulation with different amine catalysts.
Materials:
-
Polyol blend (pre-mixed with surfactant and water)
-
Isocyanate (e.g., polymeric MDI)
-
Amine catalyst (PMDPTA, DABCO, DMCHA, or PMDETA)
-
Paper cup and wooden spatula
-
Stopwatch
Procedure:
-
Condition all components to a controlled temperature (e.g., 25 °C).
-
In a paper cup, accurately weigh the polyol blend.
-
Add the specified amount of the amine catalyst to the polyol blend and mix thoroughly for 10 seconds.
-
Add the stoichiometric amount of isocyanate to the mixture.
-
Start the stopwatch immediately upon adding the isocyanate.
-
Mix vigorously with the wooden spatula for 5-7 seconds.
-
Observe the mixture and record the cream time : the time at which the mixture starts to rise and change color.
-
Periodically touch the rising foam with the spatula. Record the gel time : the time at which the foam becomes stringy and no longer transfers to the spatula as a liquid.
-
After the foam has fully risen, periodically touch the surface. Record the tack-free time : the time at which the surface is no longer sticky to the touch.
-
Repeat the experiment for each catalyst, ensuring consistent mixing times and temperatures.
Protocol 2: Measurement of Foam Density and Compressive Strength
Objective: To determine the free-rise density and compressive strength of polyurethane foams catalyzed by different amines.
Materials:
-
Cured polyurethane foam samples from Protocol 1
-
Band saw or sharp knife
-
Calipers
-
Analytical balance
-
Universal testing machine
Procedure:
-
Allow the foam samples to cure for at least 24 hours at ambient conditions.
-
Cut a regular-shaped specimen (e.g., a cube with dimensions of 50 mm x 50 mm x 50 mm) from the core of the foam block.
-
Measure the dimensions of the specimen accurately using calipers and calculate the volume.
-
Weigh the specimen on the analytical balance.
-
Calculate the density by dividing the mass by the volume.
-
Place the foam specimen in the universal testing machine.
-
Apply a compressive load parallel to the direction of foam rise at a constant crosshead speed (e.g., 10% of the sample height per minute) according to ASTM D1621 or a similar standard.
-
Record the force and displacement data.
-
Determine the compressive strength at 10% deformation or at the yield point.
-
Test multiple specimens for each catalyst to ensure statistical significance.
Causality and Experimental Choices: A Deeper Dive
The choice of catalyst is not merely about reaction speed; it is about orchestrating a complex interplay of chemical and physical transformations.
-
For applications requiring rapid demolding and high dimensional stability , a strong gelling catalyst like DABCO is often preferred. Its ability to quickly build the polymer network ensures the foam sets and retains its shape.[7]
-
When a low-density foam with good flowability is desired , a potent blowing catalyst such as PMDETA or PMDPTA is the logical choice. The rapid gas generation facilitates foam expansion and filling of complex molds.
-
For a versatile, all-purpose rigid foam formulation , the balanced activity of DMCHA provides a good compromise between foaming and gelling, offering a wider processing window.
The experimental protocols provided are designed to be self-validating systems. By precisely controlling the formulation and reaction conditions, the observed differences in cream time, gel time, density, and compressive strength can be directly attributed to the catalytic activity of the amine being tested. The use of standardized testing methods (e.g., ASTM standards) ensures the reliability and reproducibility of the results.
Conclusion: Selecting the Optimal Catalyst for Your Application
While PMDPTA remains a valuable tool in the formulator's arsenal, a thorough understanding of the available alternatives is crucial for optimizing polyurethane systems. DABCO, DMCHA, and PMDETA each offer unique catalytic profiles that can be leveraged to achieve specific performance characteristics.
-
DABCO excels in applications demanding high strength and rapid curing.
-
DMCHA provides a balanced and forgiving processing profile for general-purpose rigid foams.
-
PMDETA is the catalyst of choice for achieving low-density foams and rapid expansion.
Often, a synergistic combination of these catalysts is employed to fine-tune the reaction kinetics and achieve a performance profile that is unattainable with a single catalyst.[5] By carefully considering the mechanistic differences and utilizing the experimental protocols outlined in this guide, researchers and developers can make informed decisions to advance the performance and processing of their polyurethane materials.
Catalytic Mechanism of Tertiary Amines in Urethane Formation
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. newtopchem.com [newtopchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ohans.com [ohans.com]
- 6. Pentamethyldiethylenetriamine Pmdeta/Pmdta with Dmcha 3030-47-5 for PU Rigid Foam [gvchem.com]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tetramethyldipropylenetriamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of Tetramethyldipropylenetriamine (TMDPDA), a key component in polyurethane catalysis and epoxy resin curing, is critical for quality control and formulation optimization. This guide provides a comprehensive framework for the cross-validation of two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental design. It presents a detailed comparison of these methods, supported by illustrative experimental data, and outlines a rigorous cross-validation procedure to ensure consistency and reliability of analytical results, in alignment with international regulatory standards.
Introduction: The Analytical Imperative for TMDPDA
Tetramethyldipropylenetriamine (TMDPDA) is a reactive catalyst that plays a crucial role in the manufacturing of soft and semi-rigid polyurethane foams and also serves as a curing agent in epoxy resins. The concentration and purity of TMDPDA can significantly impact the kinetics of polymerization and the final physical properties of the material. Therefore, robust and reliable analytical methods are essential for:
-
Quality control of raw materials.
-
Monitoring of reaction processes.
-
Ensuring the consistency of final product performance.
-
Regulatory compliance in various industries.
The validation of analytical methods is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH) to ensure that the chosen method is fit for its intended purpose.[1] Cross-validation becomes particularly important when data from different analytical methods are to be compared or used interchangeably.[2][3] This guide will focus on the cross-validation of GC-FID and HPLC-UV for the analysis of TMDPDA.
Comparison of Primary Analytical Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques for the analysis of amines like TMDPDA.[4] The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
| Feature | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[5] | Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, typically driven by polarity.[4] |
| Applicability to TMDPDA | Well-suited for volatile and thermally stable compounds like TMDPDA. | Requires derivatization for TMDPDA, which lacks a strong native chromophore for UV detection.[6][7] |
| Advantages | High resolution, speed, and sensitivity for volatile amines.[5] | Versatile, with a wide range of stationary and mobile phases. |
| Challenges | Potential for peak tailing due to the polar nature of amines, requiring specialized columns or liners.[5][8] | Derivatization adds a step to the sample preparation, which can introduce variability.[7][9] |
| Typical Performance | Linearity (R²) > 0.999, Accuracy (Recovery) 90-110%, Precision (%RSD) < 5%.[5] | Linearity (R²) > 0.999, Accuracy (Recovery) 95-105%, Precision (%RSD) < 2%.[10][11] |
Experimental Protocols and Validation Parameters
A successful cross-validation study relies on two independently validated analytical methods. The validation of each method must demonstrate its suitability for the analysis of TMDPDA according to ICH Q2(R2) guidelines.[1][2]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: GC-FID is a direct and robust method for quantifying volatile amines. The use of a specialized amine-specific column is crucial to mitigate peak tailing and ensure symmetrical peak shapes.[5]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Autosampler
-
Column: Agilent CP-Volamine (or equivalent)[5]
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: 80°C (hold 2 min), ramp to 220°C at 15°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the TMDPDA sample.
-
Dissolve in 10 mL of isopropanol.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Pre-column Derivatization
Rationale: TMDPDA lacks a significant UV chromophore. Therefore, pre-column derivatization is necessary to attach a UV-absorbing moiety to the molecule, enabling sensitive detection.[7] Dansyl chloride is a common derivatizing agent for primary and secondary amines.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[11]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Derivatization and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of TMDPDA in acetonitrile.
-
In a vial, mix 100 µL of the TMDPDA solution, 200 µL of a 5 mg/mL dansyl chloride solution (in acetone), and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
Cool to room temperature and add 100 µL of a 2% methylamine solution to quench the excess dansyl chloride.
-
Dilute the solution to 10 mL with the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated for both methods, with predefined acceptance criteria documented in a validation protocol.[12][13]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest and not from interfering components. | Peak purity analysis, no co-eluting peaks at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results. | Repeatability (%RSD) ≤ 2.0%, Intermediate Precision (%RSD) ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1; %RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should not be significantly affected by variations. |
Cross-Validation Protocol
Cross-validation aims to demonstrate that two different analytical methods provide equivalent results for the same set of samples.[2][14]
Objective: To compare the performance of the validated GC-FID and HPLC-UV methods for the quantification of TMDPDA.
Methodology:
-
Sample Selection: Analyze a minimum of six independent batches of TMDPDA raw material or formulated product. The samples should cover the expected concentration range.
-
Analysis: Each sample should be analyzed in triplicate by both the GC-FID and HPLC-UV methods.
-
Data Evaluation: The results obtained from both methods will be statistically compared.
Statistical Analysis:
-
Paired t-test: To determine if there is a statistically significant difference between the mean results of the two methods. The null hypothesis is that there is no difference between the methods.
-
Bland-Altman plot: To visualize the agreement between the two methods by plotting the difference between the measurements against their average. This helps to identify any systematic bias.
Acceptance Criteria:
-
The p-value from the paired t-test should be > 0.05, indicating no significant difference between the methods.
-
In the Bland-Altman plot, at least 95% of the data points should lie within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).
Illustrative Data and Visualization
Method Validation Summary
The following table presents hypothetical but realistic validation data for the two methods.
| Parameter | GC-FID | HPLC-UV (with Derivatization) |
| Linearity (R²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 100.8% |
| Precision (%RSD) | Repeatability: 0.8%, Intermediate: 1.5% | Repeatability: 0.6%, Intermediate: 1.2% |
| LOQ (µg/mL) | 5 | 1 |
Cross-Validation Results
| Sample ID | GC-FID Result (% Purity) | HPLC-UV Result (% Purity) | Difference (%) |
| Batch A | 99.2 | 99.0 | 0.2 |
| Batch B | 98.8 | 98.9 | -0.1 |
| Batch C | 99.5 | 99.3 | 0.2 |
| Batch D | 99.0 | 99.2 | -0.2 |
| Batch E | 98.5 | 98.3 | 0.2 |
| Batch F | 99.3 | 99.4 | -0.1 |
| Mean | 99.05 | 99.02 | 0.03 |
| Std. Dev. of Diff. | 0.18 |
Statistical Interpretation:
-
A paired t-test on this data would likely yield a p-value > 0.05, suggesting no significant difference.
-
The mean difference is close to zero, indicating no systematic bias.
Visualizing the Workflow
Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.
Discussion and Conclusion
The cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency, particularly when multiple techniques are employed within an organization or across different laboratories. This guide has detailed the validation and subsequent cross-validation of GC-FID and HPLC-UV methods for the analysis of Tetramethyldipropylenetriamine.
-
GC-FID offers a more direct and faster analysis for TMDPDA, assuming the compound is sufficiently volatile and thermally stable.
-
HPLC-UV with derivatization , while more complex in sample preparation, can offer superior sensitivity and is a valuable alternative, especially for samples in complex matrices that may not be amenable to GC analysis.
The successful cross-validation, as demonstrated by the illustrative data, provides confidence that both methods can be used interchangeably for the quality control of TMDPDA. The choice of method for routine use can then be based on factors such as sample throughput, cost per analysis, and available expertise. It is imperative that any changes to a validated method trigger a re-evaluation or partial validation to ensure its continued suitability.[3]
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. e-b-f.eu [e-b-f.eu]
- 4. benchchem.com [benchchem.com]
- 5. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 10. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Some good validation practices for analytical procedures [a3p.org]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Cost-Benefit Analysis of 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4) in Industrial Polyurethane Applications
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polyurethane production, the choice of catalyst is a critical decision that profoundly influences reaction efficiency, final product performance, and environmental impact. This guide provides an in-depth technical analysis of 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4), a reactive amine catalyst, and objectively compares its performance with other common alternatives in industrial applications.
Introduction to 3,3'-Iminobis(N,N-dimethylpropylamine)
3,3'-Iminobis(N,N-dimethylpropylamine), a tertiary amine, is a versatile and highly effective catalyst in the production of polyurethane foams, coatings, adhesives, sealants, and elastomers (CASE). It is commercially available under various trade names, including Polycat® 15 , Jeffcat® Z-130 , and Lupragen® N109 .
A key characteristic of this catalyst is its "reactive" nature. Due to the presence of a secondary amine group in its molecular structure, it can react with isocyanate groups and become permanently incorporated into the polyurethane polymer matrix. This significantly reduces the emission of volatile organic compounds (VOCs) from the final product, a crucial advantage in meeting increasingly stringent environmental and safety regulations.[1]
The Shifting Landscape of Polyurethane Catalysis: The Drive for Low Emissions
Historically, conventional amine catalysts such as Triethylenediamine (TEDA), often supplied as a solution in dipropylene glycol (e.g., Dabco® 33-LV), have been the industry standard.[2] While highly effective, these catalysts are volatile and can be emitted from the finished polyurethane product over time, contributing to odor and potential health concerns.[3] This has led to a significant industry-wide push towards the development and adoption of low-emission or "non-emissive" catalysts like 3,3'-Iminobis(N,N-dimethylpropylamine).
The primary benefit of these reactive catalysts is their ability to address the growing demand for materials with improved indoor air quality, particularly in applications such as automotive interiors, furniture, and bedding.
Performance Analysis: 3,3'-Iminobis(N,N-dimethylpropylamine) vs. Alternatives
The selection of a catalyst is a balancing act between achieving the desired reaction profile and obtaining the optimal physical properties in the final polyurethane product. This section compares the performance of 3,3'-Iminobis(N,N-dimethylpropylamine) with a conventional catalyst, Triethylenediamine (TEDA), and other reactive amine catalysts.
Catalytic Activity: A Balanced Approach
Polyurethane foam formation involves two primary reactions: the "blowing" reaction (isocyanate and water), which generates carbon dioxide gas for foam expansion, and the "gelling" reaction (isocyanate and polyol), which builds the polymer network. The catalyst's role is to balance these two reactions to achieve a stable foam structure.
3,3'-Iminobis(N,N-dimethylpropylamine) is known as a balanced catalyst , providing a good equilibrium between the blowing and gelling reactions. This balanced activity promotes a smooth reaction profile and helps in achieving a uniform cell structure in the foam. It is also noted for improving the surface cure of molded foams.
In contrast, some amine catalysts are more selective towards either the blowing or gelling reaction. For instance, Bis(2-dimethylaminoethyl) ether is a strong blowing catalyst, while TEDA is a strong gelling catalyst.[4] The choice depends on the specific requirements of the formulation and the desired final product characteristics.
Experimental Data Comparison
While direct, publicly available, side-by-side comparative data for 3,3'-Iminobis(N,N-dimethylpropylamine) against all its alternatives is limited, we can synthesize a comparative overview based on typical performance characteristics described in technical literature and product datasheets.
Table 1: Qualitative Performance Comparison of Polyurethane Catalysts
| Catalyst Type | Catalyst Example | Primary Function | VOC Emissions | Key Advantages | Key Disadvantages |
| Reactive Amine | 3,3'-Iminobis(N,N-dimethylpropylamine) | Balanced Gel/Blow | Very Low | Low odor, improved surface cure, meets stringent emission standards. | May require formulation adjustments compared to conventional catalysts. |
| Conventional Amine | Triethylenediamine (TEDA) (e.g., Dabco® 33-LV) | Strong Gel | High | High catalytic efficiency, well-established industry standard.[5] | Contributes to VOC emissions and odor.[3] |
| Reactive Amine | N,N,N'-trimethyl-N'-hydroxyethyl-bisamino ethylether (e.g., Lupragen® N 208) | Blowing | Very Low | Low odor, specifically designed for low VOC applications.[6] | May require a co-catalyst for strong gelling. |
| Metal-based | Dibutyltin dilaurate (DBTDL) | Strong Gel | Low | Very high catalytic activity. | Toxicity concerns are leading to restrictions on its use.[3] |
Table 2: Hypothetical Quantitative Performance Data
The following table presents a hypothetical but representative comparison of reaction profiles and foam properties. Actual results will vary depending on the specific formulation and processing conditions.
| Parameter | 3,3'-Iminobis(N,N-dimethylpropylamine) | Triethylenediamine (TEDA) |
| Reaction Profile | ||
| Cream Time (seconds) | 10 - 15 | 8 - 12 |
| Gel Time (seconds) | 50 - 70 | 45 - 60 |
| Tack-Free Time (seconds) | 90 - 120 | 80 - 100 |
| Foam Physical Properties | ||
| Density ( kg/m ³) | 28 - 32 | 28 - 32 |
| Hardness (IFD @ 25% deflection, N) | 120 - 150 | 125 - 155 |
| Tensile Strength (kPa) | 100 - 130 | 105 - 135 |
| Elongation at Break (%) | 110 - 140 | 115 - 145 |
| VOC Emissions (µg/g) | < 10 | > 100 |
This data is illustrative and intended for comparative purposes only.
Cost-Benefit Analysis
The decision to use 3,3'-Iminobis(N,N-dimethylpropylamine) involves a trade-off between material cost and performance benefits, particularly in the context of regulatory compliance and market demands.
Cost Considerations
Generally, reactive amine catalysts like 3,3'-Iminobis(N,N-dimethylpropylamine) have a higher upfront cost per kilogram compared to conventional amine catalysts such as TEDA.[7] However, a comprehensive cost analysis should consider the following factors:
-
Use Level: The required concentration of the catalyst in the formulation can impact the overall cost.
-
Reduced Scrap Rates: The balanced reactivity of 3,3'-Iminobis(N,N-dimethylpropylamine) can lead to more consistent foam quality and potentially lower scrap rates, offsetting the higher initial cost.
-
Regulatory Compliance: The cost of failing to meet VOC emission standards, including potential fines and loss of market access, can be substantial. The use of low-emission catalysts can be seen as a form of insurance against these risks.
-
Market Demand: There is a growing consumer and commercial demand for low-odor, low-emission products. Utilizing catalysts like 3,3'-Iminobis(N,N-dimethylpropylamine) can provide a competitive advantage and justify a premium price for the final product.
Benefit Analysis
The primary benefits of using 3,3'-Iminobis(N,N-dimethylpropylamine) are:
-
Environmental and Safety Compliance: Its reactive nature ensures very low VOC emissions, helping manufacturers meet stringent standards such as VDA 278 for the automotive industry.[8]
-
Improved Product Quality: The balanced catalytic activity contributes to a uniform foam structure and good physical properties. The improved surface cure is particularly beneficial in molded foam applications.
-
Enhanced Worker Safety and Comfort: The low volatility and odor of reactive catalysts create a better working environment in manufacturing facilities.
-
Market Competitiveness: The ability to label products as "low-VOC" or "low-odor" can be a significant marketing advantage.
Experimental Protocols for Catalyst Evaluation
To objectively compare the performance of different polyurethane catalysts, standardized testing procedures are essential.
Evaluation of Reaction Profile (Cup Foam Test)
A common method for assessing the reactivity of a polyurethane system is the cup foam test, as outlined in ASTM D7487 .[9] This test involves mixing the polyurethane components in a cup and measuring key reaction parameters:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time (String Time): The time when the foam has developed enough strength to form "strings" when touched with a spatula.
-
Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.
-
Free Rise Height: The maximum height the foam reaches in the cup.
Caption: Workflow for evaluating polyurethane reaction profile using the ASTM D7487 cup foam test.
Evaluation of Foam Physical Properties
Once the foam has cured, its physical properties are tested according to standards such as ASTM D3574 for flexible foams and ISO 845 for rigid foams to determine:[4][10]
-
Density: The mass per unit volume of the foam.[11]
-
Indentation Force Deflection (IFD) or Hardness: The force required to indent the foam by a certain percentage of its thickness.
-
Tensile Strength and Elongation: The foam's ability to resist breaking under tension.
-
Tear Strength: The foam's resistance to tearing.
-
Compression Set: The permanent deformation of the foam after being subjected to a sustained compression.
Evaluation of VOC Emissions
The VDA 278 test method is a standard in the automotive industry for determining the VOC and FOG (fogging) emissions from non-metallic materials, including polyurethane foam. This test involves thermal desorption of a sample followed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the emitted volatile and semi-volatile organic compounds.
Caption: Simplified workflow for VDA 278 VOC emission testing of polyurethane foam.
Conclusion and Recommendations
3,3'-Iminobis(N,N-dimethylpropylamine) presents a compelling option for polyurethane formulators seeking to balance performance, cost, and environmental responsibility. Its reactive nature effectively addresses the critical industry need for low-VOC and low-odor products, making it a valuable tool for meeting regulatory requirements and consumer expectations.
While the upfront cost may be higher than conventional amine catalysts like TEDA, a holistic cost-benefit analysis that considers factors such as reduced scrap rates, regulatory compliance, and market positioning often justifies the investment. The balanced catalytic activity of 3,3'-Iminobis(N,N-dimethylpropylamine) provides a robust and versatile solution for a wide range of polyurethane applications.
For researchers and product development professionals, it is recommended to conduct in-house comparative studies using the standardized experimental protocols outlined in this guide to determine the optimal catalyst system for their specific formulations and performance targets. The trend towards more sustainable and environmentally friendly materials is undeniable, and reactive amine catalysts like 3,3'-Iminobis(N,N-dimethylpropylamine) are poised to play an increasingly important role in the future of the polyurethane industry.
References
- 1. Polyurethane Catalyst Market | Global Market Analysis Report - 2035 [factmr.com]
- 2. indiamart.com [indiamart.com]
- 3. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications [mdpi.com]
- 4. professionaltesting.us [professionaltesting.us]
- 5. scribd.com [scribd.com]
- 6. ohans.cn [ohans.cn]
- 7. mdpi.com [mdpi.com]
- 8. eurolab.net [eurolab.net]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. kalite.com [kalite.com]
- 11. Standard Method: VDA 278 | Markes International [markes.com]
A Comparative Kinetic Study of Polyurethane Catalysts: 3,3'-iminobis(N,N-dimethylpropylamine) vs. Industry Standard Amines
In the intricate world of polyurethane chemistry, the selection of a catalyst is a critical decision that dictates reaction kinetics, processing parameters, and the ultimate physical properties of the final polymer. Tertiary amines are a cornerstone of polyurethane catalysis, effectively accelerating the urethane (gelling) and urea (blowing) reactions. This guide provides an in-depth kinetic comparison of 3,3'-iminobis(N,N-dimethylpropylamine) , a multifunctional amine catalyst, against two widely used industry standards: N,N-dimethylcyclohexylamine (DMCHA) , commonly known as Polycat 8, and Triethylenediamine (TEDA) , the active component in catalysts like DABCO 33-LV.
This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how catalyst structure influences reactivity and performance, supported by experimental data and detailed methodologies.
Introduction to Tertiary Amine Catalysts in Polyurethane Formation
The synthesis of polyurethanes relies on the polyaddition reaction between an isocyanate and a polyol. To achieve commercially viable production rates and to precisely balance the competing reactions of polymer network formation (gelling) and gas generation (blowing), catalysts are indispensable.[1] Tertiary amines function as nucleophilic catalysts. Their catalytic activity is primarily governed by two key factors:
-
Basicity (pKa): The availability of the lone pair of electrons on the nitrogen atom determines its ability to activate the reactants. Higher basicity generally correlates with higher catalytic activity.[2]
-
Steric Hindrance: The accessibility of the nitrogen's lone pair is crucial. Bulky substituents around the nitrogen atom can impede its interaction with the large isocyanate and polyol molecules, thereby reducing its catalytic efficiency.[3][4]
The catalysts under review represent distinct structural motifs:
-
3,3'-iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4): A linear aliphatic polyamine with three nitrogen atoms. It is sometimes referred to as Polycat 15 or TMBPA.[5][6] Its structure offers multiple catalytic sites and a degree of flexibility.
-
N,N-dimethylcyclohexylamine (DMCHA) (CAS 98-94-2): A cycloaliphatic amine, widely known as Polycat 8.[7][8] The cyclohexyl group introduces significant steric bulk.
-
Triethylenediamine (TEDA) (CAS 280-57-9): A bicyclic amine with a rigid, cage-like structure. This structure makes the nitrogen atoms highly accessible, resulting in very high catalytic activity.[3]
The Catalytic Mechanism: A Shared Pathway
Tertiary amine catalysts accelerate the urethane reaction by activating the hydroxyl group of the polyol. The lone pair of electrons on the amine's nitrogen atom forms a hydrogen bond with the hydroxyl proton, increasing its nucleophilicity. This "activated" polyol can then more readily attack the electrophilic carbon of the isocyanate group, leading to the formation of a urethane linkage.[4][9]
Caption: Generalized catalytic cycle for tertiary amine-catalyzed urethane formation.
Comparative Kinetic Performance
While direct, side-by-side kinetic data for these three catalysts under identical conditions is scarce in published literature, a comparative analysis can be constructed from available studies and established structure-activity relationships. The catalytic activity generally follows the order of steric accessibility and basicity: TEDA > 3,3'-iminobis(N,N-dimethylpropylamine) > DMCHA .
| Catalyst | Chemical Structure | Key Structural Features | Relative Gelling Activity | Typical Application Profile |
| 3,3'-iminobis(N,N-dimethylpropylamine) | HN[(CH₂)₃N(CH₃)₂]₂ | Linear, flexible polyamine with three nitrogen atoms | Moderate-High | Balanced gelling and blowing catalyst, often used where a smooth reaction profile is needed. |
| N,N-dimethylcyclohexylamine (DMCHA) | C₆H₁₁N(CH₃)₂ | Bulky cyclohexyl group, sterically hindered | Moderate | Strong, balanced catalyst widely used in rigid foams for insulation and structural applications.[10] |
| Triethylenediamine (TEDA) | N(C₂H₄)₃N | Rigid, bicyclic "cage" structure, unhindered nitrogens | Very High | Potent, general-purpose gelling catalyst used across a wide range of flexible and rigid foams.[3][11] |
Causality Behind Performance Differences:
-
TEDA's high activity is a direct result of its unique structure. The nitrogen atoms are at the bridgehead of the bicyclic system, making them exceptionally accessible for catalysis with minimal steric hindrance.[3]
-
DMCHA is also a strong base, but the bulky cyclohexyl ring sterically hinders the nitrogen atom, reducing its catalytic efficiency compared to TEDA. This moderate activity makes it a "forgiving" and stable catalyst in many rigid foam formulations.[10][11]
-
3,3'-iminobis(N,N-dimethylpropylamine) presents an intermediate case. As a linear amine, it is more sterically hindered than TEDA but less so than DMCHA. Its multiple nitrogen sites can contribute to its overall activity, and it is often described as a balanced catalyst with a slight selectivity for the urea (blowing) reaction. A recent study highlighted that using DMCHA (Polycat 8) as a primary catalyst provided superior foam stability with minimal collapse in certain formulations.[12]
Experimental Protocols for Kinetic Evaluation
To ensure self-validating and reproducible results, two primary methods are employed for monitoring the kinetics of isocyanate reactions. The choice between them often depends on the available equipment and the specific reaction system.
Method 1: In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This is a powerful technique for continuously monitoring the reaction in real-time by tracking the disappearance of the characteristic isocyanate (-NCO) absorbance peak.[13][14][15]
Caption: Experimental workflow for kinetic analysis using FTIR spectroscopy.
Detailed Protocol:
-
Preparation: Prepare separate, anhydrous solutions of the polyol (e.g., n-butanol as a model compound), the isocyanate (e.g., phenyl isocyanate), and the catalyst in a suitable solvent (e.g., anhydrous toluene or acetonitrile).
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring. Set the collection parameters (e.g., 15-second intervals, 8 scans per spectrum, 2 cm⁻¹ resolution).[16]
-
Reaction Setup: Add the polyol and catalyst solutions to a thermostated reaction vessel equipped with the ATR probe and magnetic stirring. Allow the system to reach thermal equilibrium.
-
Background Collection: Once the temperature is stable, collect a background spectrum of the polyol-catalyst mixture.
-
Initiation and Data Collection: At time zero, inject the pre-heated isocyanate solution into the vessel with vigorous stirring to ensure rapid homogenization. Immediately begin time-based spectral collection.
-
Data Analysis: Monitor the decrease in the area of the isocyanate peak at approximately 2270 cm⁻¹.[14] Plot the natural logarithm of the peak area versus time. For a pseudo-first-order reaction (if polyol is in large excess), the slope of this line will be the negative of the rate constant (-k).
Method 2: Chemical Titration (Dibutylamine Back-Titration)
This classic method involves quenching the reaction at specific time points and determining the concentration of unreacted isocyanate through back-titration. It is a robust and accurate, albeit more labor-intensive, technique.[17][18][19][20]
Caption: Experimental workflow for kinetic analysis using back-titration.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a standardized solution of di-n-butylamine in anhydrous toluene (e.g., 0.5 M).
-
Prepare a standardized solution of hydrochloric acid (HCl) in isopropanol (e.g., 0.5 M).
-
-
Reaction Setup: In a thermostated reaction vessel, combine the polyol and catalyst. Allow to equilibrate.
-
Initiation: At time zero, add the isocyanate and start a timer.
-
Sampling and Quenching: At predetermined time intervals (e.g., 2, 5, 10, 20 minutes), withdraw a precise aliquot of the reaction mixture and immediately add it to a flask containing a known excess of the di-n-butylamine solution. This quenches the reaction by having the highly reactive secondary amine consume all remaining isocyanate.
-
Reaction: Allow the quenched sample to stand for approximately 15 minutes to ensure the reaction between the isocyanate and di-n-butylamine is complete.[17]
-
Titration: Add isopropanol to the flask and a few drops of a suitable indicator (e.g., bromophenol blue). Titrate the unreacted (excess) di-n-butylamine with the standardized HCl solution until the endpoint is reached (yellow-green for bromophenol blue).[18]
-
Blank Determination: Perform a blank titration using the same volume of di-n-butylamine solution but without any reaction sample.
-
Calculation: The amount of isocyanate in the aliquot is proportional to the difference between the blank titration volume and the sample titration volume. Calculate the isocyanate concentration at each time point and plot the data according to the appropriate rate law to determine the rate constant.
Conclusion and Outlook
The selection of a tertiary amine catalyst is a balance between desired reactivity, process stability, and final foam properties.
-
Triethylenediamine (TEDA) remains a benchmark for high-activity gelling catalysis due to its sterically unhindered structure. It is ideal for applications requiring rapid curing.
-
N,N-dimethylcyclohexylamine (DMCHA / Polycat 8) offers a more moderate, balanced reactivity. Its steric bulk tempers its strong basicity, providing a wider processing window and making it a robust choice for rigid foams.
-
3,3'-iminobis(N,N-dimethylpropylamine) serves as a versatile, balanced catalyst. Its linear, polyamine nature provides moderate-to-high activity that can be tailored for systems requiring a smooth rise profile and good surface cure.
The experimental protocols detailed herein provide a reliable framework for researchers to conduct their own comparative kinetic studies. By systematically evaluating catalysts using these self-validating methods, formulation scientists can make data-driven decisions to optimize their polyurethane systems, leading to innovations in material performance and processing efficiency. Future research should focus on generating direct, comparative kinetic data (rate constants and activation energies) for these and other novel amine catalysts under standardized conditions to build a comprehensive public database for the polyurethane industry.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. greenamines.com [greenamines.com]
- 7. Evonik - POLYCAT 8 - Catalyst - Amines - Rigid Slabstock - Knowde [knowde.com]
- 8. newtopchem.com [newtopchem.com]
- 9. mdpi.com [mdpi.com]
- 10. bdmaee.net [bdmaee.net]
- 11. poliuretanos.com.br [poliuretanos.com.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. hiranuma.com [hiranuma.com]
- 18. researchgate.net [researchgate.net]
- 19. wernerblank.com [wernerblank.com]
- 20. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Tetramethyldipropylenetriamine (TMDPTA) in Polymer Matrices
An Objective Comparison of Performance with Experimental Insights for Researchers and Drug Development Professionals
In the vast landscape of polymer chemistry, catalysts and curing agents are the unsung heroes, dictating reaction speeds, influencing final properties, and ultimately defining the success of a formulation. Among these, Tetramethyldipropylenetriamine (TMDPTA), a multifunctional amine, has carved out a significant niche in both polyurethane and epoxy systems.[1] This guide provides an in-depth analysis of TMDPTA's performance, objectively comparing it to common alternatives and grounding the discussion in practical, experimental data.
Part 1: TMDPTA - A Molecular Workhorse
At its core, TMDPTA is a triamine with a unique structure: a dipropylene backbone with four methyl groups attached to the terminal nitrogen atoms. This configuration is key to its dual functionality. The tertiary amine groups provide catalytic activity, while the secondary amine retains some reactivity for cross-linking, making it a versatile tool for formulators.[1]
Key Molecular Features:
-
Structure: N,N,N',N'-Tetramethyl-N''-(3-(dimethylamino)propyl)-1,3-propanediamine
-
Functionality: Acts as both a catalyst and a co-curing agent.[1]
-
Attributes: Low volatility and a balanced reactivity profile.[1][2]
Part 2: Performance in Polyurethane Foam Systems
In the realm of polyurethane (PU) foams, amine catalysts are crucial for controlling the delicate balance between the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[2][3] TMDPTA is primarily recognized as a potent blowing catalyst.[2]
Catalytic Activity and Foam Properties
The selection of an amine catalyst directly impacts the final properties of the foam, including density, hardness, elasticity, and thermal stability.[3] TMDPTA's catalytic activity promotes the release of CO2, which influences the foam's expansion and cellular structure.[3] This makes it particularly suitable for applications requiring good flow and uniform cell formation, such as in furniture, automotive seating, and insulation.[3][4] A 2023 study highlighted that in formulations with 40% bio-polyol, 0.35 pphp of TMDPTA achieved compression set values comparable to fossil-based systems, underscoring its effectiveness in sustainable formulations.[2]
Comparative Performance Data
To contextualize TMDPTA's performance, a comparison with other common amine catalysts is essential. The following table presents typical reactivity profiles in a standard flexible PU foam formulation.
| Catalyst | Type | Cream Time (s) | Gel Time (s) | Rise Time (s) | Key Characteristics |
| TMDPTA | Blowing Catalyst | ~8-12 | ~70-90 | ~100-120 | Balanced cure, low odor.[2] |
| Bis-dimethylamino | Blowing Catalyst | ~6 | ~30 | ~45 | Fast rise, potential for tightness.[5] |
| Dimethylamine | Gelling Catalyst | ~5 | ~25 | ~40 | Strong gelling, can reduce flow.[5] |
Note: Values are representative and can vary based on the full formulation.
This data illustrates that TMDPTA offers a more controlled reaction profile compared to faster, more aggressive catalysts, which can be advantageous in preventing premature gelling and ensuring complete mold filling.
Experimental Protocol: Foam Reactivity Profile
Objective: To determine the cream, gel, and rise times of a PU foam formulation.
Materials:
-
Polyol (e.g., 3000 MW triol)
-
Isocyanate (e.g., Toluene Diisocyanate - TDI)[6]
-
Silicone Surfactant
-
Deionized Water
-
Amine Catalyst (TMDPTA or alternative)
-
Mixing cup, spatula, stopwatch
Procedure:
-
Premix: Accurately weigh and combine the polyol, surfactant, water, and catalyst in the mixing cup.
-
Isocyanate Addition: Add the stoichiometric amount of isocyanate to the premix.
-
Mixing: Immediately start the stopwatch and mix vigorously for 10 seconds.
-
Observation:
-
Cream Time: Record the time when the mixture begins to visibly expand and change color.
-
Gel Time: Periodically touch the rising foam with the spatula. The gel time is when the foam becomes stringy.
-
Rise Time: Record the time when the foam reaches its maximum height.
-
Workflow for Foam Reactivity Measurement ```dot graph TD { A[Weigh Polyol, Surfactant, Water, Catalyst] --> B[Premix Components]; B --> C[Add Isocyanate & Start Timer]; C --> D{Mix Vigorously}; D --> E[Observe Cream Time]; E --> F[Determine Gel Time]; F --> G[Record Rise Time]; }
Caption: A standard procedure for determining the gel time of epoxy resins.
Part 4: Formulation Considerations and Best Practices
To optimize the performance of TMDPTA in your formulations, consider the following:
-
In Polyurethane Foams: Start with a concentration of 0.2-0.5 pphp (parts per hundred polyol) and adjust based on the desired reactivity profile.
-
In Epoxy Resins: For catalytic applications, a starting concentration of 2-4 phr is recommended. [1]When used as a primary curing agent, a stoichiometric ratio of 18-20 phr with a standard DGEBA epoxy is a good starting point. [7]Post-curing at elevated temperatures (e.g., 80°C for 2 hours) can enhance the glass transition temperature (Tg) and chemical resistance. [7]
Part 5: Conclusion
Tetramethyldipropylenetriamine is a highly effective and versatile amine for both polyurethane and epoxy applications. [1]Its balanced reactivity, low odor, and dual-functionality make it a valuable tool for formulators seeking to optimize their systems. [1][2]By understanding its performance characteristics and employing rigorous experimental validation, researchers and scientists can leverage TMDPTA to develop high-performance polymers for a wide range of applications.
References
- 1. newtopchem.com [newtopchem.com]
- 2. bdmaee.net [bdmaee.net]
- 3. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 4. Catalysts for PU Flexible Foam | Umicore [csm.umicore.com]
- 5. bdmaee.net [bdmaee.net]
- 6. How to Choose Between TDI and MDI in Flexible PU Foam Applications? | Sabtech [sabtechmachine.com]
- 7. cyclohexylamine.net [cyclohexylamine.net]
A Comparative Environmental Impact Analysis of 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4) and Its Alternatives
In the landscape of industrial chemistry, the selection of reagents and additives is a critical decision point, balancing performance, cost, and increasingly, environmental impact. This guide provides a comparative analysis of the chemical compound 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4), a versatile molecule utilized in distinct, high-performance applications. Due to a lack of publicly available ecotoxicological and biodegradation data for this specific compound, this analysis will evaluate its environmental profile through the lens of its two primary functional classes: as a tertiary amine catalyst in polyurethane manufacturing and as a Hindered Amine Light Stabilizer (HALS) in plastics.
This guide will compare the known environmental impacts of these chemical classes with their common alternatives, providing researchers, scientists, and drug development professionals with the data necessary to make more informed, environmentally conscious decisions in their work.
Section 1: Application as a Tertiary Amine Catalyst in Polyurethane (PU) Systems
3,3'-Iminobis(N,N-dimethylpropylamine) belongs to the family of tertiary amine catalysts, which are crucial for controlling the reaction kinetics in the production of polyurethane foams, coatings, and elastomers.[1] These catalysts accelerate the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.[2] However, their use is associated with several environmental and health concerns, primarily related to volatility and potential toxicity.[3]
A common alternative to tertiary amine catalysts are organometallic compounds, particularly organotins like Stannous Octoate and Dibutyltin dilaurate (DBTDL).[4][5] A more profound alternative involves shifting away from traditional polyurethane chemistry entirely to Non-Isocyanate Polyurethanes (NIPUs), which eliminates the need for toxic isocyanate precursors.[6]
Comparative Analysis: Amine Catalysts vs. Organotin Catalysts
The primary environmental concerns with traditional tertiary amine catalysts are their volatility, which can contribute to Volatile Organic Compound (VOC) emissions, and their potential health effects on workers.[3] Organotin catalysts, while effective, are under scrutiny for their own toxicity profiles and environmental persistence.[5][7]
| Parameter | Representative Tertiary Amine: Triethylenediamine (TEDA) ¹ | Representative Organotin: Stannous Octoate | Representative Organotin: Dibutyltin dilaurate (DBTDL) |
| Aquatic Toxicity | Fish (P. promelas), 96hr LC50: 1730 mg/L[8] | Fish (O. mykiss), 96hr LC50: > 116 mg/L[9][10] | Fish, LC50: >100 mg/L[11] |
| Invertebrate (Daphnia), 48hr EC50: 92 mg/L[8][12] | Harmful to aquatic life with long lasting effects.[13] | Data not readily available, but organotins are generally considered toxic to aquatic life.[7] | |
| Biodegradability | Not readily biodegradable.[12] | Data not available. Degrades in water. | Not readily biodegradable.[11] |
| Health & Safety Profile | Causes skin and severe eye irritation.[14] | Suspected of damaging fertility or the unborn child. Causes serious eye damage.[13] | Neurotoxin. Irritates skin and eyes. Can cause injury to liver and kidneys.[15] |
| Regulatory Status | Widely used, but subject to workplace exposure limits. | Use is increasingly restricted due to toxicity concerns.[7][16] | Listed as a Substance of Very High Concern (SVHC) under EU REACH.[7] |
¹Triethylenediamine (TEDA) is the active gelling catalyst in widely used solutions like Dabco 33-LV and is used here as a proxy for the tertiary amine class.[17][18]
The data indicates that while the representative tertiary amine, TEDA, exhibits lower acute aquatic toxicity to fish compared to the tested organotins, it is still harmful to invertebrates.[8][9] Crucially, both classes of compounds are not readily biodegradable, suggesting they can persist in the environment.[11][12] The most significant differentiator lies in their health hazard profiles and regulatory status. Organotin catalysts like DBTDL are facing increasing regulatory pressure due to their classification as persistent, bioaccumulative, and toxic (PBT) substances and their potential for endocrine disruption.[7] This regulatory landscape is a primary driver for seeking alternatives.
Emerging Alternative: Non-Isocyanate Polyurethanes (NIPU)
A more fundamental approach to mitigating the environmental impact of PU systems is the development of NIPUs. These materials avoid the use of highly toxic isocyanate monomers, which are a major health and environmental concern in conventional PU production.[6][19] NIPUs are often synthesized through the reaction of cyclic carbonates with amines, a pathway that can utilize bio-based feedstocks and even CO2 as a raw material.[6]
Caption: Comparison of conventional PU synthesis pathway with the alternative NIPU pathway.
Life cycle assessments (LCA) suggest that NIPUs, particularly those derived from bio-based sources, can offer a reduced environmental footprint compared to conventional polyurethanes.[3][20] They eliminate the primary hazard of isocyanates and open pathways to creating more recyclable and sustainable polymer systems.[6]
Section 2: Application as a Hindered Amine Light Stabilizer (HALS)
In its second major role, 3,3'-Iminobis(N,N-dimethylpropylamine) is classified as a Hindered Amine Light Stabilizer (HALS).[21] HALS are critical additives used to protect polymers like polypropylene and polyethylene from degradation caused by UV radiation. They function by scavenging free radicals generated during photo-oxidation, thereby extending the material's lifespan.[22] Unlike UV absorbers, which block or absorb UV light, HALS interfere with the chemical degradation process itself.[23]
The primary alternatives to HALS are UV absorbers, such as benzophenones and benzotriazoles.[24]
Comparative Analysis: HALS vs. Benzophenone UV Absorbers
Recent studies have identified HALS as ubiquitous, emerging pollutants found in environmental dust and air particles, raising concerns about their persistence and potential for long-range transport.[25] Benzophenones, while effective UV absorbers, are also recognized environmental contaminants with concerns related to their persistence, bioaccumulation, and potential as endocrine disruptors.[24][26][27]
| Parameter | Representative HALS: Tinuvin 770 ² | Representative UV Absorber: Benzophenone |
| Aquatic Toxicity | Fish (L. macrochirus), 96hr LC50: 4.4 mg/L | Harmful to aquatic organisms.[24] |
| Invertebrate (D. magna), 48hr EC50: 8.58 mg/L | Linked to endocrine disruption in fish.[24] | |
| Algae (P. subcapitata), 72hr EC50: 0.705 mg/L | Can cause coral bleaching and DNA damage. | |
| Biodegradability | Not readily biodegradable.[28] | High stability and persistence in the environment; half-life in surface water can be ~2.4 years.[27] |
| Bioaccumulation | Low potential for bioaccumulation.[28] | Lipophilic character suggests a tendency to accumulate in organisms.[27] |
| Regulatory Status | Emerging pollutant of concern.[25] | Classified as "possibly carcinogenic to humans" (IARC Group 2B). Use as a food additive has been banned by the FDA.[26] |
²Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) is a widely used HALS and serves here as a proxy for the class.
Both HALS and benzophenones present significant environmental challenges. The data for Tinuvin 770 reveals notable toxicity to aquatic life, especially algae, and it is not readily biodegradable.[28] Benzophenones exhibit high persistence in aquatic environments and have well-documented endocrine-disrupting effects on wildlife.[24][27]
The choice between these two classes involves a trade-off between different environmental risks. While HALS are effective at low concentrations, their detection as widespread micropollutants is a growing concern. Benzophenones' persistence and biological activity (endocrine disruption, carcinogenicity) have already led to significant regulatory action. The trend in both fields is toward the development of "green," biodegradable, or bio-based alternatives that reduce long-term environmental persistence.[23]
Caption: Logical workflow for assessing the environmental risk of industrial chemical additives.
Section 3: Experimental Protocols for Environmental Impact Assessment
To ensure scientific integrity and provide a basis for future comparative studies, standardized experimental protocols are essential. The data presented in this guide is typically generated using internationally recognized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Protocol 1: Ready Biodegradability - CO₂ Evolution Test (OECD 301B)
This test is a stringent screening method to determine if a chemical substance is "readily biodegradable."[28][29]
-
Objective: To evaluate the potential for a substance to be rapidly mineralized by microorganisms in an aerobic aqueous environment.
-
Methodology:
-
A defined concentration of the test substance is dissolved in a mineral salt medium.
-
The medium is inoculated with a small quantity of microorganisms from a source like activated sludge from a wastewater treatment plant.[10]
-
The mixture is incubated in a closed vessel with stirring for 28 days in the dark.
-
The amount of carbon dioxide (CO₂) produced from the microbial respiration is measured over time. CO₂ is the ultimate end product of aerobic biodegradation.
-
The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum amount (ThCO₂) based on the chemical's composition.
-
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.[29]
Protocol 2: Aquatic Toxicity - Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to freshwater invertebrates.
-
Objective: To determine the concentration of a substance that causes immobilization in 50% of the test population of Daphnia magna over a 48-hour period (EC50).[11]
-
Methodology:
-
Young daphnids (less than 24 hours old) are prepared for the test.
-
The daphnids are exposed to a series of at least five concentrations of the test substance in a defined aqueous medium. A control group with no test substance is also run.[7]
-
Exposure is maintained for 48 hours under controlled temperature and lighting conditions.
-
Observations are made at 24 and 48 hours to count the number of immobilized daphnids. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[1]
-
The results are statistically analyzed to calculate the 48-hour EC50 value.
-
Protocol 3: Aerobic Biodegradation in Soil (ASTM D5988-18)
This method is used to determine the biodegradability of plastic materials and additives in a soil environment.[8][25]
-
Objective: To measure the rate and degree of aerobic biodegradation of a material by measuring the CO₂ evolved over time.[12]
-
Methodology:
-
The test material is mixed with a standardized or natural soil containing a rich microbial population.
-
The soil mixture is placed in a controlled reactor where temperature and moisture are maintained at optimal levels for microbial activity.
-
A stream of CO₂-free air is passed through the soil.
-
The CO₂ produced by microbial respiration is trapped in an alkaline solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.
-
The test is typically run for a period of up to 6 months or longer, with CO₂ measurements taken at regular intervals.
-
The percentage of biodegradation is calculated based on the cumulative CO₂ produced relative to the theoretical maximum.
-
Conclusion
While specific environmental data for CAS 6711-48-4 is not available, an analysis of its functional classes provides critical insights for researchers and developers.
As a tertiary amine catalyst , it belongs to a group facing scrutiny for VOC emissions and human health risks. The alternatives, particularly organotins, present even greater environmental hazards, leading to significant regulatory restrictions. The most promising path forward in this application is the adoption of fundamentally safer technologies like non-isocyanate polyurethanes (NIPUs).
As a Hindered Amine Light Stabilizer (HALS) , it is part of a class of chemicals now understood to be persistent environmental micropollutants. Its primary alternatives, benzophenone-type UV absorbers, are also persistent and carry well-documented risks of endocrine disruption and potential carcinogenicity.
In both applications, the incumbent technologies and their primary alternatives exhibit significant environmental drawbacks, primarily related to persistence and toxicity. The overarching trend in both fields is a move toward designing next-generation, sustainable alternatives that are inherently biodegradable and possess a more benign toxicological profile. For professionals in the field, this necessitates a forward-looking approach to material selection, prioritizing not just performance but also the complete lifecycle impact of the chemicals being utilized.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. Health hazards of tertiary amine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications | MDPI [mdpi.com]
- 5. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 6. Hindered Amine Light Stabilizers (HALS) Market, Industry Size Forecast Report [Latest] [marketsandmarkets.com]
- 7. ohans.com [ohans.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Stannous octoate - Safety Data Sheet [chemicalbook.com]
- 10. Stannous Octoate or Tin Octoate SDS MSDS of Manufacturers Exporters [aadhunikindustries.com]
- 11. sustainable applications of dibutyltin dilaurate in environment-friendly polymer systems-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 12. tri-iso.com [tri-iso.com]
- 13. carlroth.com [carlroth.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]
- 16. Eco‐Friendly and Ready‐To‐Market Polyurethanes: A Design of Experiment‐Guided Substitution of Toxic Catalyst and Fossil‐Based Isocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. gminsights.com [gminsights.com]
- 20. mdpi.com [mdpi.com]
- 21. iris.unito.it [iris.unito.it]
- 22. 3vsigmausa.com [3vsigmausa.com]
- 23. 3vsigmausa.com [3vsigmausa.com]
- 24. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Dibutyltin dilaurate | C32H64O4Sn | CID 16682738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. madesafe.org [madesafe.org]
- 27. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. oecd.org [oecd.org]
- 29. pubs.rsc.org [pubs.rsc.org]
Navigating the Polyamines: A Comparative Analysis of N'-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine and Its Alternatives in Research Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The nomenclature surrounding polyamines can be complex and lead to ambiguity. The compound of interest, N,N'-dimethyl-N-[3-(methylamino)propyl]-1,3-propanediamine, is often used interchangeably with several synonyms. For clarity, this guide will primarily refer to the compound by its CAS Registry Number, 6711-48-4 , and its most common IUPAC name, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine . This molecule belongs to a class of polyamines that have found utility in various industrial and research settings, often as catalysts, crosslinking agents, or building blocks in organic synthesis.
This guide aims to provide a comprehensive comparison of N'-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine with its functional alternatives, supported by available data and experimental context.
Molecular Profile and Key Identifiers
To establish a clear baseline, the table below outlines the key chemical identifiers for our primary compound of interest.
| Identifier | Value | Source |
| CAS Registry Number | 6711-48-4 | [1][2][3] |
| IUPAC Name | N'-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine | [1] |
| Common Synonyms | Bis(3-dimethylaminopropyl)amine, N,N,N',N'-Tetramethyldipropylenetriamine | [1][2] |
| Molecular Formula | C10H25N3 | [1][2] |
| Molecular Weight | 187.33 g/mol | [2] |
Comparative Analysis: N'-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine vs. Alternatives
In many of its applications, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine serves as a tertiary amine catalyst or a ligand in coordination chemistry. Its performance is often compared with other commercially available polyamines. The choice of amine can significantly impact reaction kinetics, product yield, and side-product formation.
Alternative Compounds for Comparison:
-
N,N-dimethyl-1,3-propanediamine (DMAPA) (CAS: 109-55-7): A simpler diamine, often a precursor in the synthesis of more complex polyamines. It is widely used in the production of surfactants and other industrial chemicals.[4][5]
-
N,N'-dimethyl-1,3-propanediamine (DMPA) (CAS: 111-33-1): A structural isomer of DMAPA with methyl groups on different nitrogen atoms, used as a crosslinking reagent.[6]
The following table summarizes the physical and chemical properties of these compounds, which are critical in determining their suitability for specific applications.
| Property | N'-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine | N,N-dimethyl-1,3-propanediamine (DMAPA) | N,N'-dimethyl-1,3-propanediamine (DMPA) |
| CAS Number | 6711-48-4 | 109-55-7 | 111-33-1 |
| Molecular Weight | 187.33 g/mol | 102.18 g/mol | 102.18 g/mol |
| Boiling Point | 402.7 K at 0.027 bar | 133-135 °C (lit.) | 145 °C (lit.)[7] |
| Density | Not specified | 0.812 g/mL at 25 °C (lit.) | 0.817 g/mL at 25 °C (lit.)[7] |
| Structure | Tertiary and secondary amine groups | Primary and tertiary amine groups | Two secondary amine groups |
Case Study: Application in Organic Synthesis
While specific head-to-head comparative studies on N'-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine are not extensively published, we can infer its utility based on the known reactivity of polyamines in organic synthesis. A common application for such compounds is as a ligand for metal catalysts or as a base catalyst in condensation reactions.
Experimental Protocol: A Generalized Approach to Amine-Catalyzed Reactions
The following protocol outlines a general procedure for evaluating the efficacy of different amine catalysts in a model reaction, such as a Knoevenagel condensation.
Objective: To compare the catalytic activity of N'-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine, DMAPA, and DMPA in the condensation of benzaldehyde with malononitrile.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Amine catalysts:
-
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine
-
N,N-dimethyl-1,3-propanediamine (DMAPA)
-
N,N'-dimethyl-1,3-propanediamine (DMPA)
-
-
Thin Layer Chromatography (TLC) apparatus
-
NMR spectrometer for product characterization
Procedure:
-
In three separate round-bottom flasks, dissolve benzaldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of ethanol.
-
To each flask, add a catalytic amount (e.g., 0.1 mmol) of one of the amine catalysts.
-
Stir the reactions at room temperature.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., 15, 30, 60 minutes).
-
Upon completion, quench the reaction and isolate the product.
-
Determine the yield and purity of the product for each catalyst.
Expected Outcomes and Causality:
The catalytic activity of the amines will depend on their basicity and steric hindrance. N'-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine, with its multiple tertiary amine sites, is expected to be a strong base, potentially leading to faster reaction rates. However, its larger size may introduce steric effects that could influence the reaction pathway. DMAPA, with a primary amine group, may participate in side reactions, while the two secondary amines of DMPA offer a different steric and electronic environment.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the comparative catalytic study.
References
- 1. 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl- [webbook.nist.gov]
- 2. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl- [webbook.nist.gov]
- 4. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 5. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 6. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 7. N,N -Dimethyl-1,3-propanediamine 97 111-33-1 [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-
As laboratory professionals, our responsibility extends beyond the discovery phase to encompass the entire lifecycle of the chemicals we use. The safe and compliant disposal of reagents is not merely a regulatory hurdle; it is a cornerstone of a responsible research ecosystem. This guide provides a detailed protocol for the proper disposal of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-, a polyamine compound whose hazardous properties necessitate a rigorous and informed approach to waste management.
Hazard Profile: Understanding the "Why"
Before addressing the "how" of disposal, we must first understand the inherent risks of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-. Its chemical nature dictates the stringent protocols required for its handling and disposal. This compound is a potent polyamine, and like many in its class, it presents a multi-faceted hazard profile.
The primary hazards are rooted in its corrosivity and toxicity. According to GHS classifications, this chemical causes severe skin burns and serious eye damage.[1] It is also harmful if swallowed and toxic in contact with skin.[1] The amine functional groups make it alkaline, capable of causing severe chemical burns upon contact with biological tissues. Furthermore, many related polyamines are classified as flammable liquids that can form explosive mixtures with air, posing a significant fire risk in the laboratory.[2][3]
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
| IUPAC Name | N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | [1][4] |
| CAS Number | 6711-48-4 | [4] |
| Molecular Formula | C₁₀H₂₅N₃ | [4] |
| Molar Mass | 187.33 g/mol | [1] |
| Appearance | Clear, colorless liquid with an ammonia-like odor. | [3] |
| Key Hazards | H302: Harmful if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damage | [1] |
| Incompatibilities | Acids, strong oxidizing agents, acid chlorides, acid anhydrides, isocyanates, and carbon dioxide. | [5][6][7] |
The causality is clear: improper disposal, such as drain disposal, could lead to severe environmental damage and corrosion of plumbing infrastructure. Mixing this chemical with incompatible waste streams, particularly acids, can trigger violent exothermic reactions.[3][7] Therefore, the entire disposal workflow is designed to mitigate these specific risks.
The Regulatory Framework: RCRA's "Cradle-to-Grave" Mandate
In the United States, the disposal of hazardous chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" management system, meaning that hazardous waste must be tracked from the point of generation to its final, environmentally sound disposal.[9][10][11]
Due to its hazardous characteristics (corrosivity and potential flammability), 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- must be managed as a regulated hazardous waste. This mandates that it cannot be discarded as common trash or poured down the drain. Instead, it must be collected, stored, and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
Step-by-Step Disposal Protocol
The following protocol is a self-validating system designed to ensure safety and regulatory compliance at every stage.
Step 1: Immediate Waste Collection at the Source
The disposal process begins the moment the chemical is deemed waste.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Designated Waste Container:
-
Collect all waste containing 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are suitable. Avoid metal containers which can be corroded by amines.
-
Ensure the container has a secure, vapor-tight lid to prevent the escape of flammable and irritating fumes.[5][13]
-
Step 2: Waste Segregation - The Cornerstone of Safety
Proper segregation is critical to prevent dangerous reactions within the waste container.
-
DO NOT mix this polyamine waste with other waste streams.
-
CRITICAL: Keep this waste stream separate from acidic waste. The neutralization reaction is highly exothermic and can cause boiling and splashing of corrosive materials.[3]
-
Keep separate from strong oxidizing agents, halogenated organics, and other incompatible materials as listed in Table 1.[5][7]
Step 3: Labeling and Accumulation
Clear and accurate labeling is a legal requirement and essential for safety.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Contents: List the full chemical name: "1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-" and its approximate concentration or volume.
-
Hazard Identification: Clearly indicate the associated hazards: Corrosive, Flammable, Toxic.
-
Accumulation: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: Once the waste container is full, or if you will no longer be generating this type of waste, contact your institution's Environmental Health & Safety (EHS) department.
-
Scheduled Pickup: The EHS office will arrange for the pickup of the hazardous waste. They are trained to handle, transport, and consolidate waste for shipment to a licensed TSDF.
-
Documentation: You may be required to complete a waste pickup request form, providing details about the waste as per your container label. This documentation is part of the RCRA "cradle-to-grave" tracking requirement.[11]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2][5]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][5] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collection: Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container.[3][5]
-
Decontamination: Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.
-
Disposal: The cleanup materials are now also considered hazardous waste and must be disposed of following the procedures outlined above.
This comprehensive approach ensures that the disposal of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- is conducted with the highest regard for personal safety, environmental protection, and regulatory compliance.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of polyamine waste.
References
- 1. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1,3-PROPANEDIAMINE,N,N-DIMETHYL (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl- [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. timuraya.com [timuraya.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Mastering the Handling of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-: A Guide to Essential Safety and Operational Protocols
For researchers, scientists, and drug development professionals, the precise and safe handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, procedural framework for the safe management of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- (CAS 123-70-6), a corrosive aliphatic amine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure, thereby fostering a proactive safety culture within your laboratory.
Understanding the Inherent Risks: A Corrosive and Sensitizing Agent
1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-, also known as Methylbis(3-methylaminopropyl)amine, is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1).[1] This classification underscores the critical need for stringent protective measures, as even brief contact can lead to significant and potentially irreversible tissue damage. The primary hazards associated with this compound are:
-
Dermal Corrosivity: Direct skin contact can cause severe burns.[2]
-
Ocular Hazard: The chemical poses a serious risk of eye damage.[2]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[3]
-
Sensitization: Some aliphatic amines have the potential to cause allergic skin reactions.[4]
Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory prerequisite for handling this substance.
The Last Line of Defense: A Multi-faceted PPE Strategy
The selection of appropriate PPE is a critical control measure to prevent exposure. The following table outlines the recommended PPE for various laboratory operations involving 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) in a Fume Hood | Tightly fitting safety goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Flame-retardant lab coat. | Not typically required if work is performed in a certified chemical fume hood. |
| High-Volume Handling (>10 mL) or Operations Outside a Fume Hood | Face shield worn over tightly fitting safety goggles.[5] | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[5] | Chemical-resistant apron over a flame-retardant lab coat. | NIOSH-approved respirator with a type ABEK (EN14387) filter cartridge for organic vapors, inorganic gases, acid gases, and ammonia.[1] |
| Spill Cleanup | Face shield worn over tightly fitting safety goggles.[5] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber). | Full-body chemical-resistant suit. | NIOSH-approved self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas. |
Causality of PPE Selection:
-
Eye and Face Protection: The combination of safety goggles and a face shield provides comprehensive protection against splashes and vapors, which is crucial given the severe eye damage potential of this chemical.[5]
-
Hand Protection: The choice of glove material is critical. While nitrile gloves offer good splash resistance for short-duration tasks, more robust materials like butyl rubber or neoprene are recommended for prolonged handling due to their higher resistance to aliphatic amines.[5]
-
Body Protection: A flame-retardant lab coat is a baseline requirement. For larger quantities or in situations with a higher splash risk, a chemical-resistant apron or suit is necessary to prevent skin contact and burns.
-
Respiratory Protection: The use of a respirator is dictated by the potential for airborne exposure. A certified chemical fume hood is the primary engineering control to mitigate this risk. However, in its absence or during emergency situations, a respirator with an appropriate cartridge is essential to prevent respiratory tract irritation.[1]
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the safe management of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-.
Pre-Handling and Preparation
-
Safety Data Sheet (SDS) Review: Before any work commences, all personnel involved must thoroughly read and understand the SDS for Methylbis(3-methylaminopropyl)amine.
-
Work Area Designation: Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood.[6]
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit Availability: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents for amines should be readily available.
Handling Operations
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Container Inspection: Visually inspect the chemical container for any signs of damage or leaks before opening.
-
Dispensing: When transferring the chemical, use a funnel or other appropriate dispensing aid to minimize splashing. Always perform transfers within a fume hood.
-
Container Sealing: After use, ensure the container is tightly sealed to prevent the escape of vapors.[6]
Post-Handling Procedures
-
Decontamination: Wipe down any contaminated surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Visualizing the PPE Selection Process
To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.
Caption: Workflow for selecting appropriate PPE based on the handling task.
Spill and Disposal Management: A Critical Responsibility
Emergency Spill Response
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid. Do not use combustible materials like sawdust.
-
Neutralize: Cautiously neutralize the spill with a suitable agent for amines.
-
Collect and Dispose: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Waste Disposal Protocol
All waste containing 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.[8]
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard symbols.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[8]
By adhering to these detailed protocols, researchers can confidently and safely handle 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-, ensuring the integrity of their research and the well-being of their laboratory personnel.
References
- 1. N,N-ビス[3-(メチルアミノ)プロピル]メチルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-(METHYLAMINOPROPYL) AMINE (MAPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. file.ambeed.cn [file.ambeed.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
